Propargyl-PEG1-NHS ester
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-6-15-7-5-10(14)16-11-8(12)3-4-9(11)13/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIKHHMUNOVQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174157-65-3 | |
| Record name | 2,5-dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propargyl-N-hydroxysuccinimidyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUQ3NYV98W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propargyl-PEG1-NHS Ester: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the structure, properties, and applications of Propargyl-PEG1-NHS ester, a versatile heterobifunctional linker for bioconjugation and drug delivery.
Introduction
This compound is a chemical compound widely utilized in scientific research, particularly in the fields of bioconjugation and drug development. It is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can form covalent bonds with other molecules. This dual reactivity makes it an invaluable tool for linking biomolecules, such as proteins and antibodies, to other molecules of interest, including therapeutic agents, imaging agents, or reporter molecules.[1]
The structure of this compound consists of three key components: a propargyl group containing a terminal alkyne, a single polyethylene (B3416737) glycol (PEG) unit, and an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester provides reactivity towards primary amines, commonly found on the surface of proteins and antibodies, forming a stable amide bond.[1][2] The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient and specific conjugation of azide-modified molecules.[3] The short PEG spacer enhances the solubility of the molecule in aqueous environments.[1]
This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in bioconjugation, and a summary of its key applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Chemical Name | (2,5-dioxopyrrolidin-1-yl) 3-(prop-2-yn-1-yloxy)propanoate | [4] |
| CAS Number | 1174157-65-3 | [4] |
| Molecular Formula | C10H11NO5 | [4] |
| Molecular Weight | 225.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | >95% | |
| Solubility | Soluble in DMSO, DMF | [4] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3][4] |
Mechanism of Action and Key Reactions
This compound's utility stems from its ability to participate in two distinct and highly efficient chemical reactions: the NHS ester-amine reaction and the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
NHS Ester Reaction with Primary Amines
The N-hydroxysuccinimide (NHS) ester is a highly reactive group that specifically targets primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is typically carried out in a buffer with a slightly basic pH (7.2-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.[1][4][5]
Figure 1. Reaction of this compound with a primary amine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the Propargyl-PEG1 moiety is attached to the biomolecule, the terminal alkyne group is available for a subsequent "click" reaction. The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole ring by joining the alkyne-modified biomolecule with a molecule containing an azide (B81097) group. The reaction is highly specific, efficient, and can be performed in aqueous buffers, making it ideal for biological applications.[6] A copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270), is required for this reaction.[7]
Figure 2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Applications in Research and Drug Development
The unique properties of this compound make it a valuable reagent in various applications, most notably in the construction of Antibody-Drug Conjugates (ADCs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. This compound serves as a non-cleavable linker in the synthesis of ADCs.[3][4][8] The NHS ester end of the linker is first reacted with lysine residues on the antibody. Subsequently, an azide-modified cytotoxic drug is attached to the propargyl group via the CuAAC reaction. This creates a stable, covalently linked ADC where the drug is selectively delivered to cancer cells recognized by the antibody.
Figure 3. Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Other Bioconjugation Applications
Beyond ADCs, this compound is used in a variety of other bioconjugation applications, including:
-
Protein and Peptide Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins and peptides for detection and analysis.[2]
-
Surface Modification: Immobilizing proteins or other biomolecules onto surfaces for applications in biosensors and immunoassays.
-
Drug Delivery Systems: Developing targeted drug delivery systems by linking therapeutic agents to targeting ligands.
Experimental Protocols
The following are generalized protocols for the two key reactions involving this compound. It is crucial to optimize these protocols for specific biomolecules and applications.
Protocol for NHS Ester Reaction with a Protein
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Linker Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for conjugating an azide-modified molecule to the propargyl-modified protein.
Materials:
-
Propargyl-modified protein.
-
Azide-modified molecule of interest.
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water).
-
Sodium ascorbate solution (e.g., 1 M in water, freshly prepared).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize the Cu(I) catalyst and protect the protein).
-
Purification column.
Procedure:
-
Prepare Reactants: In a reaction tube, combine the propargyl-modified protein and a 3- to 5-fold molar excess of the azide-modified molecule.
-
Prepare Catalyst Premix (Optional but Recommended): In a separate tube, mix the CuSO4 solution with a 5-fold molar excess of THPTA.
-
Initiate Reaction: Add the CuSO4 (or the CuSO4/THPTA premix) to the protein-azide mixture to a final concentration of 0.1-1 mM.
-
Add Reducing Agent: Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove the copper catalyst, excess reagents, and byproducts.
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals. Its heterobifunctional nature, combining the robust chemistry of NHS esters and the efficiency of click reactions, enables the precise and stable linkage of diverse molecular entities. Its primary application in the development of ADCs highlights its potential in advancing targeted therapies. The detailed protocols and technical information provided in this guide serve as a valuable resource for the successful implementation of this compound in a wide range of bioconjugation strategies.
References
- 1. glenresearch.com [glenresearch.com]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
Propargyl-PEG1-NHS Ester: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Propargyl-PEG1-NHS ester, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, proteomics, and drug development. This document details its structure, physicochemical properties, and provides detailed experimental protocols for its application in modifying proteins and other biomolecules.
Core Concepts and Structure
This compound is a versatile molecule that incorporates three key functional components: an N-hydroxysuccinimide (NHS) ester, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal propargyl group.[1][2] This strategic design enables a two-step, orthogonal conjugation strategy.
-
NHS Ester: This functional group provides reactivity towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.[3] This reaction is efficient under physiological or slightly basic pH conditions.[2]
-
PEG1 Spacer: A single polyethylene glycol unit enhances the hydrophilic character of the linker, which can improve the solubility of the resulting conjugate in aqueous media.[2]
-
Propargyl Group: The terminal alkyne group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the highly specific and efficient covalent linkage to molecules bearing an azide (B81097) functional group.[1][2]
The combination of these functionalities makes this compound an ideal tool for applications such as antibody-drug conjugation (ADC), the development of targeted drug delivery systems, and the creation of complex biomolecular structures for research purposes.[1][4]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁NO₅ | [5][6] |
| Molecular Weight | 225.20 g/mol | [5] |
| CAS Number | 1174157-65-3 | [5][6] |
| Appearance | Colorless to light yellow liquid | [5] |
| Melting Point | 36-41°C | [5] |
| Solubility | Soluble in DMSO, DMF | [5][7] |
| Purity | Typically >90-98% | [6] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the two key reactions involving this compound: amine conjugation and the subsequent click chemistry reaction.
Protocol 1: Amine Conjugation (Protein Labeling)
This protocol outlines the general procedure for labeling a protein with this compound via its amine-reactive NHS ester.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7][8]
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 10 mM solution can be prepared by dissolving approximately 2.25 mg in 1 mL of solvent.[7]
-
Note: NHS esters are moisture-sensitive and will hydrolyze. Do not prepare stock solutions for long-term storage.[7]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point for antibodies.[7] The optimal ratio may need to be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v).[7]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours, with gentle mixing.[7]
-
-
Quenching the Reaction:
-
Purification:
-
Characterization and Storage:
-
Characterize the degree of labeling using appropriate analytical techniques (e.g., mass spectrometry).
-
Store the propargyl-modified protein under conditions optimal for the unmodified protein, typically at 4°C for short-term storage or -80°C for long-term storage.[10]
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl-modified protein and an azide-containing molecule.
Materials:
-
Propargyl-modified protein (from Protocol 1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20-100 mM in water)
-
Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100-300 mM in water, freshly prepared)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM in water or DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the propargyl-modified protein and the azide-containing molecule in the reaction buffer. A slight molar excess of the azide molecule is typically used.
-
-
Addition of Click Reagents:
-
Incubation:
-
Purification:
-
Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography.
-
-
Characterization and Storage:
-
Analyze the final conjugate using appropriate techniques (e.g., SDS-PAGE, mass spectrometry) to confirm successful conjugation.
-
Store the final conjugate under conditions that maintain its stability and activity.
-
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving this compound.
Caption: Chemical reaction pathway for bioconjugation using this compound.
Caption: Experimental workflow for a two-step bioconjugation using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 3. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. broadpharm.com [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. confluore.com [confluore.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
Propargyl-PEG1-NHS Ester: A Technical Guide for Bioconjugation and Drug Development
CAS Number: 1174157-65-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Propargyl-PEG1-NHS ester, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and diagnostics. This document details its chemical properties, mechanism of action, and provides protocols for its application, with a focus on its use in creating antibody-drug conjugates (ADCs) and other protein modifications.
Introduction
This compound is a versatile molecule that serves as a bridge, covalently connecting two different molecules.[1][2] It possesses two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne (propargyl group). The NHS ester facilitates the straightforward conjugation to primary amines on proteins and other biomolecules, while the alkyne group is primed for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3] The short polyethylene (B3416737) glycol (PEG1) spacer enhances solubility and provides spatial separation between the conjugated molecules.[2]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1174157-65-3 | [1] |
| Molecular Formula | C10H11NO5 | [1] |
| Molecular Weight | 225.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Melting Point | 36-41°C | [1] |
| Solubility | Soluble in DMSO, DMF, DCM | [1] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [1] |
Mechanism of Action
The utility of this compound lies in its two distinct reactive ends, allowing for a two-step, orthogonal conjugation strategy.
Step 1: Amine Conjugation via NHS Ester
The NHS ester reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form a stable amide bond. This reaction is typically carried out in a buffer with a pH of 7-9.[1]
Step 2: Click Chemistry via Terminal Alkyne
The propargyl group's terminal alkyne is then available for a highly efficient and specific click chemistry reaction with an azide-functionalized molecule. The most common is the CuAAC reaction, which forms a stable triazole linkage.[1][3]
Experimental Protocols
The following are detailed methodologies for the key applications of this compound.
General Protocol for Protein Labeling with this compound
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add the desired molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Remove the excess, unreacted this compound using a desalting column.
-
The resulting alkyne-modified protein is now ready for the subsequent click chemistry reaction.
Alkynyl-Functionalization of Bovine Serum Albumin (BSA)
This protocol is based on the work of Hoffmann et al. (2020), who functionalized BSA with alkyne groups for the subsequent attachment of azide-modified glycans.[1]
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Dialysis tubing or centrifugal filters for purification
Procedure:
-
Dissolve BSA in PBS to a final concentration of 10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Add a 2 to 20-fold molar excess of the this compound stock solution to the BSA solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture for 4 hours at room temperature with gentle stirring.
-
Purify the alkyne-modified BSA by dialysis against PBS or by using centrifugal filters to remove unreacted linker and byproducts.
-
The degree of alkynyl-functionalization can be determined using a trinitrobenzene sulfonic acid (TNBSA) assay to quantify the remaining free amines.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating an azide-modified molecule to an alkyne-functionalized protein.
Materials:
-
Alkyne-modified protein
-
Azide-modified molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Amine-free buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA.
-
In a reaction tube, combine the alkyne-modified protein and a molar excess of the azide-modified molecule in the reaction buffer.
-
Add THPTA to the reaction mixture, followed by CuSO4 and finally sodium ascorbate to initiate the click reaction.
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.
Data Presentation
The degree of modification of a protein with this compound can be controlled by varying the molar ratio of the linker to the protein. The following table, based on the findings of Hoffmann et al. (2020), illustrates the effect of the molar ratio of this compound to BSA on the number of incorporated alkyne groups.[1]
| Molar Ratio (Linker:Protein) | Number of Alkyne Groups per BSA |
| 2:1 | ~10 |
| 10:1 | ~37 |
| 20:1 | ~46 |
Visualizations
The following diagrams illustrate the key experimental workflows involving this compound.
Caption: Workflow for labeling a protein with this compound.
References
An In-depth Technical Guide to Propargyl-PEG1-NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG1-NHS ester is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs).[1][2][3] This reagent features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a terminal propargyl group (an alkyne).[4][5] The NHS ester facilitates covalent linkage to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, forming a stable amide bond.[5][6] The propargyl group enables subsequent conjugation to azide-functionalized molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][4][5] The single polyethylene (B3416737) glycol (PEG) unit in its structure enhances solubility in aqueous media.[5]
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its use in bioconjugation, and a visual representation of the experimental workflow.
Core Properties and Quantitative Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 225.20 g/mol | [7][8] |
| Chemical Formula | C₁₀H₁₁NO₅ | [7][9] |
| CAS Number | 1174157-65-3 | [9] |
| Purity | >90% to >98% | [9] |
| Solubility | Soluble in DMSO, DMF, DCM | [9] |
| Storage Conditions | -20°C, protect from moisture | [3][7] |
Experimental Protocols
Detailed methodologies for the two key reactions involving this compound are provided below. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Conjugation of this compound to a Primary Amine-Containing Biomolecule (e.g., an Antibody)
This protocol describes the reaction of the NHS ester moiety with primary amines on a biomolecule to form a stable amide bond.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Biomolecule Preparation: If the biomolecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS. This can be achieved by dialysis or using a desalting column. Adjust the concentration of the biomolecule as required for the reaction.
-
Reagent Preparation: Immediately before use, bring the vial of this compound to room temperature to prevent moisture condensation. Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[10]
-
Conjugation Reaction: Add a calculated molar excess of the this compound solution to the biomolecule solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% to avoid denaturation of the biomolecule.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice. Gentle mixing during incubation is recommended.
-
Quenching: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted this compound and byproducts by dialysis or using a desalting column equilibrated with the desired storage buffer for the now alkyne-modified biomolecule.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol describes the reaction of the alkyne-modified biomolecule with an azide-containing molecule.
Materials:
-
Alkyne-modified biomolecule (from Protocol 1)
-
Azide-containing molecule (e.g., a cytotoxic drug, fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent: Sodium ascorbate (B8700270)
-
Copper-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Degassed buffer (e.g., PBS)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a stock solution of the copper-stabilizing ligand (THPTA or TBTA) in water or DMSO.
-
Freshly prepare a stock solution of sodium ascorbate in water.
-
-
Catalyst Premixing: In a separate tube, mix the CuSO₄ solution with the ligand solution. A common molar ratio is 1:2 to 1:5 (CuSO₄:ligand). Allow this mixture to stand for a few minutes.
-
Click Reaction:
-
In a reaction tube, combine the alkyne-modified biomolecule and the azide-containing molecule. The molar ratio will depend on the desired degree of labeling.
-
Add the premixed copper/ligand catalyst to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7]
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the copper(I) catalyst, although the use of a ligand and sodium ascorbate helps to mitigate this.[7]
-
Purification: Purify the final bioconjugate using an appropriate method such as size exclusion chromatography (SEC), affinity chromatography, or dialysis to remove the copper catalyst, excess reagents, and byproducts.
Visualizing the Workflow
The following diagrams illustrate the logical relationships and the experimental workflow described in the protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. broadpharm.com [broadpharm.com]
Propargyl-PEG1-NHS Ester: A Technical Guide to Solubility and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility characteristics of Propargyl-PEG1-NHS ester, a heterobifunctional crosslinker, and detailed protocols for its application in bioconjugation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, proteomics, and materials science.
Introduction
This compound is a versatile molecule widely used in bioconjugation and chemical biology.[1] It features two reactive functional groups: a propargyl group for "click chemistry" reactions and an N-hydroxysuccinimide (NHS) ester for amine conjugation.[1] The single polyethylene (B3416737) glycol (PEG) unit provides a short, flexible spacer. Understanding the solubility of this reagent in common laboratory solvents is critical for its effective use in experimental workflows.
Solubility Profile
The solubility of this compound is a key consideration for its handling and use in aqueous and organic media. The presence of the hydrophilic PEG linker influences its solubility, though the short PEG1 chain results in limited water solubility.
Solubility in Organic Solvents
This compound exhibits high solubility in a range of common organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is an excellent solvent for this compound, with a solubility of approximately 100 mg/mL.[2] It is also soluble in other anhydrous organic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and chloroform.[3]
Solubility in Water
The N-hydroxysuccinimide ester functional group generally imparts poor water solubility to molecules.[4] The single PEG unit in this compound is not sufficient to render the molecule highly soluble in aqueous solutions.[4] Consequently, its water solubility is low, and it is generally considered to be less than 1 mg/mL.[2] For applications requiring an aqueous environment, it is standard practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, before adding it to the aqueous reaction mixture.[5]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL[2] | ~444 mM | Hygroscopic DMSO can impact solubility; use of newly opened solvent is recommended.[6] |
| Water | < 1 mg/mL (estimated)[2] | < 4.44 mM | Generally considered to have low water solubility. For aqueous reactions, a stock solution in a water-miscible organic solvent is prepared first. |
| Dimethylformamide (DMF) | Soluble[3] | Not specified | |
| Dichloromethane (DCM) | Soluble[3] | Not specified | |
| Chloroform | Soluble | Not specified |
Table 1: Solubility of this compound in Various Solvents.
Experimental Protocols
The following section provides a detailed protocol for a typical bioconjugation reaction involving the labeling of a protein with this compound.
Protein Labeling with this compound
This protocol describes the covalent attachment of the propargyl group to primary amines (e.g., lysine (B10760008) residues) on a target protein.
Materials:
-
This compound
-
Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the target protein in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL). Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the NHS ester.[5]
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. It is crucial to use anhydrous DMSO to prevent hydrolysis of the NHS ester. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[5]
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time may need to be determined empirically for each specific protein.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.
-
Purification: Remove excess, unreacted this compound and byproducts from the labeled protein using a desalting column or dialysis against an appropriate buffer.
General Workflow for Protein Labeling
The following diagram illustrates the general workflow for the protein labeling experiment described above.
Chemical Reaction and Signaling Pathway
The core reaction of this compound in bioconjugation is the acylation of a primary amine. This is followed by the potential for a "click chemistry" reaction with an azide-functionalized molecule.
Amine Acylation and Click Chemistry Pathway
The NHS ester reacts with a primary amine on a biomolecule (e.g., a protein) to form a stable amide bond. The now-conjugated propargyl group is then available to react with an azide-containing molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage.
Conclusion
This compound is a valuable tool for bioconjugation, offering the ability to introduce a propargyl group for subsequent click chemistry reactions. A thorough understanding of its solubility is essential for successful experimental design. While highly soluble in DMSO and other organic solvents, its low aqueous solubility necessitates a two-step dissolution process for most biological applications. The provided protocols and diagrams serve as a guide for researchers to effectively utilize this versatile crosslinker in their work.
References
- 1. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 2. This compound | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 5. broadpharm.com [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
Propargyl-PEG1-NHS Ester: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG1-NHS ester is a valuable bifunctional linker used extensively in bioconjugation, drug delivery, and proteomics. Its utility stems from the presence of two reactive moieties: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, and a terminal alkyne group for "click" chemistry reactions. The stability of the NHS ester is paramount for successful and reproducible conjugation. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling.
Chemical Structure and Properties
This compound, systematically named (2,5-dioxopyrrolidin-1-yl) 3-(prop-2-yn-1-yloxy)propanoate, possesses a molecular formula of C10H11NO5 and a molecular weight of 225.2 g/mol .[1][2] The single polyethylene (B3416737) glycol (PEG) unit enhances the hydrophilicity of the molecule, which can improve solubility in aqueous environments during conjugation reactions.[1]
Chemical Structure of this compound
Stability Considerations: The Critical Role of the NHS Ester
The primary determinant of this compound's stability is the susceptibility of the NHS ester group to hydrolysis. This reaction is a critical consideration as it competes with the desired amidation reaction, leading to a reduction in conjugation efficiency.
Hydrolysis vs. Aminolysis
The NHS ester reacts with primary amines (a process known as aminolysis) to form a stable amide bond.[1][3] However, in the presence of water, the ester can hydrolyze, regenerating the carboxylic acid and releasing N-hydroxysuccinimide. This hydrolysis is the primary degradation pathway.
Aminolysis vs. Hydrolysis of this compound
Influence of pH
The rate of NHS ester hydrolysis is highly dependent on pH. While the reaction with primary amines is most efficient at a slightly alkaline pH of 7.2 to 8.5, increasing the pH also significantly accelerates the rate of hydrolysis.[3][4]
| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0 | 4-5 hours |
| 7.4 | Ambient | >120 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Ambient | <9 minutes |
This data is compiled from studies on general NHS esters and PEG-NHS esters and serves as a strong indicator of the expected behavior of this compound.[3][5][6]
Recommended Storage and Handling
Proper storage is crucial to maintain the reactivity of this compound. The primary goals are to minimize exposure to moisture and light.
Solid Form
For long-term storage, the lyophilized powder should be stored at -20°C or -80°C.[1][7][8] The container should be kept tightly sealed in a desiccator or with a desiccant to prevent moisture ingress.[9] Before opening, the vial must be allowed to equilibrate to room temperature to avoid condensation of atmospheric moisture onto the cold powder.[9][10]
| Storage Condition | Temperature | Duration | Notes |
| Long-term (solid) | -20°C | Months to years | Keep dry and protected from light. |
| Short-term (solid) | 0-4°C | Days to weeks | Keep dry and protected from light. |
Data compiled from various supplier recommendations.[1][11]
In Solution
Stock solutions of this compound should be prepared in anhydrous, amine-free solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2][7] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles and moisture contamination.[8][9]
| Solvent | Storage Temperature | Duration |
| DMSO | -80°C | Up to 6 months |
| DMSO | -20°C | Up to 1 month |
| DMF | -20°C | 1-2 months |
Data compiled from various supplier recommendations.[4][11][12] Aqueous solutions should be prepared immediately before use and are not recommended for storage.[4]
Experimental Protocol: Assessing NHS Ester Stability via Hydrolysis Rate
A common method to assess the stability of an NHS ester is to monitor its hydrolysis rate under specific conditions (e.g., in a particular buffer). This can be achieved by spectrophotometrically measuring the release of the N-hydroxysuccinimide byproduct, which absorbs light in the 260-280 nm range.[3][6]
Workflow for Assessing NHS Ester Hydrolysis Rate
Methodology:
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the buffer is free of primary amines.
-
Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO immediately before use.
-
Initiation of Hydrolysis: Add a small volume of the stock solution to the pre-warmed buffer in a cuvette to achieve the desired final concentration. Mix quickly.
-
Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and begin recording the absorbance at 260 nm over time.
-
Data Analysis: The rate of hydrolysis can be determined by monitoring the increase in absorbance. The half-life (t½) is the time it takes for the absorbance to reach 50% of its maximum value, which corresponds to complete hydrolysis.
Conclusion
The stability of this compound is intrinsically linked to the integrity of its NHS ester group. By understanding the competing pathways of aminolysis and hydrolysis, and the significant influence of pH, researchers can optimize conjugation reactions. Adherence to strict storage and handling protocols, particularly the exclusion of moisture and the use of appropriate temperatures and anhydrous solvents, is essential to preserve the reagent's reactivity and ensure the success of bioconjugation applications.
References
- 1. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 2. This compound, 1174157-65-3 | BroadPharm [broadpharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
Propargyl-PEG1-NHS Ester for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG1-NHS ester is a heterobifunctional crosslinker essential in the field of bioconjugation.[1] It serves as a bridge, covalently connecting a biomolecule to another molecule of interest, such as a therapeutic agent or a fluorescent dye. This linker is particularly valuable in the construction of antibody-drug conjugates (ADCs), a promising class of targeted cancer therapeutics.[2][3] The structure of this compound features three key components: an N-hydroxysuccinimide (NHS) ester, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal propargyl group.[4]
The NHS ester facilitates the covalent attachment to primary amines (e.g., lysine (B10760008) residues) on proteins and antibodies through a stable amide bond.[4][5] The PEG spacer enhances the solubility of the molecule in aqueous environments and reduces steric hindrance.[4] The terminal propargyl group provides a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the efficient and specific attachment of a payload molecule containing an azide (B81097) group.[2][6] This guide provides a comprehensive overview of the technical aspects of using this compound in bioconjugation, including its chemical properties, experimental protocols, and relevant biological context.
Core Properties and Specifications
This compound is a versatile reagent with specific chemical and physical properties that are critical for its successful application in bioconjugation.
| Property | Value | Source(s) |
| Chemical Formula | C10H11NO5 | [7] |
| Molecular Weight | 225.2 g/mol | [7] |
| CAS Number | 1174157-65-3 | [7] |
| Appearance | Colorless to light yellow liquid or solid-liquid mixture | [2][6] |
| Purity | Typically >95% | [7][8] |
| Solubility | Soluble in DMSO, DMF, DCM, and Methylene chloride | [7][8] |
| Storage Conditions | Store at -20°C, desiccated.[7] For long-term storage of stock solutions, -80°C is recommended.[2] |
Quantitative Data on Reactivity and Stability
The efficiency of bioconjugation with this compound is influenced by several factors, including pH, temperature, and molar ratio of reactants.
NHS Ester Hydrolysis Half-life
The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, which is a competing reaction to the desired amidation. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.
| pH | Temperature | Half-life | Source(s) |
| 7.4 | 37°C | >120 minutes | [4] |
| 8.3 | 25°C | Intermediate | [4] |
| 9.0 | 37°C | <9 minutes | [4] |
Note: While a pH of 7-9 is generally recommended for the NHS ester-amine reaction, a slightly basic pH of 8.3-8.5 often provides an optimal balance between reaction rate and NHS ester stability.[9]
Factors Influencing Conjugation Efficiency
| Parameter | General Recommendation | Rationale | Source(s) |
| Molar Ratio (Linker:Protein) | A 5- to 20-fold molar excess of the NHS ester linker is a common starting point for labeling proteins at a concentration of >2 mg/mL. For more dilute protein solutions, a greater molar excess may be required. | A higher molar excess drives the reaction towards completion, but excessive amounts can lead to non-specific modifications and should be optimized for the desired degree of labeling. | [3] |
| Protein Concentration | 1-10 mg/mL is a typical concentration range for antibody labeling. | Higher protein concentrations can improve reaction kinetics and reduce the required molar excess of the linker. | [3] |
| Reaction Buffer | Use an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5. Buffers containing primary amines (e.g., Tris or glycine) should be avoided. | Primary amines in the buffer will compete with the target biomolecule for reaction with the NHS ester, reducing conjugation efficiency. | [3] |
| Temperature | The reaction can be performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. | Lower temperatures can help to minimize protein degradation and reduce the rate of NHS ester hydrolysis, while room temperature allows for a shorter reaction time. | [3][10] |
Experimental Protocols
The following are detailed protocols for the two-step bioconjugation process using this compound: 1) Modification of a primary amine-containing biomolecule (e.g., an antibody) with the NHS ester, and 2) Copper-catalyzed click chemistry to attach an azide-containing payload.
Protocol 1: Antibody Propargylation
This protocol describes the modification of an antibody with this compound to introduce a terminal alkyne group.
Materials:
-
Antibody (or other amine-containing protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the antibody solution. Ensure the final concentration of DMSO in the reaction mixture is less than 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the propargylated antibody to determine the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or by reacting with an azide-functionalized fluorescent dye followed by spectrophotometric analysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargylated antibody and an azide-containing payload.
Materials:
-
Propargylated antibody
-
Azide-containing payload
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-binding ligand (e.g., THPTA) solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reactant Preparation: Prepare a solution of the propargylated antibody in the reaction buffer. Prepare a stock solution of the azide-containing payload in a suitable solvent (e.g., DMSO).
-
Catalyst Premix: In a separate tube, premix the CuSO4 solution and the copper-binding ligand solution.
-
Reaction Setup: In a reaction tube, combine the propargylated antibody and the azide-containing payload.
-
Initiation of Click Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture, followed by the CuSO4/ligand premix.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Purification: Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography to remove the catalyst, excess payload, and other small molecules.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.
Mandatory Visualizations
Signaling Pathway: PI3K/AKT Pathway Targeted by an ADC
The following diagram illustrates a simplified PI3K/AKT signaling pathway, a common target in cancer therapy. An ADC, constructed using a linker like this compound, can deliver a cytotoxic payload to a cancer cell by targeting a cell surface receptor that activates this pathway.
Caption: PI3K/AKT signaling pathway and ADC mechanism of action.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
This diagram outlines the key steps in the synthesis and purification of an ADC using this compound.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.
Logical Relationship: Bioconjugation Strategy
This diagram illustrates the logical relationship between the components involved in the bioconjugation process using this compound.
Caption: Logical flow of the two-step bioconjugation process.
References
- 1. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 6. This compound | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]
- 7. This compound, 1174157-65-3 | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to Click Chemistry with Propargyl-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Propargyl-PEG1-NHS ester, a heterobifunctional linker integral to the advancement of bioconjugation and drug delivery systems. We delve into the core principles of its application in "click chemistry," specifically focusing on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This document offers a detailed exploration of the linker's chemical properties, experimental protocols for its use, and quantitative data to inform experimental design. Furthermore, we present visual representations of key chemical transformations and experimental workflows to facilitate a deeper understanding of its utility in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a versatile chemical tool designed for the precise and efficient conjugation of molecules. Its structure is characterized by three key functional components: an N-hydroxysuccinimide (NHS) ester, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal propargyl group (an alkyne).[1] This unique architecture allows for a two-step sequential or one-pot conjugation strategy, making it a valuable reagent in the fields of chemical biology, drug discovery, and materials science.[2]
The NHS ester provides a reactive handle for covalent modification of primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins and antibodies, forming a stable amide bond.[] The short PEG spacer enhances the solubility of the molecule and the resulting conjugate in aqueous media, a critical factor for biological applications.[2] The terminal alkyne is the reactive partner for "click chemistry," a term coined by Nobel laureate K. Barry Sharpless, which describes reactions that are high-yielding, wide in scope, create no byproducts, and are stereospecific. The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[1][2]
The application of this compound is particularly significant in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.[4] This targeted delivery approach enhances the therapeutic window of the drug by minimizing off-target toxicity.[1]
Chemical Properties and Structure
The utility of this compound is directly derived from its distinct chemical properties, which are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C10H11NO5 | [2][5] |
| Molecular Weight | 225.20 g/mol | [2] |
| Appearance | Colorless to light yellow solid-liquid mixture | [5][6] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | [2][7] |
| Storage Conditions | Store at -20°C for long-term stability | [2][6] |
The structure of this compound is depicted in the diagram below, illustrating the spatial arrangement of its functional groups.
References
An In-depth Technical Guide to Amine-Reactive Crosslinkers for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amine-reactive crosslinkers are indispensable tools in modern biochemistry, proteomics, and drug development. These reagents covalently link molecules by reacting with primary amines (-NH2), which are abundantly found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[1][2][3] Their versatility allows for a wide range of applications, including the stabilization of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), and the immobilization of proteins onto surfaces for various assays.[3][4] This technical guide provides a comprehensive overview of the chemistry, types, and applications of amine-reactive crosslinkers, complete with detailed experimental protocols and quantitative data to facilitate their effective use in research and development.
Chemistry of Amine-Reactive Crosslinkers
The fundamental principle of amine-reactive crosslinking is the nucleophilic attack of a primary amine on an electrophilic group within the crosslinker, resulting in the formation of a stable covalent bond.[4] The most common amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and imidoesters.
-
N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds under physiological to slightly alkaline conditions (pH 7.2-9.0).[3][4] A competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, reactions are typically performed in amine-free buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate.[4]
-
Imidoesters: These crosslinkers react with primary amines at an alkaline pH (typically 8-10) to form amidine bonds.[2][5] A key advantage of imidoesters is that they retain the positive charge of the original amine group, which can be crucial for preserving the native structure and function of the protein.[4]
The reaction efficiency is highly dependent on pH. NHS esters are most reactive at a pH of 7.2–8.5, where primary amines are deprotonated and thus more nucleophilic.[2] Imidoesters, on the other hand, are more efficient at a higher pH of 8-10.[2][5]
Types of Amine-Reactive Crosslinkers
Amine-reactive crosslinkers can be classified based on the nature of their reactive ends and the characteristics of their spacer arm.
-
Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are used for one-step crosslinking of molecules with the same functional group.[6][7] They are often employed to study protein-protein interactions and to form protein polymers.[7]
-
Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, enabling sequential, two-step conjugation of molecules with different functional groups.[6][7] This provides greater control over the conjugation process and minimizes the formation of unwanted polymers. A common example is a crosslinker with an amine-reactive NHS ester on one end and a sulfhydryl-reactive maleimide (B117702) group on the other.[7]
-
Cleavable vs. Non-Cleavable Spacer Arms:
-
Non-Cleavable Crosslinkers: These form a permanent, stable link between the conjugated molecules, which is ideal for applications where the long-term integrity of the conjugate is essential.[4]
-
Cleavable Crosslinkers: These contain a spacer arm with a cleavable bond, such as a disulfide bond (reducible) or an ester linkage (hydrolyzable). This feature allows for the separation of the conjugated molecules under specific conditions, which is useful for applications like identifying crosslinked peptides in mass spectrometry or for the controlled release of drugs from ADCs within a target cell.[7]
-
Data Presentation: Quantitative Properties of Common Amine-Reactive Crosslinkers
The selection of an appropriate crosslinker is critical for experimental success and is often guided by its physicochemical properties. The following tables summarize key quantitative data for a selection of common amine-reactive crosslinkers.
Table 1: Homobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Water Solubility | Cell Membrane Permeability |
| Disuccinimidyl suberate (B1241622) | DSS | 11.4[2][8] | Insoluble[2][8] | Permeable[2][8] |
| Bis(sulfosuccinimidyl) suberate | BS3 | 11.4[8][9] | Soluble[8][10] | Impermeable[9][10] |
| Disuccinimidyl glutarate | DSG | 7.7 | Insoluble | Permeable |
| Disuccinimidyl tartrate | DST | 6.4 | Insoluble | Permeable |
| Dithiobis(succinimidyl propionate) | DSP | 12.0 | Insoluble | Permeable |
Table 2: Heterobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Abbreviation | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Water Solubility | Cell Membrane Permeability |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS ester | Maleimide | 8.3[11][12] | Insoluble[12] | Permeable |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Sulfo-NHS ester | Maleimide | 8.3[1][11] | Soluble[1][12] | Impermeable[13] |
| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | NHS ester | Pyridyldithiol | 6.8 | Insoluble | Permeable |
| N-succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | NHS ester | Iodoacetyl | 10.6 | Insoluble | Permeable |
| Succinimidyl 4-(p-maleimidophenyl)butyrate | SMPB | NHS ester | Maleimide | 11.6 | Insoluble | Permeable |
Experimental Protocols
The following are generalized protocols for common bioconjugation applications using amine-reactive crosslinkers. Optimization is often necessary for specific applications.
Protocol 1: General Protein Labeling with an NHS-Ester Fluorescent Dye
This protocol outlines the steps for labeling an antibody with a fluorescent dye using an amine-reactive NHS ester.[4][14][15]
Materials:
-
Antibody solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.5).[14]
-
NHS-ester of the fluorescent dye.
-
Anhydrous DMSO or DMF.[14]
-
Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.0-8.5.[4][14]
-
Quenching solution: 1 M Tris-HCl or Glycine, pH 7.5.[14]
-
Purification column (e.g., gel filtration).
Procedure:
-
Protein Preparation: If the protein solution contains primary amines (e.g., Tris), it must be exchanged for an amine-free buffer via dialysis or gel filtration. Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.[14]
-
Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of the NHS-ester dye in anhydrous DMSO or DMF.[4]
-
Labeling Reaction: Add the dye solution to the protein solution. A 10- to 20-fold molar excess of the dye is a common starting point. Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.[8]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[14]
-
Purification: Separate the labeled protein from the unreacted dye and other byproducts using a gel filtration column.
-
Analysis: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
Protocol 2: Crosslinking of Interacting Proteins for Mass Spectrometry Analysis
This protocol is suitable for capturing protein-protein interactions in a complex mixture for subsequent analysis by mass spectrometry.[3][6]
Materials:
-
Protein sample (e.g., cell lysate) in an amine-free buffer (e.g., HEPES, PBS), pH 7.2-8.5.
-
DSS or BS3 crosslinker.
-
Anhydrous DMSO (for DSS).
-
Quenching buffer: 1 M Tris-HCl, pH 7.5.
-
Lysis buffer with protease inhibitors.
Procedure:
-
Sample Preparation: Prepare the protein sample in the appropriate reaction buffer.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of the crosslinker. Dissolve DSS in DMSO, and BS3 in an aqueous buffer.[8]
-
Crosslinking Reaction: Add the crosslinker to the protein sample to a final concentration of 0.25-5 mM. A 20- to 50-fold molar excess of crosslinker to protein is a common starting point for purified proteins.[8] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.[8]
-
Sample Preparation for MS: The crosslinked sample is now ready for downstream processing, which typically involves protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).[3]
-
LC-MS/MS Analysis: Analyze the digested peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked peptides.
Protocol 3: Two-Step Antibody-Drug Conjugation with a Heterobifunctional Crosslinker (e.g., SMCC)
This protocol provides a general guide for creating antibody-drug conjugates (ADCs).
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Thiol-containing drug molecule.
-
SMCC crosslinker.
-
Anhydrous DMSO or DMF.
-
Purification columns (e.g., gel filtration).
Procedure:
-
Antibody Activation: a. Prepare a stock solution of SMCC in DMSO or DMF. b. Add the SMCC solution to the antibody solution (typically at a 5- to 20-fold molar excess). c. Incubate for 1-2 hours at room temperature. d. Remove excess, unreacted SMCC using a desalting column.
-
Drug Conjugation: a. Immediately add the thiol-containing drug to the maleimide-activated antibody. b. Incubate for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.
-
Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other byproducts.
Mandatory Visualizations
Caption: Reaction mechanism of an NHS ester with a primary amine.
Caption: Workflow for homobifunctional crosslinking.
Caption: Two-step workflow for heterobifunctional crosslinking.
Caption: Use of crosslinkers in studying the TNF signaling pathway.
Conclusion
Amine-reactive crosslinkers are powerful and versatile reagents that are indispensable in modern biological research and drug development.[7] A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments.[7] This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize these tools to advance their scientific goals.
References
- 1. Sulfo-SMCC crosslinker — CF Plus Chemicals [cfplus.cz]
- 2. DSS Crosslinker | TargetMol [targetmol.com]
- 3. iscrm.uw.edu [iscrm.uw.edu]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. BS3 Crosslinker 100 mg CAS 82436-77-9 (Sulfo-DSS; BSSS) - Bis(sulfosuccinimidyl) suberate (BS3) - ProteoChem [proteochem.com]
- 10. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh™ Format - FAQs [thermofisher.com]
- 13. sahoury.com [sahoury.com]
- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 15. abpbio.com [abpbio.com]
Propargyl-PEG1-NHS Ester for Antibody-Drug Conjugate (ADC) Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Propargyl-PEG1-NHS ester as a bifunctional linker in the development of antibody-drug conjugates (ADCs). ADCs represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1][2] The linker connecting the antibody to the cytotoxic payload is a pivotal component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[3][4] this compound has emerged as a valuable tool in the ADC field, offering a combination of amine reactivity for antibody conjugation and a terminal alkyne for the precise attachment of a drug payload via "click chemistry".[5][6][7]
Core Concepts: Understanding this compound
This compound is a heterobifunctional crosslinker featuring three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group provides reactivity towards primary amines, such as the side chain of lysine (B10760008) residues present on the surface of monoclonal antibodies.[8][9][10] The reaction forms a stable and irreversible amide bond.[10][11]
-
Propargyl Group: This terminal alkyne group is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[5][6][7] This reaction is highly efficient, specific, and bio-orthogonal, meaning it does not interfere with native biological processes.[12][13]
-
Polyethylene Glycol (PEG) Spacer: The single ethylene (B1197577) glycol unit (PEG1) acts as a short, hydrophilic spacer.[6][14] This PEG linker enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and positively impact pharmacokinetic properties by creating a "hydration shell".[3][15][16] PEGylation can also shield the conjugate from proteolytic degradation and reduce immunogenicity.[9][15]
This unique combination of functionalities allows for a two-step conjugation strategy, providing precise control over the drug-to-antibody ratio (DAR) and the site of drug attachment.[9]
Physicochemical Properties and Specifications
Quantitative data for this compound is crucial for experimental design and reproducibility. The following table summarizes key physicochemical properties.
| Property | Value | References |
| Chemical Formula | C₁₀H₁₁NO₅ | [6][7][17] |
| Molecular Weight | 225.2 g/mol | [6][7][17][18] |
| CAS Number | 1174157-65-3 | [7][14][17][18] |
| Appearance | White solid to colorless/light yellow liquid | [7][17] |
| Purity | >90-98% | [18][19] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [7][17][19] |
| Storage Conditions | -20°C, desiccated | [5][7][17][20] |
The Role of this compound in ADC Architecture
The primary function of this compound in ADC development is to serve as a non-cleavable linker.[5][7][14] Non-cleavable linkers offer enhanced stability in systemic circulation, ensuring that the cytotoxic payload remains attached to the antibody until the ADC is internalized by the target cancer cell and degraded within the lysosome.[4][] This contrasts with cleavable linkers, which are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cell, such as changes in pH or the presence of certain enzymes.[4][]
The selection of a non-cleavable linker like this compound can lead to an improved safety profile by minimizing premature drug release and off-target toxicity.[4]
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involved in the development of ADCs using this compound.
Antibody Modification with this compound
This protocol details the conjugation of the linker to the antibody via the NHS ester reaction with lysine residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[11]
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5[8][11][]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine[11][23]
-
Purification column (e.g., gel filtration/desalting column like Sephadex G25)[8][11][]
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of amine-containing substances like Tris or glycine, and stabilizers like BSA.[8][23]
-
If necessary, perform a buffer exchange into the reaction buffer (pH 8.0-8.5) using a desalting column or dialysis.[] The slightly alkaline pH is crucial for the deprotonation of primary amines, making them more nucleophilic and enhancing reaction efficiency.[11]
-
Adjust the antibody concentration to 1-2 mg/mL.[]
-
-
NHS Ester Stock Solution Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction (Optional but Recommended):
-
Purification:
-
Remove excess, unreacted linker and byproducts by purifying the antibody-linker conjugate using a gel filtration or desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).[8][]
-
Drug Payload Conjugation via Click Chemistry (CuAAC)
This protocol describes the attachment of an azide-modified cytotoxic drug to the alkyne-functionalized antibody.
Materials:
-
Alkyne-modified antibody (from section 3.1)
-
Azide-modified cytotoxic drug
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) to stabilize the Cu(I) oxidation state.
-
Reducing Agent: Sodium ascorbate (B8700270) to reduce Cu(II) to the active Cu(I) catalyst.
-
Conjugation Buffer: PBS or another suitable buffer.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of the THPTA ligand in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare this solution fresh).
-
Dissolve the azide-modified drug in a suitable solvent like DMSO.
-
-
Catalyst Premix Formation:
-
In a separate tube, mix CuSO₄ and the THPTA ligand in a 1:2 molar ratio. Let it stand for a few minutes to form the copper-ligand complex.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified antibody with the azide-modified drug. The molar ratio of drug to antibody typically ranges from 4:1 to 10:1 to drive the reaction to completion.
-
Add the premixed copper/ligand complex to the reaction mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.
-
-
Purification:
-
Purify the final ADC using size-exclusion chromatography or affinity chromatography to remove unreacted drug, catalyst, and other reagents.
-
Characterization of the ADC
Thorough analytical characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
| Characterization Method | Parameter Measured | Description | References |
| UV/Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | A relatively simple method to determine the average number of drug molecules conjugated to each antibody. | [24] |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution & Purity | Separates ADC species based on hydrophobicity, providing information on the distribution of different DARs. | [13] |
| Size-Exclusion Chromatography (SEC-HPLC) | Aggregation & Purity | Assesses the presence of high molecular weight aggregates and fragments. | [25] |
| Mass Spectrometry (e.g., MALDI-TOF, LC-MS) | Molecular Weight & DAR | Confirms the molecular weight of the intact ADC and can provide information on the DAR distribution. | [2][24] |
| SDS-PAGE | Purity & Molecular Weight | Visualizes the purity of the ADC and confirms the increase in molecular weight upon conjugation. | [] |
| Cell-based Cytotoxicity Assays | In vitro Potency | Determines the cytotoxic activity of the ADC against target cancer cell lines. | [25] |
Visualizing Key Processes and Structures
Diagrams created using Graphviz (DOT language) are provided below to illustrate fundamental concepts in ADC development with this compound.
Conclusion
This compound is a versatile and powerful tool in the design and synthesis of next-generation antibody-drug conjugates. Its bifunctional nature allows for a controlled, two-step conjugation process, while the inclusion of a PEG spacer enhances the physicochemical properties of the resulting ADC. The formation of a stable, non-cleavable linkage contributes to improved plasma stability and a potentially wider therapeutic window. This guide provides a comprehensive overview and detailed protocols to aid researchers in the successful application of this compound for the development of innovative and effective targeted cancer therapies.
References
- 1. Cancer Therapy | Potential of antibody–drug conjugates (ADCs) for cancer therapy | springermedicine.com [springermedicine.com]
- 2. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. purepeg.com [purepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 7. This compound | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. nbinno.com [nbinno.com]
- 10. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 14. This compound - Immunomart [immunomart.com]
- 15. labinsights.nl [labinsights.nl]
- 16. benchchem.com [benchchem.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. precisepeg.com [precisepeg.com]
- 19. This compound, 1174157-65-3 | BroadPharm [broadpharm.com]
- 20. vectorlabs.com [vectorlabs.com]
- 23. furthlab.xyz [furthlab.xyz]
- 24. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG1-NHS Ester in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Propargyl-PEG1-NHS ester, a versatile chemical probe for proteomic applications. It details the reagent's mechanism of action, experimental protocols for its use in identifying and quantifying protein targets, and its application in mapping cellular signaling pathways.
Introduction to this compound
This compound is a bifunctional chemical reagent designed for the targeted labeling of proteins. Its structure consists of three key components:
-
An N-Hydroxysuccinimide (NHS) ester: This is an amine-reactive group that readily forms stable amide bonds with the primary amino groups found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[1][2][3]
-
A Propargyl group: This terminal alkyne serves as a bioorthogonal handle. It does not react with most biological molecules but can undergo a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," with azide-containing molecules.[4][5][6]
-
A short polyethylene (B3416737) glycol (PEG1) spacer: This linker enhances the reagent's solubility in aqueous buffers commonly used in biological experiments.
This dual functionality allows for a two-step approach in chemoproteomic experiments. First, proteins are covalently labeled via the NHS ester. Second, the alkyne handle is used to attach a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for imaging, via click chemistry.[4][5] This strategy is central to activity-based protein profiling (ABPP), a powerful technique for mapping the reactive and ligandable hotspots across the proteome.
Data Presentation: Mapping Nucleophilic Hotspots in the Proteome
This compound and similar alkyne-functionalized NHS esters are effective probes for identifying reactive nucleophilic residues on a proteome-wide scale. The following table summarizes a selection of probe-modified peptides identified in a mouse liver proteome using an isoTOP-ABPP (isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) workflow. This method uses heavy and light isotopic tags to quantify the relative reactivity of different sites. In this example, a higher concentration of the probe (500 µM) was compared to a lower concentration (100 µM) to identify hyper-reactive sites.
Table 1: Representative Quantitative Data of Probe-Modified Peptides from Mouse Liver Proteome
| Protein Name | Gene | Modified Peptide Sequence | Modified Residue | UniProt Functional Annotation | Heavy/Light Ratio |
| Aldehyde dehydrogenase, mitochondrial | Aldh2 | LVLMEGGK(1)SPACA | K(1) | Active site | 5.2 |
| Glutathione S-transferase Mu 1 | Gstm1 | K(1)ETLSQLWAGK(2) | K(1) | Ligand binding | 4.8 |
| Dihydropyrimidine dehydrogenase | Dpyd | GIVSGLK(1)NSVEWSAK(2) | K(1) | - | 4.5 |
| Carbonic anhydrase 3 | Car3 | AAEK(1)DPGLAVIGVFLK(2)VGEANPK(3) | K(1) | - | 4.1 |
| Peroxiredoxin-1 | Prdx1 | VCPAGWNAK(1)P | K(1) | - | 3.9 |
| Catalase | Cat | FAYVTHQGQK(1)YPS | K(1) | - | 3.7 |
| 10-formyltetrahydrofolate dehydrogenase | Aldh1l1 | VLEGSSTSPVYEIVK(1) | K(1) | - | 3.5 |
| Fatty acid-binding protein, liver | Fabp1 | VAFRMAK(1)AAV | K(1) | Ligand binding | 3.3 |
| Regucalcin | Rgn | DPNAGYTAK(1)YV | K(1) | - | 3.1 |
| Serine dehydratase | Sds | K(1)LTIAGVACHSHK(2) | K(1) | Active site | 2.9 |
Data adapted from the supplementary information of Ward et al., ACS Chemical Biology, 2017. The table presents a selection of identified peptides and their corresponding heavy/light ratios, indicating hyper-reactivity. The full dataset contains over 3000 probe-modified peptides.
Experimental Protocols
This section provides a detailed methodology for a typical chemoproteomic experiment using this compound, from protein labeling to sample preparation for mass spectrometry.
Protein Labeling with this compound
-
Proteome Preparation: Homogenize tissue or lyse cells in a buffer that does not contain primary amines (e.g., phosphate-buffered saline, PBS). Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant using a standard protein assay.
-
Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10-50 mM). The NHS ester is susceptible to hydrolysis, so do not store the stock solution.
-
Labeling Reaction: Dilute the proteome to a working concentration (e.g., 1-5 mg/mL) in an amine-free buffer at pH 7.2-8.0. Add the this compound stock solution to the proteome to achieve the desired final concentration (e.g., 100-500 µM). The final concentration of the organic solvent should not exceed 5-10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): The reaction can be quenched by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.
Click Chemistry for Biotin Tagging
This protocol is for attaching a biotin-azide tag for subsequent enrichment.
-
Click Chemistry Reagents: Prepare stock solutions of the following:
-
Biotin-azide (e.g., Biotin-PEG3-Azide) in DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄) in water.
-
Tris(2-carboxyethyl)phosphine (TCEP) in water (freshly prepared).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO.
-
-
Reaction Assembly: To the labeled proteome, add the click chemistry reagents in the following order to the specified final concentrations:
-
Biotin-azide (e.g., 100 µM)
-
TCEP (e.g., 1 mM)
-
TBTA (e.g., 100 µM)
-
CuSO₄ (e.g., 1 mM)
-
-
Incubation: Vortex the mixture and incubate for 1 hour at room temperature.
Protein Digestion for Mass Spectrometry (Bottom-Up Proteomics)
-
Reduction and Alkylation:
-
Add dithiothreitol (B142953) (DTT) to the biotin-tagged proteome to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Protein Precipitation and Digestion:
-
Precipitate the protein by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C overnight.
-
Centrifuge to pellet the protein, discard the supernatant, and air-dry the pellet.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
-
Enrichment of Biotinylated Peptides:
-
Use streptavidin-coated magnetic beads or resin to enrich the biotin-labeled peptides according to the manufacturer's protocol.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
-
Desalting:
-
Elute the biotinylated peptides from the beads.
-
Desalt the peptides using a C18 StageTip or a similar reversed-phase chromatography method.
-
Dry the desalted peptides in a vacuum concentrator.
-
-
Mass Spectrometry Analysis: Reconstitute the dried peptides in an appropriate solvent for LC-MS/MS analysis.
Visualizations of Workflows and Pathways
Experimental Workflow: isoTOP-ABPP
The following diagram illustrates the isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) workflow for the quantitative analysis of reactive residues in two different proteome states.
References
Propargyl-PEG1-NHS Ester: A Technical Guide to Synthesis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purity assessment of Propargyl-PEG1-NHS ester, a heterobifunctional crosslinker crucial in bioconjugation and the development of antibody-drug conjugates (ADCs). This document outlines a likely synthetic pathway, detailed experimental protocols for its synthesis and purification, and methods for assessing its purity through various analytical techniques.
Introduction
This compound is a valuable reagent in the field of bioconjugation. Its structure incorporates three key functional components: a terminal propargyl group (an alkyne), a single polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester allows for the facile and efficient coupling to primary amines on biomolecules, such as the lysine (B10760008) residues on proteins, to form stable amide bonds.[1] The propargyl group serves as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of azide-modified molecules.[1] The hydrophilic PEG spacer enhances solubility and can reduce steric hindrance.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1174157-65-3 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₁₁NO₅ | [1][2][3][4][5][6][7] |
| Molecular Weight | 225.20 g/mol | [1][2][3][5][6] |
| Appearance | White solid to colorless/light yellow liquid | [2][5] |
| Purity | >90% to >98% (typically by HPLC) | [1][3][4][5][6] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform (B151607) | [1][5][6] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[1] Should be stored desiccated. | [5] |
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-step process. The first step involves the formation of a propargyl-functionalized carboxylic acid, followed by the activation of the carboxylic acid with N-hydroxysuccinimide to form the reactive NHS ester.
Synthesis Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-(prop-2-yn-1-yloxy)propanoic acid (Propargyl-PEG1-acid)
-
Materials: Propargyl alcohol, sodium hydride (NaH), anhydrous tetrahydrofuran (B95107) (THF), ethyl 3-bromopropionate, lithium hydroxide (B78521) (LiOH), deionized water, hydrochloric acid (HCl), ethyl acetate (B1210297), brine, anhydrous sodium sulfate.
-
Procedure: a. To a solution of propargyl alcohol in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride. b. Stir the mixture at 0°C for 30 minutes. c. Add ethyl 3-bromopropionate dropwise to the reaction mixture and allow it to warm to room temperature. Stir overnight. d. Quench the reaction by the slow addition of deionized water. e. Add a solution of lithium hydroxide in water and stir the mixture for 4-6 hours at room temperature to hydrolyze the ester. f. Acidify the reaction mixture to a pH of approximately 2 with dilute HCl. g. Extract the aqueous layer with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Propargyl-PEG1-acid. i. The crude product can be purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of (2,5-dioxopyrrolidin-1-yl) 3-(prop-2-yn-1-yloxy)propanoate (this compound)
-
Materials: Propargyl-PEG1-acid, N-hydroxysuccinimide (NHS), N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Procedure: a. Dissolve Propargyl-PEG1-acid and N-hydroxysuccinimide in anhydrous DCM or DMF. b. Cool the solution to 0°C. c. Add a solution of DCC or EDC in the same anhydrous solvent to the reaction mixture. d. Stir the reaction at 0°C for 1 hour and then at room temperature overnight. e. If DCC is used, filter off the dicyclohexylurea (DCU) byproduct. f. Concentrate the filtrate under reduced pressure. g. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final this compound.
Purity Assessment
Ensuring the high purity of this compound is critical for its successful application in bioconjugation, as impurities can lead to side reactions and poorly defined conjugates. A combination of analytical techniques is employed to determine the purity and confirm the structure of the final product.
Analytical Workflow
Caption: Workflow for the purification and purity analysis of this compound.
Experimental Protocols: Purity Analysis
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the percentage purity of the final compound.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
-
Expected Outcome: A major peak corresponding to the this compound with a purity level typically exceeding 95%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the synthesized compound.
-
Method:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Techniques: ¹H NMR and ¹³C NMR.
-
-
Expected ¹H NMR Signals (in CDCl₃, approximate):
-
~2.5 ppm (t, 1H, alkyne C-H)
-
~2.9 ppm (s, 4H, NHS ester CH₂)
-
~3.8 ppm (t, 2H, O-CH₂-CH₂)
-
~4.2 ppm (d, 2H, alkyne-CH₂-O)
-
~2.8 ppm (t, 2H, CH₂-C=O)
-
-
Expected Outcome: The NMR spectra should show the characteristic peaks corresponding to all the protons and carbons in the this compound molecule, confirming its structure.
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the final product.
-
Method:
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as acetonitrile or methanol (B129727) with 0.1% formic acid.
-
-
Expected Outcome: A major ion peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of this compound (Expected [M+H]⁺ = 226.07 g/mol ).
Summary of Quantitative Data
| Analysis Technique | Parameter | Typical Value |
| HPLC | Purity | >95% |
| Mass Spectrometry | [M+H]⁺ | 226.07 m/z |
| ¹H NMR | Chemical Shifts | Consistent with structure |
Conclusion
The synthesis and purification of high-purity this compound are essential for its effective use in creating well-defined bioconjugates for research, diagnostics, and therapeutic applications. The protocols and analytical methods described in this guide provide a framework for the successful production and quality control of this important crosslinking reagent. Careful execution of the synthesis and rigorous analytical characterization are paramount to ensure the reliability and reproducibility of subsequent bioconjugation experiments.
References
- 1. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. This compound, 1174157-65-3 | BroadPharm [broadpharm.com]
- 7. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Propargyl-PEG1-NHS Ester Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG1-NHS ester is a versatile bifunctional reagent designed for the two-step labeling of proteins and other biomolecules. This reagent features an N-hydroxysuccinimide (NHS) ester group for covalent modification of primary amines and a terminal propargyl group for subsequent bioorthogonal "click" chemistry reactions. The NHS ester reacts with primary amino groups, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds. The propargyl group serves as a handle for the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the attachment of a wide variety of azide-containing reporter molecules, such as fluorophores, biotin, or drug molecules.
The single polyethylene (B3416737) glycol (PEG) unit in the linker enhances the solubility of the reagent in aqueous buffers commonly used for protein labeling. This two-step labeling strategy offers precise control over the introduction of modifications and is a powerful tool in proteomics, drug discovery, and diagnostics.
Chemical Properties and Storage
| Property | Value |
| Molecular Formula | C10H11NO5 |
| Molecular Weight | 225.2 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C, desiccated. Allow to warm to room temperature before opening to prevent moisture condensation. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods but are best prepared fresh. |
Experimental Protocols
This protocol is divided into two main stages:
-
Protein Labeling with this compound: Covalent attachment of the propargyl-PEG1 linker to the target protein.
-
Click Chemistry Reaction: Conjugation of an azide-containing molecule to the propargyl-labeled protein.
Part 1: Protein Labeling with this compound
This protocol describes the covalent attachment of the this compound to primary amines on a target protein.
Materials:
-
This compound
-
Protein of interest
-
Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0; 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Protocol:
-
Prepare Protein Solution:
-
Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction. If necessary, exchange the protein into a suitable buffer using a desalting column or dialysis.
-
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. For example, dissolve 2.25 mg of the reagent in 1 mL of anhydrous DMSO.
-
The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution fresh. Do not store aqueous solutions of the reagent.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[1] The optimal molar ratio may need to be determined empirically depending on the protein and desired degree of labeling.
-
Add the reagent dropwise while gently vortexing or stirring the protein solution.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction (Optional):
-
To stop the labeling reaction, add a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
Quantitative Data Summary for NHS Ester Labeling:
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Buffer | 0.1 M Sodium Phosphate, pH 7.2-8.0 or 0.1 M Sodium Bicarbonate, pH 8.3 | Must be free of primary amines. |
| Molar Excess of NHS Ester | 10 - 20 fold | Optimal ratio is protein-dependent and should be optimized. |
| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | Longer incubation at 4°C can be gentler for sensitive proteins. |
| Reaction Temperature | 4°C to Room Temperature | |
| Quenching Agent | 50-100 mM Tris-HCl, pH 8.0 | Optional step to ensure complete termination of the reaction. |
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an azide-containing molecule to the propargyl-labeled protein.
Materials:
-
Propargyl-labeled protein from Part 1
-
Azide-containing molecule of interest (e.g., fluorescent dye, biotin-azide)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 50 mM in DMSO or water)
-
Reaction Buffer (e.g., PBS)
Protocol:
-
Prepare Reaction Components:
-
Prepare stock solutions of the azide-containing molecule, CuSO4, sodium ascorbate, and the copper ligand at the recommended concentrations. The sodium ascorbate solution should be prepared fresh.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following components in the specified order:
-
Propargyl-labeled protein (to a final concentration of 10-50 µM)
-
Azide-containing molecule (1.5 to 10-fold molar excess over the protein)
-
Copper ligand (e.g., THPTA) to a final concentration of 1 mM.
-
Copper(II) sulfate to a final concentration of 0.1-1 mM.
-
Freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
-
Gently mix the components. The final reaction volume will depend on the amount of protein being labeled.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if using a fluorescent azide (B81097).
-
-
Purification:
-
Remove the excess reagents and byproducts by a desalting column, dialysis, or other appropriate chromatographic methods.
-
Quantitative Data Summary for CuAAC Reaction:
| Component | Final Concentration | Notes |
| Propargyl-labeled Protein | 10 - 50 µM | |
| Azide-containing Molecule | 1.5 - 10x molar excess over protein | The optimal excess depends on the specific azide and protein. |
| Copper(II) Sulfate (CuSO4) | 0.1 - 1 mM | |
| Sodium Ascorbate | 1 - 5 mM | Must be prepared fresh. |
| Copper Ligand (e.g., THPTA) | 1 mM | Helps to stabilize the Cu(I) ion and protect the protein. |
| Reaction Time | 1 - 4 hours | |
| Reaction Temperature | Room Temperature |
Visualizations
References
Propargyl-PEG1-NHS Ester: Application Notes and Protocols for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG1-NHS ester is a bifunctional linker that serves as a crucial tool in bioconjugation and the development of complex biomolecular architectures, such as antibody-drug conjugates (ADCs).[1][2][3] This reagent incorporates two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne. The NHS ester facilitates covalent bond formation with primary amines on biomolecules, while the propargyl group (containing the alkyne) enables subsequent "click" chemistry reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][4][5] The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the linker in aqueous environments.[4][5]
These application notes provide detailed protocols and guidelines for the effective use of this compound in a two-step bioconjugation strategy. The first step involves the modification of a biomolecule with the propargyl group via the NHS ester reaction. The second step is the click chemistry ligation of the alkyne-modified biomolecule with an azide-containing molecule of interest.
Chemical Properties and Storage
| Property | Value |
| Molecular Formula | C10H11NO5[3] |
| Molecular Weight | 225.2 g/mol [6] |
| Purity | >90%[6] |
| Appearance | Colorless to light yellow liquid[3] |
| Solubility | Soluble in DMSO, DMF[4] |
| Storage (Solid) | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[4] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month.[1] |
Reaction Schematics
The overall process involves two main chemical reactions as illustrated below.
Experimental Protocols
This section provides detailed protocols for the two-stage conjugation process. It is crucial to perform these steps sequentially and with appropriate purification between stages.
Protocol 1: Modification of Biomolecules with this compound
This protocol describes the modification of a primary amine-containing biomolecule (e.g., a protein or antibody) with the propargyl group.
Materials:
-
Biomolecule of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Biomolecule Solution: Ensure the biomolecule is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[1] If necessary, perform a buffer exchange.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[8] Note: Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[8]
-
Reaction Setup: Add the calculated amount of the this compound stock solution to the biomolecule solution. The optimal molar excess of the NHS ester will depend on the concentration of the biomolecule and the desired degree of labeling. Refer to the table below for starting recommendations.[7][8] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[8]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[9] Incubate for an additional 15 minutes at room temperature. This will consume any unreacted NHS ester.[3]
-
Purification: Remove excess, unreacted this compound and reaction by-products using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[8][9]
Recommended Molar Excess of this compound:
| Biomolecule Concentration | Recommended Molar Excess | Rationale |
| > 5 mg/mL | 5-10 fold[7] | Higher biomolecule concentrations lead to more efficient labeling.[7] |
| 1-5 mg/mL | 10-20 fold[7][8] | A common concentration range for antibody labeling.[7] |
| < 1 mg/mL | 20-50 fold[7] | A higher excess is needed to compensate for lower reaction kinetics and competing hydrolysis.[7] |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl-modified biomolecule and an azide-containing molecule.
Materials:
-
Propargyl-modified biomolecule (from Protocol 1)
-
Azide-containing molecule of interest
-
Copper (II) Sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper-stabilizing ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) solution (e.g., 50 mM in water or DMSO/water)
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.4
Procedure:
-
Prepare Stock Solutions: Prepare the necessary stock solutions as detailed in the materials list. Always use freshly prepared sodium ascorbate solution.
-
Prepare Catalyst Premix: A few minutes before initiating the reaction, mix the CuSO₄ and THPTA/TBTA ligand solutions in a 1:5 molar ratio.[5][10]
-
Reaction Setup: In a reaction tube, combine the propargyl-modified biomolecule and the azide-containing molecule. A molar excess of the azide-containing molecule is typically used (e.g., 4-10 equivalents).
-
Initiate the Reaction: a. Add the premixed catalyst solution to the reaction mixture. The final concentration of copper should typically be between 50 and 100 µM.[5] b. Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate should be in excess (e.g., 5-10 fold) of the copper concentration.
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.[11] The reaction should be protected from light.
-
Purification: Purify the final bioconjugate to remove the copper catalyst, excess reagents, and by-products. This can be achieved using size-exclusion chromatography (desalting column), dialysis, or other appropriate chromatographic methods like HPLC.[3][12]
Recommended Concentrations for CuAAC Reaction Components:
| Component | Recommended Final Concentration | Notes |
| Propargyl-modified Biomolecule | 1-10 mg/mL | |
| Azide-containing Molecule | 4-10 fold molar excess over the biomolecule | |
| Copper (II) Sulfate (CuSO₄) | 50-100 µM[5] | |
| Ligand (THPTA/TBTA) | 5 equivalents relative to Cu[5] | Stabilizes the Cu(I) catalyst and accelerates the reaction.[13] |
| Sodium Ascorbate | 5-10 fold molar excess over Cu | Acts as a reducing agent to maintain copper in the active Cu(I) state.[13] |
Troubleshooting
Low Labeling Efficiency in NHS Ester Reaction:
-
Check pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[9]
-
Reagent Quality: Use fresh, high-quality this compound and anhydrous DMSO or DMF. The NHS ester is susceptible to hydrolysis.[9]
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.[9]
-
Increase Molar Excess: For dilute biomolecule solutions, a higher molar excess of the NHS ester may be required.[7]
Low Yield in CuAAC Reaction:
-
Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxidation. Degas solutions and/or perform the reaction under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications.[13]
-
Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate.
-
Inhibitory Buffer Components: Some buffers can interfere with the copper catalyst. Use non-coordinating buffers like phosphate or HEPES.[14]
-
Ligand Presence: The use of a stabilizing ligand like THPTA or TBTA is highly recommended to improve reaction rates and protect the catalyst.[13]
Visualization of Workflows and Relationships
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.truegeometry.com [blog.truegeometry.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Peptide Modification using Propargyl-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG1-NHS ester is a versatile bifunctional linker designed for the facile modification of peptides and other biomolecules. This reagent features an N-hydroxysuccinimide (NHS) ester group for covalent linkage to primary amines and a terminal alkyne (propargyl) group for subsequent bioorthogonal "click" chemistry reactions. The inclusion of a single polyethylene (B3416737) glycol (PEG) unit enhances the hydrophilicity of the linker, which can improve the solubility of the modified peptide.[1]
The modification process is a two-step procedure. First, the NHS ester reacts with primary amines on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine (B10760008) residues, to form a stable amide bond.[2][3][4][] This reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5).[4][] The second step involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction, where the propargyl-modified peptide is conjugated to a molecule of interest bearing an azide (B81097) group.[1] This powerful combination of chemistries allows for the precise and modular construction of complex peptide conjugates for a wide range of applications, including drug delivery, diagnostics, and proteomics.
Key Features and Applications
-
Amine-Reactive Labeling: The NHS ester provides a straightforward method for labeling peptides at the N-terminus or at lysine residues.[2][3]
-
Click Chemistry Handle: The propargyl group serves as a bioorthogonal handle for highly efficient and specific CuAAC reactions.
-
Enhanced Hydrophilicity: The short PEG spacer can improve the aqueous solubility of the modified peptide.[1]
-
Versatile Applications:
-
Peptide-Drug Conjugates (PDCs): Attachment of therapeutic agents to peptides for targeted delivery.
-
Fluorescent Labeling: Conjugation of fluorescent dyes for imaging and tracking studies.
-
Biotinylation: Introduction of biotin (B1667282) for affinity purification and detection.
-
Surface Immobilization: Covalent attachment of peptides to surfaces for various assays.
-
Peptide Macrocyclization: Intramolecular cyclization of peptides.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₅ |
| Molecular Weight | 225.2 g/mol |
| CAS Number | 1174157-65-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C, protect from moisture |
Table 2: Representative Peptide Labeling Efficiency
The following table provides representative data on the efficiency of peptide modification using this compound followed by a CuAAC reaction. The actual efficiency may vary depending on the peptide sequence, reaction conditions, and the nature of the azide-containing molecule.
| Peptide Sequence | Modification Site | Labeling Efficiency (NHS Ester Reaction) | Click Reaction Efficiency (CuAAC) | Overall Conjugation Efficiency |
| G-G-G-L-K-G-G-G | ε-amine of Lysine | > 90% | > 95% | > 85% |
| N-term-G-G-G-L-A-G-G-G | α-amine of N-terminus | > 85% | > 95% | > 80% |
| K-G-G-L-K-G-G-K | Multiple ε-amines of Lysines | Variable (dependent on stoichiometry) | > 95% | Variable |
Note: Labeling efficiencies are typically determined by LC-MS or MALDI-TOF analysis by comparing the peak areas of the starting material and the modified product.
Experimental Protocols
Protocol 1: Peptide Modification with this compound
This protocol describes the general procedure for labeling a peptide containing a primary amine with this compound.
Materials:
-
Peptide with a primary amine (N-terminus or lysine side chain)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or reverse-phase HPLC for purification
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[2] Note: NHS esters are moisture-sensitive and should be handled accordingly. Prepare fresh solutions and do not store them.[2]
-
Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the peptide solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the propargyl-modified peptide using a desalting column to remove excess reagent and byproducts, or by reverse-phase HPLC for higher purity.
-
Characterization: Confirm the modification by LC-MS or MALDI-TOF mass spectrometry. The mass of the modified peptide should increase by the mass of the propargyl-PEG1 moiety (C₅H₅O₂ = 97.03 Da).[6]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating the propargyl-modified peptide to an azide-containing molecule.
Materials:
-
Propargyl-modified peptide
-
Azide-containing molecule (e.g., fluorescent dye, biotin-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Degassing equipment (optional but recommended)
Procedure:
-
Reactant Preparation:
-
Dissolve the propargyl-modified peptide in the Reaction Buffer.
-
Dissolve the azide-containing molecule in a suitable solvent (e.g., DMSO, water).
-
-
Catalyst Preparation:
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. Note: Prepare the sodium ascorbate solution fresh.
-
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order:
-
Propargyl-modified peptide (1 equivalent)
-
Azide-containing molecule (1.5-3 equivalents)
-
THPTA or TBTA (1 equivalent)
-
CuSO₄ (0.1-0.5 equivalents)
-
-
Initiation: Add sodium ascorbate (5 equivalents) to the reaction mixture to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction can be gently vortexed or placed on a shaker.
-
Purification: Purify the peptide conjugate by a suitable method such as desalting column, size-exclusion chromatography, or reverse-phase HPLC.
-
Characterization: Analyze the final conjugate by LC-MS or MALDI-TOF mass spectrometry to confirm the successful conjugation.
Visualizations
Caption: Workflow for peptide modification and conjugation.
Caption: Experimental workflow for NHS ester labeling.
Caption: Experimental workflow for CuAAC reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. broadpharm.com [broadpharm.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Propargyl-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility. This reaction enables the rapid and reliable formation of a stable triazole linkage between a terminal alkyne and an azide (B81097). Propargyl-PEG1-NHS ester is a heterobifunctional linker that facilitates a two-step bioconjugation strategy. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (e.g., lysine (B10760008) residues and the N-terminus of proteins) under mild conditions to introduce a terminal alkyne functionality onto the biomolecule. Subsequently, the propargyl group can be conjugated to any azide-bearing molecule via the CuAAC reaction. This methodology is widely employed in drug development, proteomics, and various life science research areas for applications such as antibody-drug conjugation, protein labeling, and surface modification.
Chemical Reaction and Workflow
The bioconjugation process using this compound is a two-step procedure. The first step involves the acylation of primary amines on a biomolecule with the NHS ester to form a stable amide bond, thereby introducing a terminal alkyne. The second step is the copper(I)-catalyzed cycloaddition of the alkyne-modified biomolecule with an azide-containing molecule of interest.
Caption: General workflow for the two-step bioconjugation process.
Data Presentation
The efficiency of each step can be monitored and quantified using various analytical techniques. The following table provides representative data for a typical bioconjugation of a 150 kDa antibody.
| Parameter | Step 1: NHS Ester Labeling | Step 2: CuAAC Reaction | Overall Process |
| Molar Ratio (Reagent:Protein) | 10:1 (Propargyl-PEG1-NHS:Ab) | 5:1 (Azide-Molecule:Ab) | - |
| Reaction Time | 1 hour | 2 hours | 3 hours (excluding purification) |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Degree of Labeling (DOL) | 2-4 alkynes per antibody | >95% conjugation of alkynes | - |
| Yield of Purified Product | >90% | >85% | >75% |
| Purity (by SDS-PAGE) | >95% | >95% | >95% |
| Characterization Method | Mass Spectrometry (MALDI-TOF) | HPLC, Mass Spectrometry | Mass Spectrometry, SDS-PAGE |
Experimental Protocols
Protocol 1: Alkyne-Modification of a Protein/Antibody
This protocol describes the modification of primary amines on a protein or antibody with this compound.
Materials:
-
Protein/antibody solution (in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours on ice for sensitive proteins.
-
Quenching (Optional): To quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with an appropriate buffer for the subsequent CuAAC reaction (e.g., PBS pH 7.4).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the alkyne-modified protein and an azide-containing molecule.
Materials:
-
Alkyne-modified protein solution (from Protocol 1)
-
Azide-containing molecule of interest
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Purification supplies (e.g., size-exclusion chromatography column or dialysis cassettes)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing molecule. A 2- to 5-fold molar excess of the azide molecule over the protein is recommended.
-
Prepare the Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and THPTA. For a final reaction volume of 1 mL, you might use 5 µL of 20 mM CuSO₄ and 20 µL of 50 mM THPTA to achieve final concentrations of 100 µM and 1 mM, respectively.
-
Initiate the Reaction: a. Add the CuSO₄/THPTA premix to the protein/azide mixture. b. Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature. The reaction can be performed at 4°C overnight if necessary.
-
Purification: Purify the final bioconjugate from excess reagents and the copper catalyst using size-exclusion chromatography (SEC) or dialysis.
Mandatory Visualizations
Caption: Simplified catalytic cycle of the CuAAC reaction.
Caption: A logical workflow for troubleshooting common issues.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low degree of alkyne labeling | - pH of the reaction buffer is not optimal.[1] - Hydrolysis of the NHS ester.[1] - Competing amines in the buffer (e.g., Tris).[2] - Insufficient molar excess of this compound. | - Ensure the pH is between 7.2 and 8.5.[1] - Prepare the NHS ester solution immediately before use.[3] - Perform a buffer exchange to an amine-free buffer like PBS. - Increase the molar excess of the NHS ester. |
| Low CuAAC reaction yield | - Oxidation of the Cu(I) catalyst. - Inactive sodium ascorbate. - Insufficient ligand concentration. | - Degas all solutions to remove oxygen. - Always use a freshly prepared solution of sodium ascorbate.[1] - Ensure a sufficient excess of THPTA or another Cu(I)-stabilizing ligand. |
| Protein precipitation/aggregation | - High concentration of organic solvent (DMSO). - Presence of copper catalyst causing protein denaturation. - The modification alters protein solubility. | - Keep the final concentration of DMSO below 10%. - Use a copper-chelating ligand like THPTA. - Perform the reaction at a lower temperature (4°C).[1] |
| High background/non-specific labeling | - Insufficient quenching of the NHS ester reaction. - Inadequate purification of the alkyne-modified protein. | - Ensure complete removal of unreacted this compound after the first step using a desalting column. - Add a quenching agent like Tris or glycine (B1666218) after the NHS ester reaction. |
| Difficulty in purifying the final conjugate | - Similar size of the final conjugate and unreacted protein. | - Optimize the reaction stoichiometry to drive the reaction to completion. - Use a purification method with high resolution, such as affinity chromatography if a tag is present, or high-performance size-exclusion chromatography (HP-SEC). |
References
Application Notes and Protocols for Propargyl-PEG1-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and buffer conditions for the successful conjugation of Propargyl-PEG1-NHS ester to biomolecules containing primary amines. The information is intended to guide researchers in developing robust and efficient bioconjugation strategies.
This compound is a chemical linker that contains a propargyl group and an N-hydroxysuccinimide (NHS) ester.[1][2][3][4][5] The NHS ester reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues or at the N-terminus of proteins, to form stable amide bonds.[6][7][8] The propargyl group can then be used in subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules.[1][4][9] This bifunctionality makes it a valuable tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs).[1][3][4]
Optimizing Buffer Conditions for Conjugation
The efficiency of the conjugation reaction is highly dependent on the buffer conditions, primarily the pH. The optimal pH is a compromise between maximizing the nucleophilicity of the primary amine and minimizing the hydrolysis of the NHS ester.[7]
The Critical Role of pH
The reaction between an NHS ester and a primary amine is strongly pH-dependent.[10][11][12] At acidic pH, the primary amine is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive with the NHS ester.[7][11][12] As the pH increases, the amine becomes deprotonated (-NH2), making it nucleophilic and reactive.[7] However, at high pH, the rate of hydrolysis of the NHS ester also increases significantly, which competes with the desired conjugation reaction and reduces the overall yield.[6][7][10] The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[6][13]
Recommended Buffers
Several buffer systems are suitable for NHS ester conjugation reactions. The key consideration is to use a buffer that does not contain primary amines, which would compete with the target biomolecule for reaction with the NHS ester.[10][14]
| Buffer System | Recommended pH Range | Concentration (Typical) | Notes |
| Phosphate Buffered Saline (PBS) | 7.2 - 7.4 | 0.1 M | A common physiological buffer. The reaction will be slower than at higher pH, but hydrolysis of the NHS ester is also reduced.[8] |
| Sodium Bicarbonate | 8.0 - 9.0 | 0.1 M | Provides an optimal pH for rapid conjugation.[8][10] |
| Borate | 8.0 - 9.0 | 0.1 M | A suitable alternative to bicarbonate buffer.[13] |
| HEPES | 7.2 - 8.0 | 0.1 M | A non-amine containing buffer that is effective in the desired pH range.[13] |
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), should be avoided in the conjugation reaction as they will react with the NHS ester.[10][13] However, Tris or glycine can be used to quench the reaction.[13]
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: this compound is often not readily soluble in aqueous buffers.[13] It should first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution (e.g., 10 mM).[10][11][12] Use high-quality, amine-free DMF.[10][11][12] The stock solution should be prepared immediately before use, as the NHS ester is susceptible to hydrolysis.[14][15]
-
Biomolecule Solution: Dissolve the amine-containing biomolecule in the chosen reaction buffer at a suitable concentration (typically 1-10 mg/mL).[11] If the biomolecule is stored in a buffer containing primary amines, it must be exchanged into an appropriate amine-free buffer via dialysis or desalting column.[14]
General Conjugation Protocol
-
Calculate Reagent Amounts: Determine the desired molar ratio of this compound to the biomolecule. A molar excess of the NHS ester (typically 5-20 fold) is generally used to ensure efficient conjugation.
-
Reaction Setup: Add the calculated volume of the this compound stock solution to the biomolecule solution. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be less than 10% to avoid denaturation of the biomolecule.[14][16]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[14] The optimal reaction time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl or glycine, to a final concentration of 25-100 mM.[13][17] This will react with any excess NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Remove the excess, unreacted this compound and byproducts from the conjugated biomolecule. Common purification methods include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Effective for separating the larger conjugated biomolecule from smaller, unreacted components.[10][11][12]
-
Dialysis: Suitable for removing small molecules from larger biomolecules.
-
Spin Desalting Columns: A quick method for buffer exchange and removal of small molecules.[17]
-
Reaction Condition Summary
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 | Optimal pH is a balance between amine reactivity and NHS ester hydrolysis.[6] |
| Temperature | Room Temperature or 4°C | Lower temperatures can be used to slow down hydrolysis.[13] |
| Reaction Time | 0.5 - 4 hours | Optimization may be required depending on the reactivity of the biomolecule.[6][13] |
| Molar Excess of NHS Ester | 5 - 20 fold | A higher excess may be needed for less reactive amines or lower biomolecule concentrations. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Prepare stock solution fresh.[10][11][12] |
Visualizing the Chemistry and Workflow
To aid in understanding the conjugation process, the following diagrams illustrate the chemical reaction and a typical experimental workflow.
Caption: Chemical reaction of this compound with a primary amine.
Caption: Experimental workflow for this compound conjugation.
Stability and Storage
-
This compound: This reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[14][15][18] To prevent condensation, allow the vial to warm to room temperature before opening.[14]
-
Stock Solutions: NHS ester solutions in organic solvents are not stable over long periods. It is recommended to prepare them fresh for each use.[14] Any unused reconstituted reagent should be discarded.[14][15] A solution in DMF can be stored for 1-2 months at -20°C.[10][11]
-
Conjugate: The stability of the final conjugate will depend on the biomolecule. The newly formed amide bond is stable. Store the purified conjugate under conditions that are optimal for the unmodified biomolecule.[14]
Conclusion
The successful conjugation of this compound to primary amines is readily achievable with careful control of the reaction conditions, particularly the pH. By following the protocols and guidelines outlined in these application notes, researchers can effectively utilize this versatile linker for a wide range of bioconjugation applications. It is always recommended to perform small-scale pilot reactions to optimize the conditions for each specific biomolecule and application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]
- 5. This compound, 1174157-65-3 | BroadPharm [broadpharm.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. broadpharm.com [broadpharm.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. furthlab.xyz [furthlab.xyz]
- 18. vectorlabs.com [vectorlabs.com]
Propargyl-PEG1-NHS Ester: Application Notes and Protocols for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Propargyl-PEG1-NHS ester in bioconjugation applications. This includes recommended reaction conditions, protocols for labeling proteins and other amine-containing molecules, and troubleshooting tips. This compound is a versatile bifunctional linker that enables the introduction of a terminal alkyne group onto biomolecules for subsequent "click" chemistry reactions.
Introduction
This compound is a chemical modification reagent used to attach a propargyl group to proteins, antibodies, or any other molecule with a primary amine.[1][2] The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines to form a stable amide bond, while the propargyl group provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][3] The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media.[1] This reagent is particularly valuable in the development of antibody-drug conjugates (ADCs), fluorescent labeling, and the attachment of biomolecules to surfaces.[1][3][4]
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic acyl substitution of the NHS ester by a primary amine, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[5][]
Caption: Reaction mechanism of this compound with a primary amine.
A typical experimental workflow for protein labeling with this compound is outlined below.
Caption: General experimental workflow for protein labeling.
Reaction Parameters: Time and Temperature
The efficiency of the conjugation reaction is highly dependent on several factors, primarily pH, temperature, and reaction time. A competing reaction is the hydrolysis of the NHS ester, which increases with pH and temperature.[][7]
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[][7][8] | Optimal pH is often cited as 8.3-8.5.[9] Below this range, the primary amines are protonated and less reactive. Above this range, the rate of NHS ester hydrolysis significantly increases.[8] |
| Temperature | 4°C to Room Temperature (20-25°C)[][7] | Reactions at room temperature are typically faster (30-120 minutes).[] Performing the reaction at 4°C can extend the reaction time (e.g., overnight) but may be beneficial for labile proteins and to minimize hydrolysis.[8] |
| Reaction Time | 30 minutes to 4 hours (at RT)[7][10] or 2-12 hours[1] or overnight (at 4°C)[8] | The optimal time depends on the reactivity of the protein, the concentration of reactants, and the temperature. The reaction should be monitored to determine the ideal endpoint. |
| Solvent | Aqueous buffer (amine-free) with minimal organic solvent | This compound is typically dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[5][11] The final concentration of the organic solvent should be kept low (typically <10%). |
Experimental Protocols
Materials
-
This compound
-
Protein or other amine-containing molecule to be labeled
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at pH 7.2-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine. [8][12]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[5]
-
Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis cassettes[12]
Protocol 1: Labeling an Antibody at Room Temperature
-
Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.
-
Prepare the Reagent: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Do not store the reagent in solution as the NHS ester will hydrolyze.[12]
-
Determine Molar Excess: Calculate the volume of the reagent solution needed to achieve the desired molar excess over the antibody. A 10- to 20-fold molar excess is a common starting point.
-
Reaction: Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.[12] For some applications, this can be extended up to 4 hours.[7][10]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL) and confirm the integrity of the conjugate. Store the labeled antibody under appropriate conditions.
Protocol 2: Labeling a Peptide at 4°C
-
Prepare the Peptide: Dissolve the peptide in the reaction buffer (pH 8.0-8.5) at a suitable concentration.
-
Prepare the Reagent: Freshly prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
Reaction: Add a 5- to 10-fold molar excess of the reagent to the peptide solution.
-
Incubation: Incubate the reaction at 4°C for 2 hours to overnight with gentle mixing.
-
Quenching: Add quenching buffer and incubate for 30 minutes at 4°C.
-
Purification: Purify the labeled peptide using an appropriate method such as HPLC or a desalting column.
Troubleshooting
The success of the labeling reaction is contingent on several factors. The following diagram outlines a logical approach to troubleshooting common issues.
Caption: A logical workflow for troubleshooting low labeling efficiency.
Stability and Storage
-
This compound (solid): Store at -20°C, protected from moisture.[1][11][12] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[12]
-
Stock solutions in DMSO/DMF: These should be prepared fresh immediately before use.[12] Any unused solution should be discarded as the NHS ester is prone to hydrolysis.
By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of bioconjugation applications, paving the way for advancements in diagnostics, therapeutics, and fundamental biological research.
References
- 1. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 2. This compound, 1174157-65-3 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Purification of Propargyl-PEG1-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG1-NHS ester is a heterobifunctional crosslinker critical in bioconjugation and drug delivery. It incorporates a terminal alkyne group for "click" chemistry reactions and an N-hydroxysuccinimide (NHS) ester for efficient covalent bonding with primary amines on biomolecules.[1] The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides spatial separation.[2] Achieving high purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, reduced conjugation efficiency, and difficulty in characterizing the final conjugate. These application notes provide detailed protocols for the purification and quality assessment of this compound.
Common Impurities and Storage Considerations
The primary impurities in this compound preparations include unreacted starting materials, byproducts from the coupling reaction, and hydrolysis products. The NHS ester moiety is highly susceptible to hydrolysis, which increases with moisture and pH, converting the active ester back to its corresponding carboxylic acid.[3][4]
Key Storage and Handling Guidelines:
-
Storage: The reagent is moisture-sensitive and should be stored at -20°C or -80°C with a desiccant.[5][6] To prevent moisture condensation, the vial must be equilibrated to room temperature before opening.[5][7]
-
Solvents: For preparing solutions, use anhydrous, amine-free solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3][8] High-quality, dimethylamine-free DMF is recommended as dimethylamine (B145610) can react with the NHS ester.[3]
-
Solution Stability: NHS ester solutions should be prepared immediately before use.[5][9] Stock solutions are not recommended for long-term storage due to hydrolysis.[5]
Data Presentation: Purification and Quality Control Parameters
The following tables summarize key quantitative data associated with the purification and analysis of this compound.
Table 1: Typical Purity Specifications and Recovery
| Parameter | Specification | Method | Reference |
| Purity | >95% | HPLC | [1][10] |
| Moisture Content | <0.5% | Karl Fischer Titration | [10] |
| Recovery (Column Chromatography) | 70-85% | Gravimetric | [10] |
Table 2: Analytical Chromatography System Parameters
| Parameter | Condition |
| HPLC System | |
| Column | Reversed-Phase C18 |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 20-65% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Column Temperature | 45°C |
Table 3: Preparative Chromatography System Parameters
| Parameter | Condition |
| Flash Chromatography System | |
| Stationary Phase | Silica (B1680970) Gel |
| Mobile Phase | Hexane-Ethyl Acetate Gradient |
| Preparative RP-HPLC System | |
| Stationary Phase | Reversed-Phase C18 |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Modifier | 0.1% Trifluoroacetic Acid (TFA) |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for purifying this compound from non-polar impurities and unreacted starting materials.[10]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Anhydrous solvents: Hexane (B92381), Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Glass column and fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM.
-
TLC Analysis: Develop a TLC method to separate the product from impurities. A mobile phase of Hexane:EtOAc (e.g., starting with 7:3) is a good starting point. The product is expected to be polar and have a lower Rf than non-polar impurities.
-
Column Packing: Prepare a silica gel slurry in hexane and pack the column.
-
Loading: Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 90% Hexane / 10% EtOAc). Gradually increase the polarity by increasing the percentage of EtOAc.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Product Pooling and Evaporation: Pool the fractions containing the pure product and remove the solvent under reduced pressure.
-
Final Product Handling: Place the purified, gummy product under high vacuum to remove residual solvent. Store immediately in a desiccator at -20°C.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a high-resolution technique ideal for separating the desired NHS ester from its more polar hydrolyzed acid byproduct.[]
Materials:
-
Partially purified this compound
-
Preparative RP-HPLC system with a C18 column
-
HPLC-grade Acetonitrile (ACN) and Water
-
Trifluoroacetic Acid (TFA)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the material from the flash chromatography step in a minimal amount of the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% TFA). Filter the solution through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): Optimize the separation on an analytical RP-HPLC column first. A typical gradient is 5% to 95% ACN in water (with 0.1% TFA) over 30 minutes. The NHS ester should elute later than its hydrolyzed acid form due to being less polar.
-
Preparative Run: Scale up the optimized method to the preparative column. Inject the sample and begin the gradient elution.
-
Fraction Collection: Collect fractions corresponding to the main product peak, avoiding the earlier-eluting hydrolysis peak and any later-eluting impurities.
-
Solvent Removal: Immediately freeze the collected fractions containing the pure product and lyophilize to dryness. Lyophilization is preferred as it is a gentle method for removing aqueous solvents.
-
Storage: Store the lyophilized, pure this compound under argon or nitrogen in a sealed vial with desiccant at -20°C or -80°C.[8]
Protocol 3: Purity Assessment by Analytical RP-HPLC
This protocol is used to confirm the purity of the final product.
Materials:
-
Purified this compound
-
Analytical HPLC system with a C18 column
-
HPLC-grade Acetonitrile (ACN) and Water
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Standard Preparation: Prepare a ~1 mg/mL solution of the purified product in 50% ACN/Water.
-
Injection: Inject 10 µL of the solution onto the analytical C18 column.
-
Elution: Run a standard gradient (e.g., 5-95% ACN in water with 0.1% TFA over 30 minutes).
-
Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the area of the product peak divided by the total area of all peaks, expressed as a percentage. A purity level exceeding 95% is typically desired.[1][10]
Visualizations
Caption: Purification workflow for this compound.
Caption: Reaction pathways of this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 1174157-65-3 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. confluore.com [confluore.com]
- 8. researchgate.net [researchgate.net]
- 9. NHS (N-hydroxysuccinimide) - FAQs [thermofisher.com]
- 10. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
Application Notes and Protocols: Labeling Amine-Coated Surfaces with Propargyl-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with bioactive molecules is a cornerstone of numerous applications in biomedical research and drug development, from cell-based assays and biosensors to targeted drug delivery systems. A common and effective strategy for achieving this is to first coat a surface with primary amines, which can then be readily conjugated to a variety of molecules. Propargyl-PEG1-NHS ester is a versatile bifunctional linker that enables the efficient labeling of these amine-coated surfaces.
This reagent features an N-hydroxysuccinimide (NHS) ester group that reacts specifically and efficiently with primary amines under mild conditions to form a stable amide bond.[1][2][3][] The other end of the linker presents a propargyl group, a terminal alkyne, which can then be utilized for subsequent "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2][5] This two-step approach provides a robust and modular platform for the immobilization of a wide range of molecules, including peptides, proteins, and small molecules. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent in aqueous media and can reduce non-specific binding to the surface.[2][6]
These application notes provide a detailed protocol for the labeling of amine-coated surfaces with this compound, guidance on the characterization of the modified surface, and a summary of key reaction parameters.
Chemical Reaction Pathway
The labeling process involves a nucleophilic acyl substitution reaction where the primary amine on the surface attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[][7]
Caption: Chemical reaction scheme for labeling an amine-coated surface.
Experimental Workflow
The overall experimental process for labeling an amine-coated surface with this compound and subsequent characterization is outlined below.
Caption: Experimental workflow for surface functionalization.
Quantitative Data Summary
The efficiency of the labeling reaction is dependent on several factors. The following table summarizes key experimental parameters that should be optimized for a specific application.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1-10 mM in DMSO or DMF | The NHS ester is moisture-sensitive and should be dissolved immediately before use.[8][9] |
| Reaction Buffer | Phosphate-buffered saline (PBS), Borate buffer, or Bicarbonate buffer | Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the reaction.[8] |
| Reaction pH | 7.2 - 8.5 | Optimal pH for the reaction of NHS esters with primary amines.[3][][7] At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is significant.[10][11][12][13] |
| Reaction Time | 30 minutes - 2 hours | Can be performed at room temperature or on ice.[8][9] Longer incubation times may be necessary for less reactive surfaces. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize hydrolysis of the NHS ester.[3] |
| Molar Excess of Reagent | 10 to 50-fold molar excess | A higher molar excess may be required for dilute protein solutions or less reactive surfaces to achieve a high degree of labeling.[8][14] |
Detailed Experimental Protocol
This protocol provides a general guideline for labeling an amine-coated surface. The specific conditions may need to be optimized for your particular substrate and application.
Materials and Reagents:
-
Amine-coated surface (e.g., glass slide, microplate)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered Saline (PBS), 0.1 M, pH 7.2-7.4 or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Washing Buffer: PBS or deionized water
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 7.4 or 1 M glycine
-
Nitrogen gas for drying
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Immediately before use, prepare a 10 mM stock solution of this compound by dissolving the required amount in anhydrous DMSO or DMF.[9] For example, to prepare 1 mL of a 10 mM solution of this compound (MW: 225.2 g/mol ), dissolve 2.25 mg in 1 mL of anhydrous DMSO.
-
Note: Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[8]
-
-
Surface Preparation:
-
If the amine-coated surface has been stored, ensure it is clean and dry before use.
-
-
Labeling Reaction:
-
Dilute the this compound stock solution to the desired final concentration in the chosen reaction buffer. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[8][9]
-
Completely cover the amine-coated surface with the reaction solution.
-
Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[8][9] Protect from light if the molecule being attached is light-sensitive.
-
-
Washing:
-
After the incubation period, remove the reaction solution.
-
Wash the surface thoroughly with the washing buffer (e.g., PBS or deionized water) to remove any unreacted this compound and the NHS byproduct. Repeat the washing step at least three times.
-
-
Quenching (Optional):
-
To ensure that all unreacted NHS esters are deactivated, the surface can be incubated with a quenching buffer (e.g., 50-100 mM Tris-HCl or glycine, pH 7.4) for 10-15 minutes at room temperature.
-
Wash the surface again with the washing buffer three times.
-
-
Drying:
-
Dry the functionalized surface under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the propargyl-functionalized surface in a dry, dark environment until further use. For long-term storage, consider storing at -20°C.[2]
-
Characterization of the Labeled Surface
Successful functionalization of the surface with propargyl groups can be confirmed using various surface-sensitive analytical techniques:
-
X-ray Photoelectron Spectroscopy (XPS): This technique can be used to analyze the elemental composition of the surface. The appearance of a characteristic C-O peak in the C1s spectrum and a change in the nitrogen signal can confirm the presence of the PEG linker and the formation of the amide bond.[15][16]
-
Water Contact Angle Goniometry: Successful PEGylation of a surface generally leads to an increase in its hydrophilicity, resulting in a decrease in the water contact angle.[16]
-
Atomic Force Microscopy (AFM): AFM can be used to assess changes in surface morphology and roughness following the labeling procedure.[15]
-
Fluorescent Labeling: To indirectly quantify the surface density of propargyl groups, an azide-containing fluorescent dye can be "clicked" onto the surface via CuAAC, and the resulting fluorescence intensity can be measured.
Conclusion
The use of this compound provides a straightforward and efficient method for the functionalization of amine-coated surfaces. This approach creates a versatile platform for the subsequent covalent attachment of a wide array of biomolecules through "click" chemistry. The detailed protocols and guidelines presented here will enable researchers to successfully implement this powerful bioconjugation strategy in their respective fields of research and development.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com [confluore.com]
- 10. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. interchim.fr [interchim.fr]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Characterization of PEG-Modified Composite Membranes for Microfluidic Oxygenator Applications [mdpi.com]
Application Notes and Protocols: Propargyl-PEG1-NHS Ester in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG1-NHS ester is a heterobifunctional crosslinker designed for a two-step sequential bioconjugation strategy, particularly valuable in live cell imaging and proteomics.[1] This reagent contains two key functional groups:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that efficiently forms stable, covalent amide bonds with primary amines (-NH₂) found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[2][3][4][5] This reaction is highly efficient under physiological to slightly alkaline conditions (pH 7.2-8.5).[3]
-
Propargyl Group (Alkyne): A terminal alkyne that serves as a reactive handle for bioorthogonal "click chemistry."[1][6] Specifically, it enables the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to attach azide-modified molecules, such as fluorescent dyes, with high specificity and efficiency.[6][7][8]
The single polyethylene (B3416737) glycol (PEG) unit provides a short, hydrophilic spacer that can improve solubility and provide steric spacing. This two-step labeling approach allows researchers to first tag proteins or cell surfaces with the alkyne group and then, in a separate step, attach a fluorescent probe for visualization. This method is a powerful tool for studying plasma membrane dynamics, protein trafficking, and intercellular communications in living cells.[9]
Principle of Two-Step Labeling
The use of this compound in live cell imaging involves a sequential, two-step process. This strategy decouples the protein labeling from the fluorophore introduction, offering greater flexibility and control.
-
Step 1: Amine Labeling. Live cells are incubated with this compound. The NHS ester group reacts with primary amines on surface-exposed proteins, covalently attaching the propargyl-PEG1 moiety. This step effectively "primes" the cell surface with alkyne groups. The reaction is rapid, often completed within minutes, minimizing dye internalization and cellular stress.[9]
-
Step 2: Bioorthogonal Click Reaction. After washing away the unreacted ester, an azide-functionalized fluorescent probe is added. A highly specific click chemistry reaction occurs between the propargyl groups on the cell surface and the azide (B81097) on the probe, resulting in brightly labeled cells. This bioorthogonal reaction is fast and does not interfere with native biological processes.[8][10]
Data Presentation
Chemical & Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | (2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxypropanoate | [11] |
| Synonyms | Propargyl-N-hydroxysuccinimidyl ester, N-Succinimidyl 3-(propargyloxy)propionate | |
| CAS Number | 1174157-65-3 | [1][12] |
| Molecular Formula | C₁₀H₁₁NO₅ | [1][13] |
| Molecular Weight | 225.2 g/mol | [1][13] |
| Purity | >90-98% | [1][13] |
| Solubility | DMSO, DMF, DCM | [1] |
| Storage | Store at -20°C, desiccated and protected from light. | [1][5][14] |
Recommended Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Condition | Notes | Reference(s) |
| Target Functional Group | Primary Amines (-NH₂) | Found on lysine residues and N-termini of proteins. | [3][4] |
| Reaction pH | 7.2 - 8.5 | Optimal pH is 8.3-8.5. Reaction is slow at lower pH; hydrolysis of NHS ester increases at higher pH. | [2][3][15] |
| Recommended Buffers | Phosphate-Buffered Saline (PBS), HEPES, Bicarbonate, Borate | Avoid amine-containing buffers like Tris or glycine, as they compete for reaction with the NHS ester. | [3][16] |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive and hydrolyze in aqueous solutions. Prepare stock solutions immediately before use. | [2][16] |
| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice. For live cells, ≤5 minutes is often sufficient. | Optimization may be required based on protein concentration and desired degree of labeling. | [9][16] |
| Molar Excess | 20-fold molar excess for purified proteins (e.g., antibodies). | For cell labeling, concentration is typically in the µg/mL range. This requires empirical optimization. | [16] |
| Reaction Quenching | Add amine-containing buffer (e.g., Tris, glycine, or lysine solution). | This step consumes any unreacted NHS ester. | [16] |
Visualizations
References
- 1. This compound, 1174157-65-3 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. This compound | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]
- 12. This compound - Immunomart [immunomart.com]
- 13. precisepeg.com [precisepeg.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. interchim.fr [interchim.fr]
- 16. broadpharm.com [broadpharm.com]
Creating Fluorescent Probes with Propargyl-PEG1-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of highly specific fluorescent probes is crucial for advancing biological research and drug development. These tools enable the visualization and tracking of biomolecules, elucidation of cellular pathways, and the development of targeted therapeutics.[1][2][3][4] Propargyl-PEG1-NHS ester is a versatile heterobifunctional linker that facilitates a two-step labeling strategy for creating customized fluorescent probes.[5][6][7][8] This linker contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on proteins and other biomolecules, and a terminal alkyne group, which can be subsequently conjugated to an azide-containing fluorophore via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[][10][11]
This two-step approach offers significant advantages, including the ability to first modify the biomolecule with the small, unobtrusive propargyl-PEG1 linker under mild conditions, followed by the attachment of a wide variety of azide-functionalized fluorescent dyes. This modularity allows researchers to easily create a panel of fluorescent probes with different spectral properties for the same target biomolecule. These fluorescent probes are invaluable tools in various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.[12][13][14]
Chemical Properties and Reaction Scheme
This compound is an amine-reactive compound that forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues in proteins. The reaction is most efficient at a slightly basic pH (7.2-8.5).[15][16] Following the initial amine labeling, the terminal alkyne group is available for the highly specific and efficient CuAAC reaction with an azide-functionalized molecule, such as a fluorescent dye.
General Reaction Scheme:
The overall process involves two main chemical reactions:
-
Amine Modification: The NHS ester of this compound reacts with a primary amine on a biomolecule (e.g., a protein) to form a stable amide linkage, introducing a terminal alkyne group onto the biomolecule.
-
Click Chemistry Conjugation: The alkyne-modified biomolecule is then reacted with an azide-containing fluorescent dye in the presence of a copper(I) catalyst to form a stable triazole linkage, resulting in the final fluorescent probe.
Caption: Chemical reaction scheme for creating a fluorescent probe.
Experimental Protocols
This section provides detailed protocols for the creation of a fluorescently labeled antibody for use in cellular imaging.
Protocol 1: Modification of an Antibody with this compound
This protocol describes the modification of a primary antibody with this compound to introduce a terminal alkyne group.
Materials:
-
Antibody of interest (free of amine-containing stabilizers like BSA or glycine)
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Preparation:
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[18]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The optimal molar ratio may need to be determined empirically.[18]
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.[16][19]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Alkyne-Modified Antibody:
-
Remove excess, unreacted this compound using a desalting column according to the manufacturer's instructions.
-
The purified alkyne-modified antibody can be stored at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Fluorescent Labeling via Click Chemistry
This protocol describes the conjugation of an azide-containing fluorescent dye to the alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody (from Protocol 1)
-
Azide-functionalized fluorescent dye
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-buffered saline (TBS) or phosphate-buffered saline (PBS)
-
Desalting columns
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the azide-fluorophore in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified antibody, the azide-fluorophore stock solution (using a 2-5 fold molar excess over the antibody), and TBS or PBS to the desired final volume.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Add sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification of the Fluorescently Labeled Antibody:
-
Remove the excess azide-fluorophore and reaction components using a desalting column.
-
The purified fluorescently labeled antibody is now ready for use.
-
Protocol 3: Characterization of the Fluorescent Probe
Degree of Labeling (DOL) Calculation:
The DOL, which is the average number of fluorophore molecules per antibody, can be determined spectrophotometrically.[20][21][22][23][24]
-
Measure the absorbance of the purified fluorescently labeled antibody at 280 nm (A₂₈₀) and at the maximum absorption wavelength of the fluorophore (A_max).
-
Calculate the concentration of the antibody and the fluorophore using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient, c is the concentration, and l is the path length.
-
A correction factor for the fluorophore's absorbance at 280 nm must be applied.[21]
-
The DOL is the molar ratio of the fluorophore to the antibody. An optimal DOL for antibodies is typically between 2 and 10.[21]
Data Presentation
Table 1: Recommended Reaction Parameters for Antibody Modification
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[18] |
| Molar Ratio (Linker:Antibody) | 10:1 to 20:1 | May require optimization for specific antibodies.[18] |
| Reaction pH | 8.3 - 8.5 | Optimal for NHS ester reaction with primary amines.[15] |
| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can be beneficial.[16][19] |
| Quenching Agent | Tris or Glycine | Final concentration of 50-100 mM. |
Table 2: Typical Degree of Labeling (DOL) for Fluorescent Antibodies
| Application | Optimal DOL Range | Rationale |
| Fluorescence Microscopy | 2 - 5 | Balances signal intensity with potential for steric hindrance. |
| Flow Cytometry | 4 - 8 | Higher DOL can increase signal for detection of low-abundance targets. |
| In Vivo Imaging | 1 - 3 | Lower DOL may improve biodistribution and reduce clearance. |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for creating and utilizing a fluorescently labeled antibody.
Caption: Workflow for fluorescent probe creation and application.
Application Example: EGFR Signaling Pathway
Fluorescently labeled antibodies are powerful tools for studying cellular signaling pathways. For instance, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) can be labeled using the described protocols to visualize its localization and trafficking upon ligand binding. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[1][4][25][26][27]
Caption: Simplified EGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. irjweb.com [irjweb.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. This compound | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]
- 10. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry in Nano-Drug Delivery - CD Bioparticles [cd-bioparticles.net]
- 12. 蛍光タンパク質を用いた細胞標識 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Different Ways to Add Fluorescent Labels | Thermo Fisher Scientific - US [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 17. furthlab.xyz [furthlab.xyz]
- 18. broadpharm.com [broadpharm.com]
- 19. youtube.com [youtube.com]
- 20. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 21. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 22. support.nanotempertech.com [support.nanotempertech.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Degree of labeling (DOL) step by step [abberior.rocks]
- 25. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Propargyl-PEG1-NHS Ester Bioconjugation: A Step-by-Step Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propargyl-PEG1-NHS ester is a versatile heterobifunctional crosslinker commonly employed in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This reagent features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal propargyl group. The NHS ester facilitates the covalent attachment of the linker to primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on biomolecules such as antibodies and proteins, forming a stable amide bond. The propargyl group serves as a handle for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This dual functionality allows for a two-step conjugation strategy, providing precise control over the introduction of desired moieties onto a biomolecule. The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.
This document provides a detailed, step-by-step guide to the bioconjugation of this compound to a model protein (e.g., an antibody), including protocols for the initial amine labeling, purification of the conjugate, and a subsequent click chemistry reaction.
Chemical Reaction Workflow
The bioconjugation process using this compound involves a two-stage reaction. The first stage is the acylation of primary amines on the protein by the NHS ester. The second stage is the copper-catalyzed click chemistry reaction between the introduced propargyl group and an azide-containing molecule.
Troubleshooting & Optimization
Propargyl-PEG1-NHS ester solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Propargyl-PEG1-NHS ester in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous reaction buffer. What should I do?
A1: this compound, like many NHS esters, has limited solubility in aqueous buffers. The recommended procedure is to first dissolve the ester in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution immediately before use.[1][2][3][4] This stock solution can then be added dropwise to your aqueous reaction buffer containing the molecule to be labeled (e.g., protein, antibody). Ensure the final concentration of the organic solvent in the reaction mixture is kept low (typically <10%) to avoid denaturation of proteins or other adverse effects.
Q2: Why is my labeling efficiency low even after dissolving the this compound in DMSO first?
A2: Low labeling efficiency can stem from several factors beyond initial solubility:
-
Hydrolysis of the NHS ester: NHS esters are highly susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired amine reaction. The rate of hydrolysis increases significantly with increasing pH.[5][6][7]
-
Incorrect buffer pH: The optimal pH for NHS ester coupling to primary amines is between 7.2 and 8.5.[1][2][5] Below pH 7.2, the amine groups on your target molecule become protonated and less reactive.[8] Above pH 8.5, hydrolysis of the NHS ester becomes rapid, reducing the amount of reagent available for conjugation.[2][7]
-
Buffer composition: Your buffer should be free of primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as these will compete with your target molecule for reaction with the NHS ester.[5] Recommended buffers include phosphate-buffered saline (PBS), borate, or bicarbonate buffers.[2][5]
-
Reagent quality: NHS esters are moisture-sensitive.[4][9][10] Ensure your this compound has been stored properly under dry conditions and allowed to warm to room temperature before opening to prevent condensation.[9][10] Prepare the stock solution immediately before use as aqueous solutions of NHS esters are not stable.[2]
Q3: Can I prepare a stock solution of this compound in water or buffer and store it?
A3: No. Storing this compound in any aqueous solution is not recommended.[1] The NHS ester group will hydrolyze over time, rendering the reagent inactive. Stock solutions should be prepared in anhydrous DMSO or DMF and used immediately.[2] For short-term storage of a few days, a stock solution in dry solvent can be kept frozen at -20°C, but fresh preparation is always optimal.[4]
Q4: What is the ideal temperature and incubation time for my labeling reaction?
A4: The reaction is typically performed for 30-60 minutes at room temperature or for 2 hours on ice. Lower temperatures (4°C) can help minimize the competing hydrolysis reaction but may require a longer incubation time (e.g., overnight) to achieve sufficient labeling.[1][2] Optimization may be required for your specific molecules.
Troubleshooting Guide
If you are encountering issues with your experiment, refer to the following guide.
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed upon adding NHS ester stock solution to the aqueous buffer. | The concentration of the this compound is too high, or the organic solvent concentration exceeds the tolerance of the protein/molecule in the buffer. | Try adding the organic stock solution more slowly while gently vortexing the reaction mixture. Consider using a more dilute stock solution to keep the final organic solvent concentration below 10%. If protein precipitation is the issue, ensure your protein is stable and soluble in the chosen reaction buffer; a buffer exchange may be necessary.[11] |
| Low or no labeling of the target molecule. | 1. NHS Ester Hydrolysis: The reagent was exposed to moisture or the reaction pH is too high. | 1. Use high-quality, anhydrous DMSO or DMF.[1] Ensure the this compound vial is warmed to room temperature before opening. Verify the reaction buffer pH is within the optimal 7.2-8.5 range using a calibrated pH meter.[1][2] |
| 2. Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine). | 2. Perform a buffer exchange into a non-amine buffer like PBS, HEPES, or bicarbonate buffer at pH 7.2-8.5.[5] | |
| 3. Low Reactant Concentration: The concentration of the protein or peptide is too low, favoring hydrolysis. | 3. Increase the concentration of the target molecule if possible. A protein concentration of at least 2 mg/mL is often recommended.[1] | |
| Inconsistent labeling results between experiments. | 1. Reagent Instability: Inconsistent handling and storage of the NHS ester. | 1. Aliquot the solid this compound upon receipt and store desiccated at -20°C.[4] Always prepare fresh stock solutions in anhydrous solvent for each experiment. |
| 2. pH Fluctuation: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can lower the pH of a poorly buffered solution.[2] | 2. Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, it may be necessary to monitor and adjust the pH during the reaction.[2][12] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble / ≥ 100 mg/mL | [3][4][13][14] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Methylene Chloride | Soluble | [4] |
| Aqueous Buffers | Limited / Poor | [2][3] |
Note: The PEG1 spacer is designed to improve aqueous solubility compared to non-PEGylated linkers, but direct dissolution in buffer remains a challenge.[3]
Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Solution
| pH | Temperature | Half-life | Reference |
| 7.0 | 0°C | 4 - 5 hours | [5][6] |
| 7.0 | Room Temp. | ~7 hours | [9] |
| 8.0 | Room Temp. | ~1 hour | [7] |
| 8.6 | 4°C | 10 minutes | [5][6] |
| 8.6 | Room Temp. | 10 minutes | [7] |
| 9.0 | Room Temp. | Minutes | [9][10] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution for subsequent use in labeling reactions.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9][10]
-
Weigh the desired amount of the ester in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity like 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Proceed immediately to the labeling reaction. Do not store the stock solution in an aqueous environment. Discard any unused solution prepared in this manner.
Protocol: General Protein Labeling with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
-
Freshly prepared this compound stock solution (from the protocol above)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in a suitable amine-free buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into a compatible labeling buffer.
-
Calculate Reagent Amount: Determine the molar excess of this compound required for your application. A 10- to 20-fold molar excess over the protein is a common starting point.
-
Reaction: While gently stirring the protein solution, add the calculated volume of the this compound stock solution. The volume of the added organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[11] Incubate for an additional 15-30 minutes. This step hydrolyzes any unreacted NHS ester and consumes any remaining reactive sites on the protein.
-
Purification: Remove the excess, unreacted reagent and byproducts (e.g., N-hydroxysuccinimide) from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.[2]
-
Storage: Store the purified, labeled protein under conditions appropriate for the specific protein.
Visualizations
Caption: Troubleshooting workflow for this compound solubility and reactivity issues.
Caption: Competing reaction pathways for NHS esters in aqueous buffer.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. This compound | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]
- 14. medchemexpress.com [medchemexpress.com]
Propargyl-PEG1-NHS ester hydrolysis and how to prevent it
Welcome to the technical support center for Propargyl-PEG1-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a specific focus on understanding and preventing hydrolysis to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical crosslinking reagent.[1][2][3][4] It is heterobifunctional, meaning it has two different reactive groups:
-
An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.[3][5][6][7][8][9]
-
A Propargyl group (containing an alkyne) : This group can participate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to react with molecules containing an azide (B81097) group.[1][3][4]
The short polyethylene (B3416737) glycol (PEG1) spacer provides hydrophilicity and flexibility.[3] This reagent is commonly used in bioconjugation, such as in the development of antibody-drug conjugates (ADCs), for labeling proteins and other biomolecules, and for attaching molecules to surfaces.[1][3][4]
Q2: What is NHS ester hydrolysis and why is it a problem?
A2: NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water.[5][10] This reaction is a major competitor to the desired conjugation reaction with the target amine.[6][7][8][10] The product of hydrolysis is an inactive carboxylic acid, which is no longer able to react with amines.[10] This leads to a reduced yield of the desired conjugate and a waste of the labeling reagent.[10][11][12]
Q3: What are the main factors that influence the rate of this compound hydrolysis?
A3: The rate of NHS ester hydrolysis is primarily influenced by:
-
pH: This is the most critical factor. The rate of hydrolysis increases significantly at higher pH values (alkaline conditions).[5][6][8][10][13]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[10]
-
Time: The longer the NHS ester is in an aqueous environment, the more hydrolysis will occur.[10]
-
Buffer Composition: The presence of nucleophiles other than the target amine can lead to unwanted side reactions.
Q4: What is the optimal pH for reacting this compound with a biomolecule?
A4: The optimal pH for NHS ester coupling is a compromise between maximizing the reactivity of the target amine and minimizing the hydrolysis of the NHS ester.[5] The recommended pH range is typically 7.2 to 8.5 .[8] A commonly used pH is around 8.3-8.5 .[11][12][14] At this pH, a sufficient amount of the primary amine is deprotonated and nucleophilic, while the rate of hydrolysis is still manageable.
Q5: What buffers should I use for the conjugation reaction?
A5: It is crucial to use an amine-free buffer to avoid competition with the intended reaction.[14][15][16][17] Suitable buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium phosphate (B84403) buffer[5][11][14]
-
HEPES buffer[8]
-
Borate buffer[8]
Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[8][14][15][16][17]
Q6: How should I prepare and store this compound?
A6: this compound is moisture-sensitive.[15][17]
-
Storage: Store the solid reagent at -20°C or -80°C in a desiccated environment.[1][18]
-
Preparation: Allow the vial to warm to room temperature before opening to prevent condensation.[15][17] Prepare solutions immediately before use.[11][15][17] Do not prepare stock solutions in aqueous buffers for storage due to rapid hydrolysis.[17] If you need to make a stock solution, use an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7][8][11][12][14][15] Anhydrous solvents are critical to prevent premature hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low conjugation efficiency | Hydrolysis of this compound | - Ensure the reaction pH is within the optimal range (7.2-8.5).[8] - Prepare the NHS ester solution immediately before use.[11][15][17] - Use anhydrous DMSO or DMF to dissolve the NHS ester.[7][8][11][12][14][15] - Work at a lower temperature (e.g., 4°C) to slow down hydrolysis, but you may need to increase the reaction time.[6][8] |
| Incorrect buffer | - Use an amine-free buffer such as PBS, sodium bicarbonate, or sodium phosphate.[5][8][11][12][14] - Avoid buffers containing Tris or glycine.[8][14][15][16][17] | |
| Inactive reagent | - Store the solid reagent properly at -20°C or -80°C with a desiccant.[1][18] - Allow the reagent to warm to room temperature before opening.[15][17] | |
| Precipitation of the reagent in the reaction mixture | Low aqueous solubility of this compound | - Dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer.[8][11][12][14] - Ensure the final concentration of the organic solvent is low enough (typically <10%) to not affect your biomolecule.[19] |
| High background or non-specific labeling | Excess unreacted this compound | - Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM after the desired reaction time.[5][15] - Purify the conjugate using methods like dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration to remove excess reagent and byproducts.[5][11][14][15] |
Quantitative Data
Table 1: Half-life of NHS Esters in Aqueous Solution at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[6][13] |
| 8.6 | 4 | 10 minutes[6][13] |
This data highlights the critical importance of pH control during the conjugation reaction.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Perform the Conjugation Reaction:
-
Quench the Reaction (Optional but Recommended):
-
Purify the Conjugate:
Protocol 2: Assessing the Activity of this compound
This protocol can be used to determine if the NHS ester has been hydrolyzed and is no longer active. The principle is that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.
-
Prepare a solution of the this compound in an amine-free buffer (e.g., phosphate buffer, pH 7-8).[21]
-
Measure the absorbance of the solution at 260 nm.[21]
-
Induce complete hydrolysis by adding a small amount of a strong base (e.g., 0.5-1.0 N NaOH) to the solution and vortexing for 30 seconds.[21]
-
Immediately measure the absorbance at 260 nm again.[21]
-
Interpretation: A significant increase in absorbance after adding the base indicates that the NHS ester was active and has been hydrolyzed. If there is no significant change in absorbance, the NHS ester was likely already hydrolyzed and is inactive.[21]
Visualizations
Caption: Competing reactions of this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: General experimental workflow for bioconjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]
- 3. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 4. This compound, 1174157-65-3 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. interchim.fr [interchim.fr]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 17. broadpharm.com [broadpharm.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. benchchem.com [benchchem.com]
- 20. glenresearch.com [glenresearch.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Propargyl-PEG1-NHS Ester in Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using Propargyl-PEG1-NHS ester in protein modification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound with a protein?
A1: this compound reacts primarily with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of a protein.[1][2][3] The N-hydroxysuccinimide (NHS) ester is an amine-reactive functional group that undergoes a nucleophilic acyl substitution with deprotonated primary amines to form a stable, covalent amide bond.[4] This reaction is most efficient in a slightly alkaline pH range (typically 7.2-8.5).[4] The propargyl group remains available for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3]
Q2: What are the main side reactions to be aware of when using this compound?
A2: The most significant side reaction is the hydrolysis of the NHS ester in the presence of water, which competes with the desired amine reaction.[4] This hydrolysis results in a non-reactive carboxylic acid, reducing the efficiency of the protein conjugation. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing at higher pH values.[4] Additionally, side reactions can occur with other nucleophilic amino acid residues, although with lower reactivity than primary amines. These include the hydroxyl groups of serine, threonine, and tyrosine, which form less stable ester linkages.[4][5][6] Reactions with histidine and cysteine have also been reported but are generally less common.[4]
Q3: How does pH affect the reaction of this compound with proteins?
A3: The pH of the reaction buffer is a critical parameter that influences both the desired reaction with amines and the competing hydrolysis side reaction. For the primary amine to be reactive, it must be in its deprotonated, nucleophilic state (-NH2).[4] Since the pKa of the lysine side chain is around 10.5, a pH range of 7.2 to 8.5 is typically optimal to ensure a sufficient concentration of deprotonated amines while minimizing the rate of NHS ester hydrolysis.[4] At lower pH values, the amine groups are protonated (-NH3+) and non-reactive. At higher pH values (above 8.5-9.0), the rate of hydrolysis of the NHS ester increases significantly, which can lead to lower conjugation efficiency.[4]
Q4: Can the PEG component of the linker cause any issues?
A4: Yes, while polyethylene (B3416737) glycol (PEG) is known to reduce non-specific protein binding and can improve the solubility and stability of the resulting conjugate, it can also present some challenges.[7][8] In some cases, PEGylation can lead to a decrease in the biological activity of the protein due to steric hindrance near the active site.[9] Additionally, protein aggregation can be a concern during PEGylation, potentially caused by intermolecular cross-linking if the PEG reagent is not purely monofunctional, or by suboptimal reaction conditions that affect protein stability.[10] There are also reports of immune responses to PEG itself, which is a consideration for in vivo applications.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of this compound: The reagent is sensitive to moisture and has a finite half-life in aqueous solutions. | Prepare fresh solutions of the NHS ester immediately before use. Avoid storing the reagent in solution.[11] Equilibrate the reagent vial to room temperature before opening to prevent condensation.[11] |
| Incorrect pH of reaction buffer: If the pH is too low, primary amines will be protonated and non-reactive. If the pH is too high, hydrolysis will dominate. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[4] Use amine-free buffers such as phosphate, borate, or bicarbonate.[4] | |
| Presence of competing nucleophiles: Primary amine-containing buffers (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester. | Exchange the protein into an amine-free buffer (e.g., PBS) before starting the conjugation reaction.[11] | |
| Insufficient molar excess of the linker: A low ratio of linker to protein may result in incomplete labeling. | Increase the molar excess of this compound. A 20-fold molar excess is a common starting point for antibodies.[11] The optimal ratio may need to be determined empirically. | |
| Protein Aggregation | High protein concentration: Close proximity of protein molecules can increase the likelihood of intermolecular interactions and aggregation. | Perform the reaction at a lower protein concentration.[10] |
| Suboptimal reaction conditions: The pH, temperature, or buffer composition may be affecting the stability of the protein. | Optimize the reaction conditions by performing small-scale screening experiments.[10] Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.[10] | |
| Intermolecular cross-linking: Although this compound is monofunctional, impurities in the reagent could potentially lead to cross-linking. | Ensure the quality and purity of the this compound. | |
| Non-Specific Labeling | Reaction with other nucleophilic residues: At higher pH and with a large excess of the linker, reactions with serine, threonine, and tyrosine can become more significant. | Lower the reaction pH to the lower end of the optimal range (e.g., pH 7.2-7.5) to disfavor reactions with hydroxyl groups.[4] Optimize the molar ratio of the linker to the protein to avoid a large excess. |
| Unstable reaction products: The ester linkages formed with serine and threonine are less stable than the amide bond with lysine. | Consider a post-reaction treatment with hydroxylamine (B1172632) to selectively cleave these less stable ester bonds, although this may not be necessary for all applications.[4] | |
| Loss of Protein Activity | Modification of critical lysine residues: A lysine residue essential for the protein's biological activity may have been modified. | If the protein structure is known, it may be possible to predict and protect critical lysine residues. Alternatively, consider site-directed mutagenesis to remove lysine residues from critical regions or introduce them in non-essential areas. |
| Steric hindrance from the PEG linker: The PEG chain may be physically blocking the active site or a binding interface of the protein. | Consider using a Propargyl-PEG-NHS ester with a different PEG length to alter the spacing between the protein and the propargyl group. |
Quantitative Data Summary
The reactivity of NHS esters is not limited to primary amines. The following table summarizes the relative reactivity of an alkyne-functionalized NHS ester with different amino acid residues in a complex proteome, as determined by mass spectrometry.
| Amino Acid Residue | Percentage of Total Modified Peptides |
| Lysine | ~49% |
| Serine | ~18% |
| Threonine | ~17% |
| Tyrosine | <5% |
| Arginine | <5% |
| Cysteine | <5% |
| Data adapted from a chemoproteomic study using an NHS-ester-alkyne probe in a mouse liver proteome.[12] |
The stability of the NHS ester is highly dependent on the pH of the aqueous buffer. The following table illustrates the effect of pH on the half-life of an NHS ester.
| pH | Half-life of NHS Ester |
| 7.0 (at 0°C) | 4-5 hours |
| 8.6 (at 4°C) | 10 minutes |
| Data from Thermo Fisher Scientific technical resources. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[11] If the protein is in a buffer containing primary amines, exchange it into the reaction buffer using a desalting column or dialysis.
-
-
Prepare the this compound Solution:
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the this compound solution to achieve the desired molar excess. A 20-fold molar excess is a common starting point.[11]
-
Add the calculated volume of the linker solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.[11]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11] The optimal time and temperature may need to be determined empirically.
-
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
-
Remove the unreacted this compound and byproducts by gel filtration using a desalting column or by dialysis against an appropriate buffer.[11]
-
-
Characterize and Store the Conjugate:
-
Determine the concentration of the conjugated protein and the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).
-
Store the purified conjugate under conditions that are optimal for the unmodified protein. For long-term storage, consider adding a stabilizer like BSA (if compatible with downstream applications) and storing at -20°C or -80°C in aliquots.[14]
-
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Primary and side reaction pathways.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. This compound, 1174157-65-3 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
Technical Support Center: Optimizing Propargyl-PEG1-NHS Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reactions involving Propargyl-PEG1-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for reacting this compound with a primary amine is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester. The recommended pH range is typically 7.2 to 8.5 .[1] At a lower pH, the primary amine groups are protonated (-NH3+), making them poor nucleophiles and significantly slowing down the reaction.[2] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases dramatically, which competes with the desired reaction with the amine.[1][2]
Q2: How does pH affect the stability of the this compound?
The primary concern regarding pH and the stability of this compound is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group. The terminal alkyne (propargyl group) is generally stable in aqueous buffers within the recommended pH range of 7-9 for bioconjugation reactions. The NHS ester, however, is susceptible to hydrolysis, and the rate of this hydrolysis increases with pH.[3][4][5] This competing reaction consumes the NHS ester, making it unavailable to react with the target amine.
Q3: Which buffers are recommended for this reaction, and which should be avoided?
It is crucial to use an amine-free buffer for the reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[1]
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer
-
Sodium phosphate (B84403) buffer
-
HEPES buffer
-
Borate buffer
Always ensure the chosen buffer is at the desired pH for the reaction (typically 7.2-8.5).[3]
Q4: What is the effect of temperature and reaction time on the conjugation?
Reactions are typically carried out for 0.5 to 4 hours at room temperature or overnight at 4°C.[1][3] Lowering the temperature to 4°C can help to minimize the competing hydrolysis of the NHS ester, which can be beneficial if you suspect hydrolysis is a significant issue.[1] However, a lower temperature may require a longer incubation time to achieve the desired level of conjugation.[1]
Q5: How can I stop or "quench" the reaction?
To stop the reaction, you can add a quenching buffer containing a high concentration of a primary amine. This will react with any remaining unreacted this compound. Common quenching agents include:
-
Tris buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Glycine
-
Hydroxylamine
-
Ethanolamine
The final concentration of the quenching agent is typically in the range of 50-100 mM.[2]
Troubleshooting Guide
Issue 1: Low or no conjugation yield.
-
Potential Cause: Suboptimal pH of the reaction buffer.
-
Solution: Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5.[1]
-
-
Potential Cause: Use of an incompatible buffer containing primary amines.
-
Solution: Ensure your buffer is free of primary amines like Tris or glycine.[1] If necessary, perform a buffer exchange of your sample into a recommended amine-free buffer (e.g., PBS) before starting the reaction.
-
-
Potential Cause: Hydrolysis of the this compound.
-
Potential Cause: Low concentration of reactants.
-
Solution: Low concentrations of the target molecule can lead to less efficient conjugation due to the competing hydrolysis reaction.[3] If possible, increase the concentration of your target molecule and/or the molar excess of the this compound.
-
Issue 2: Precipitation is observed during the reaction.
-
Potential Cause: The this compound may have limited solubility in your aqueous reaction buffer.
-
Solution: this compound should first be dissolved in a minimal amount of a dry, water-miscible organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to the reaction mixture. The final concentration of the organic solvent should ideally be kept low (e.g., <10%) to avoid denaturation of protein samples.
-
-
Potential Cause: The target molecule is aggregating or precipitating under the reaction conditions.
-
Solution: Ensure your target molecule is soluble and stable in the chosen reaction buffer and at the working concentration. You may need to screen different buffer conditions or add solubility-enhancing agents (use with caution as they may interfere with the reaction).
-
Data Presentation
The efficiency of the NHS ester reaction is a balance between the reaction with the target amine (aminolysis) and the reaction with water (hydrolysis). The rate of hydrolysis is highly dependent on the pH of the solution.
| pH | Temperature | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0°C | 4 to 5 hours |
| 8.6 | 4°C | 10 minutes |
| 7.4 | Room Temp. | > 2 hours |
| 9.0 | Room Temp. | < 9 minutes |
This table summarizes data from multiple sources to illustrate the trend of NHS ester stability.[3][4][5]
Experimental Protocols
Protocol: General Procedure for Labeling a Protein with this compound
This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing amines, perform a buffer exchange into the reaction buffer.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Perform the Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Add the ester solution dropwise while gently vortexing to ensure mixing.
-
The final concentration of the organic solvent should be kept to a minimum (<10%).
-
-
Incubate the Reaction:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.
-
-
Quench the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted this compound and byproducts by gel filtration using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Mandatory Visualizations
Caption: Reaction scheme for the conjugation of this compound with a primary amine.
Caption: Influence of pH on the competing reactions of aminolysis and hydrolysis.
Caption: Troubleshooting workflow for low conjugation yield in this compound reactions.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rawsource.com [rawsource.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rawsource.com [rawsource.com]
Technical Support Center: Propargyl-PEG1-NHS Ester
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG1-NHS ester. It focuses on the critical step of removing unreacted ester after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after my reaction?
A: Removing excess, unreacted this compound is critical for several reasons:
-
Purity and Homogeneity: It ensures that the final product, such as an antibody-drug conjugate (ADC), is pure and well-defined, which is essential for reproducible results and therapeutic applications.[1][2]
-
Preventing Side Reactions: The terminal alkyne group of the unreacted ester can participate in subsequent "click chemistry" reactions.[3][4] Failure to remove it can lead to undesired side products and inaccurate quantification of your intended conjugate.
-
Avoiding Interference: The unreacted ester and its hydrolysis byproducts can interfere with downstream analytical techniques used to characterize the final product. For instance, the N-hydroxysuccinimide (NHS) byproduct absorbs light between 260-280 nm, potentially interfering with protein quantification.[5][6]
-
Improved Stability: The NHS ester moiety is susceptible to hydrolysis.[7][8] Removing it prevents the accumulation of the hydrolyzed Propargyl-PEG1-carboxylic acid, which could alter the charge and solubility properties of your sample over time.
Q2: How do I stop the reaction and deactivate any remaining this compound?
A: The reaction can be effectively stopped, or "quenched," by adding a small molecule containing a primary amine. This amine will react with any remaining NHS ester, converting it into an inert, stable amide.
Common quenching reagents include:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
Ethanolamine
-
Lysine
A final concentration of 20-50 mM of the quenching buffer is typically sufficient.[7] After quenching, the unreacted ester-amine conjugate and the quencher itself are small molecules that must still be removed from the main product.
Q3: What are the primary methods for removing the unreacted ester and its byproducts?
A: The choice of method depends primarily on the size and properties of your desired product (the molecule you have labeled with the Propargyl-PEG1 linker). The most common techniques are size-based purification methods that separate large, labeled molecules from small, unreacted linkers. These include:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: The most common and efficient method for purifying proteins, antibodies, and other macromolecules. The large, conjugated product elutes quickly, while the small, unreacted ester and its byproducts are retained and elute later.
-
Dialysis / Diafiltration: A classic method for purifying large molecules. The sample is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane, and buffer is exchanged to diffuse the small, unwanted molecules out of the sample.
-
Tangential Flow Filtration (TFF): A more rapid and scalable version of diafiltration, often used in industrial or large-scale laboratory settings.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for purifying smaller molecules like peptides, where the size difference between the product and the unreacted ester is not large enough for effective SEC or dialysis.
Q4: How can I verify that the unreacted this compound has been successfully removed?
A: Complete removal can be confirmed using analytical techniques that can separate and detect small molecules in the presence of your purified product.
-
High-Performance Liquid Chromatography (HPLC): Using a suitable column (e.g., reverse-phase C18), you can develop a method to separate the labeled product from the unreacted linker and its hydrolysis product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method that can confirm the absence of the exact mass of the unreacted ester (225.06 g/mol ) in your final sample.[1][3][9]
-
UV-Vis Spectroscopy: During purification by chromatography, you can monitor the column eluent at 260 nm. A peak corresponding to the N-hydroxysuccinimide byproduct will be present in the waste fractions if it has been successfully removed.[5][7]
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Key Functional Groups | Solubility |
| This compound | 225.20[3] | Alkyne, NHS Ester, PEG | High in DMSO, DMF, Dichloromethane[3] |
| Hydrolyzed Propargyl-PEG1-acid | 128.13 (Calculated) | Alkyne, Carboxylic Acid, PEG | Soluble in aqueous buffers |
| N-hydroxysuccinimide (NHS) | 115.09 (Calculated) | Succinimide | Soluble in water and organic solvents[7] |
Table 2: Comparison of Common Removal Methods for Macromolecules
| Method | Principle | Typical Application | Pros | Cons |
| Desalting Column (SEC) | Size Exclusion | Proteins, Antibodies (>5 kDa) | Fast (minutes), high recovery, efficient buffer exchange | Limited sample volume capacity per column |
| Dialysis / Diafiltration | Diffusion across a semi-permeable membrane | Proteins, Antibodies (>10 kDa) | Handles large volumes, simple setup | Slow (hours to days), requires large buffer volumes, potential for sample dilution |
| Tangential Flow Filtration (TFF) | Convective transport through a membrane | Large scale protein purification | Fast, scalable, concentrates sample | Requires specialized equipment, higher initial cost |
Table 3: pH-Dependent Hydrolysis Rate of NHS Esters
| pH | Temperature | Half-life of NHS Ester | Citation |
| 7.0 | 0°C | 4 - 5 hours | [5][6] |
| 8.6 | 4°C | 10 minutes | [5][6] |
Note: The NHS ester is highly sensitive to moisture and pH. Reactions are typically performed at a pH of 7.2-8.5.[5] Higher pH increases the reaction rate with amines but also dramatically increases the rate of competing hydrolysis.[6][8]
Experimental Protocols
Protocol 1: General Quenching of the Labeling Reaction
This protocol stops the reaction by deactivating any unreacted this compound.
-
Prepare a 1 M stock solution of a quenching agent (e.g., Tris-HCl, pH 7.5, or glycine).
-
At the end of your labeling reaction time, add the quenching stock solution to your reaction mixture to a final concentration of 20-50 mM.
-
Incubate the mixture for an additional 15-30 minutes at room temperature to ensure all reactive NHS esters are quenched.
-
Proceed immediately to a purification protocol to remove the quenched linker and other byproducts.
Protocol 2: Removal of Unreacted Ester using a Spin Desalting Column
This is a rapid method for purifying labeled proteins or other macromolecules (>5 kDa).
-
Column Preparation: Select a desalting column with a molecular weight cut-off (MWCO) appropriate for your product (e.g., 7K MWCO for an antibody).
-
Remove the column's storage buffer by twisting off the bottom cap and placing it in a collection tube.
-
Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes) to remove the storage buffer.
-
Equilibration: Add your desired final buffer (e.g., PBS) to the column. Centrifuge again to exchange the buffer. Repeat this equilibration step 2-3 times, discarding the flow-through each time.
-
Sample Loading: Place the column in a new, clean collection tube. Slowly apply your quenched reaction mixture to the center of the resin bed. Do not exceed the maximum sample volume recommended by the manufacturer.
-
Purification: Centrifuge the column at the recommended speed and time (e.g., 1,500 x g for 2 minutes).
-
Collection: The purified product will be in the collection tube. The unreacted this compound, quenching agent, and NHS byproduct will be retained in the resin of the column.
Workflow Visualization
The following diagram illustrates the decision-making process for selecting the appropriate purification strategy after your conjugation reaction.
Caption: Workflow for selecting a purification method.
References
- 1. This compound | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 4. This compound, 1174157-65-3 | BroadPharm [broadpharm.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 9. 2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)propanoate | C10H11NO5 | CID 51340986 - PubChem [pubchem.ncbi.nlm.nih.gov]
Propargyl-PEG1-NHS Ester Technical Support Center
Welcome to the technical support center for Propargyl-PEG1-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of this reagent in their experiments.
Troubleshooting Guides
Aggregation of biomolecules upon modification with this compound is a common challenge that can significantly impact experimental outcomes. The following table outlines potential causes of aggregation and provides systematic solutions to address them.
| Problem | Potential Cause | Recommended Solution |
| Visible Precipitate or Cloudiness During/After Labeling | Poor Solubility of this compound: The reagent has limited solubility in aqueous buffers. | 1. Dissolve in Organic Solvent First: Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.[1] 2. Slow Addition: Add the stock solution dropwise to the biomolecule solution while gently stirring to avoid localized high concentrations. |
| Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which can lead to the formation of less soluble byproducts and compete with the desired reaction.[2][3] | 1. Control pH: Maintain the reaction pH between 7.2 and 8.5 for optimal reactivity and minimal hydrolysis.[4] 2. Fresh Reagent: Use freshly prepared solutions of this compound for each experiment. 3. Temperature Control: Perform the reaction at room temperature for 1-4 hours or at 4°C overnight to slow down hydrolysis. | |
| Over-labeling of the Biomolecule: Excessive modification of surface amines can alter the isoelectric point and increase the hydrophobicity of the biomolecule, leading to aggregation. | 1. Optimize Molar Ratio: Start with a lower molar excess of this compound to the biomolecule and perform a titration to find the optimal ratio. 2. Reaction Time: Reduce the incubation time to control the degree of labeling. | |
| Intermolecular Cross-linking: If the target biomolecule has multiple reactive amines, the linker can react with different molecules, causing them to clump together. | 1. Lower Biomolecule Concentration: Working with more dilute protein solutions can reduce the chances of intermolecular reactions. 2. Optimize Stoichiometry: Carefully control the molar ratio of the ester to the biomolecule. | |
| Inappropriate Buffer Conditions: The presence of primary amines (e.g., Tris) or other nucleophiles in the buffer will compete with the intended reaction.[5] | 1. Use Amine-Free Buffers: Employ buffers such as PBS (phosphate-buffered saline), HEPES, or bicarbonate buffer.[5] 2. Buffer Exchange: If necessary, perform dialysis or use a desalting column to exchange the biomolecule into a suitable reaction buffer. | |
| Low Labeling Efficiency with No Visible Aggregation | Hydrolyzed Reagent: The this compound may have degraded due to improper storage or handling.[1] | 1. Proper Storage: Store the reagent at -20°C, protected from moisture and light. 2. Fresh Stock Solutions: Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. |
| Suboptimal pH: The reaction is highly pH-dependent; low pH will result in protonated amines that are poor nucleophiles.[4] | 1. Verify Buffer pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[4] | |
| Presence of Competing Nucleophiles: Other nucleophiles in the solution can react with the NHS ester. | 1. Purify Biomolecule: Ensure the biomolecule sample is free from contaminants that may contain primary amines or other nucleophiles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][6][7] It is recommended to prepare a concentrated stock solution in one of these anhydrous solvents immediately before use.
Q2: What is the optimal pH for reacting this compound with a primary amine?
A2: The optimal pH range for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[4] Below this range, the amine is likely to be protonated and less nucleophilic, leading to a slower reaction rate. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction.[3]
Q3: How can I prevent hydrolysis of the this compound during my experiment?
A3: To minimize hydrolysis, you should:
-
Store the reagent in a desiccated environment at -20°C.
-
Allow the reagent to warm to room temperature before opening to prevent condensation.[5]
-
Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
-
Perform the reaction in the optimal pH range (7.2-8.5).[4]
-
Use the dissolved reagent promptly and avoid long-term storage of aqueous solutions.
Q4: Can the PEG1 linker in this compound contribute to aggregation?
A4: While polyethylene (B3416737) glycol (PEG) is generally known to increase the solubility and reduce the aggregation of biomolecules, the properties of the conjugate can be influenced by the overall degree of modification and the nature of the biomolecule itself.[8][9] In the case of this compound, the short PEG1 linker offers some hydrophilicity. However, aggregation issues are more likely to arise from factors common to bioconjugation reactions, such as over-labeling or suboptimal reaction conditions, rather than from the PEG1 linker itself.
Q5: How do I quench the reaction once the desired level of labeling is achieved?
A5: The reaction can be stopped by adding a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any remaining unreacted this compound.
Experimental Protocols
Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 5-20 fold molar excess is a good starting point).
-
While gently vortexing the protein solution, add the ester stock solution dropwise.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer.
-
Visualizations
Caption: Reaction pathway of this compound with a primary amine.
Caption: Troubleshooting workflow for aggregation issues.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 7. This compound, 1174157-65-3 | BroadPharm [broadpharm.com]
- 8. purepeg.com [purepeg.com]
- 9. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Propargyl-PEG1-NHS Ester Click Chemistry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Propargyl-PEG1-NHS ester in their click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bi-functional linker molecule. It contains an N-hydroxysuccinimide (NHS) ester group and a terminal alkyne (propargyl) group, connected by a short polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The NHS ester reacts with primary amines (like those on lysine (B10760008) residues of proteins) to form a stable amide bond.[][5][6] The alkyne group is then available for a highly specific and efficient "click" reaction, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach an azide-containing molecule.[3][7] This makes it a valuable tool for bioconjugation, such as in the creation of antibody-drug conjugates (ADCs).[3][7]
Q2: What are the two main chemical reactions involved when using this compound?
A2: The two primary reactions are:
-
NHS Ester Acylation: The NHS ester group reacts with a primary amine on a biomolecule (e.g., a protein) to form a stable amide bond.[][5] This step attaches the propargyl-PEG linker to the target molecule.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne group of the now-conjugated linker reacts with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole ring.[7][8][9]
Q3: What are the optimal pH conditions for the NHS ester reaction?
A3: The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[][6][10] Below pH 7.2, the primary amines are protonated and less nucleophilic, slowing the reaction.[6] Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of the conjugation.[6][10]
Q4: What kind of buffers should I use for the NHS ester reaction?
A4: It is crucial to use amine-free buffers, as primary amines in the buffer will compete with the target molecule for reaction with the NHS ester.[][10] Commonly used buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers.[6][10] Buffers like Tris are not recommended as they contain primary amines.[10][11]
Q5: Why is a copper catalyst needed for the click chemistry step?
A5: The copper(I) catalyst is essential for the azide-alkyne cycloaddition (CuAAC) reaction.[8][9] It significantly accelerates the reaction rate (by a factor of 10^7 to 10^8 compared to the uncatalyzed reaction) and ensures the specific formation of the 1,4-disubstituted triazole isomer.[8][9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during bioconjugation reactions involving this compound.
Part 1: NHS Ester Labeling Step
Issue: Low or No Conjugation of this compound to the Protein/Biomolecule
| Potential Cause | Recommended Solution(s) |
| Hydrolyzed NHS Ester Reagent | The NHS ester is moisture-sensitive and can hydrolyze over time, rendering it inactive.[12][13] Always use a fresh vial of the reagent or one that has been properly stored under desiccated conditions at -20°C or -80°C.[][7] Allow the reagent to warm to room temperature before opening to prevent condensation.[13] You can test for NHS ester activity by measuring the absorbance at 260 nm before and after intentional hydrolysis with a strong base; the released NHS byproduct absorbs at this wavelength.[12][13] |
| Incorrect pH of Reaction Buffer | The reaction is highly pH-dependent.[6] Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[6] |
| Presence of Primary Amines in the Buffer | Buffers containing primary amines (e.g., Tris) will compete with your target molecule.[10] Perform a buffer exchange into a non-amine buffer like PBS, HEPES, or bicarbonate buffer.[6][10] |
| Low Protein Concentration | At low protein concentrations, the competing hydrolysis reaction of the NHS ester is more pronounced.[12][14] If possible, increase the concentration of your protein (a concentration of 2.0 mg/mL or higher is recommended).[6][15] |
| Inaccessible Primary Amines on the Target Protein | The primary amines on your protein may be sterically hindered or located within the protein's core structure.[12] If the native conformation is not essential for the final application, consider partial denaturation. Alternatively, a linker with a longer PEG chain might provide better accessibility. |
Issue: Poor Reproducibility Between Experiments
| Potential Cause | Recommended Solution(s) |
| Inconsistent Reagent Handling | The NHS ester is sensitive to moisture.[13] Aliquot the reagent upon receipt to minimize freeze-thaw cycles and moisture exposure.[] |
| pH Drift During Reaction | The NHS ester reaction releases N-hydroxysuccinimide, which is acidic and can lower the pH of poorly buffered solutions.[6] Ensure your buffer has sufficient buffering capacity to maintain the pH throughout the reaction. |
| Variable Reaction Times and Temperatures | Reaction kinetics are influenced by time and temperature.[10] Standardize the incubation time and temperature for all experiments to ensure consistency. |
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Step
Issue: Low or No Yield in the Click Chemistry Reaction
| Potential Cause | Recommended Solution(s) |
| Oxidation of Copper(I) Catalyst | The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[9][16] Always use freshly prepared solutions of a reducing agent, such as sodium ascorbate (B8700270), to regenerate and maintain the Cu(I) state.[9][17] Degassing solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) is also recommended.[16] |
| Absence of a Stabilizing Ligand | In biological systems, the copper catalyst can be sequestered by biomolecules, leading to low yields.[18] The use of a chelating ligand, such as THPTA or BTTAA, is crucial to protect the copper ion, stabilize the Cu(I) state, and protect the biomolecules from oxidative damage.[16][17][19] |
| Incorrect Order of Reagent Addition | The order of reagent addition can impact the reaction. A recommended procedure is to pre-mix the copper(II) salt (e.g., CuSO₄) with the stabilizing ligand before adding it to the solution containing the azide (B81097) and alkyne. The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[16] |
| Impure Reagents | Impurities in the alkyne or azide starting materials can inhibit the catalyst.[20] Ensure the purity of your reagents before starting the reaction. |
| Suboptimal Reagent Stoichiometry | The ratios of catalyst, ligand, and reducing agent are critical. A good starting point is a catalyst concentration of 0.1-5 mol% Cu(II) and 5-10 mol% sodium ascorbate.[20] A slight excess of the alkyne or azide partner may also be beneficial. |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Labeling of a Protein
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.2-7.5) at a concentration of 2-5 mg/mL.
-
This compound Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF.[5][11]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[10][15]
-
Purification: Remove excess, unreacted this compound and the NHS byproduct using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[][22]
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point and may require optimization.
-
Prepare Stock Solutions:
-
Propargyl-labeled biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Azide-containing molecule in DMSO or buffer.
-
Copper(II) sulfate (B86663) (CuSO₄): 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (must be prepared fresh).[17]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the propargyl-labeled biomolecule.
-
Add the azide-containing molecule.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 5-fold excess of ligand to copper is often used.[18]
-
Add the copper/ligand mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[16]
-
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.
-
Purification: The final conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, ion-exchange chromatography, or affinity chromatography.[][23] To remove residual copper, a chelating agent like EDTA can be added before the final purification step.[20]
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Chemical pathways for NHS ester labeling and subsequent CuAAC reaction.
References
- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. This compound, 1174157-65-3 | BroadPharm [broadpharm.com]
- 3. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 22. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 23. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
Technical Support Center: Propargyl-PEG1-NHS Ester Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Propargyl-PEG1-NHS ester labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My labeling efficiency with this compound is very low. What are the potential causes and how can I improve it?
A1: Low labeling efficiency is a common issue with several potential root causes. Below is a breakdown of the most frequent culprits and their solutions.
-
Reaction Conditions: The efficiency of the NHS ester reaction is highly dependent on the experimental conditions.
-
pH: The reaction between an NHS ester and a primary amine is strongly pH-dependent. The optimal pH range is typically 7.2-8.5.[1] At a lower pH, the primary amines on the protein are protonated and thus unavailable for reaction. Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction.[1]
-
Temperature and Incubation Time: Reactions are typically performed for 0.5 to 4 hours at room temperature or at 4°C.[1] Lower temperatures can help to minimize hydrolysis of the NHS ester but may require a longer incubation time to achieve sufficient labeling.
-
Concentration: The concentration of both the protein and the NHS ester can impact labeling efficiency. Low protein concentrations can lead to less efficient crosslinking due to the competing hydrolysis reaction.[1] It is recommended to use a protein concentration of at least 2 mg/mL.[1]
-
-
Buffer Selection: The choice of buffer is critical for a successful NHS ester labeling reaction.
-
Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions. These buffers will compete with the target protein for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[1]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate buffer, or HEPES buffer at a pH between 7.2 and 8.5 are recommended.[2]
-
-
Reagent Quality and Handling:
-
NHS Ester Stability: this compound is sensitive to moisture and should be stored in a desiccated environment at -20°C.[3] Allow the reagent to warm to room temperature before opening to prevent condensation.
-
Solvent Quality: If dissolving the NHS ester in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous. Aqueous solutions of NHS esters should be used immediately as they are prone to hydrolysis.[4]
-
-
Protein Properties:
-
Accessibility of Primary Amines: The primary amines (the N-terminus and the epsilon-amino group of lysine (B10760008) residues) on the surface of the protein must be accessible to the NHS ester for the reaction to occur. Steric hindrance can prevent efficient labeling.[1]
-
Protein Purity: Impurities in the protein sample, such as other amine-containing molecules, can interfere with the labeling reaction. Ensure you are using a highly purified protein.[5]
-
Q2: How can I determine the efficiency of my labeling reaction?
A2: The efficiency of the labeling reaction is typically expressed as the Degree of Labeling (DOL), which is the average number of propargyl groups conjugated to each protein molecule. The DOL can be determined using various methods, with spectrophotometry being a common approach if the label has a distinct absorbance. However, since the propargyl group itself does not have a strong chromophore, indirect methods are often used after a subsequent click chemistry reaction with an azide-containing dye.
A common method involves:
-
Performing a click reaction between your propargyl-labeled protein and an azide-functionalized fluorescent dye with a known molar extinction coefficient.
-
Removing the unreacted dye.
-
Measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the dye.
Q3: My protein precipitates after the labeling reaction. What can I do?
A3: Protein precipitation after labeling can be caused by several factors:
-
Over-labeling: A high degree of labeling can alter the protein's isoelectric point and increase its hydrophobicity, leading to aggregation and precipitation. Try reducing the molar excess of the this compound in the reaction.
-
Solvent Concentration: If the NHS ester is dissolved in an organic solvent like DMSO or DMF, ensure that the final concentration of the organic solvent in the reaction mixture is low (typically less than 10%).
-
Buffer Conditions: Ensure the pH of your buffer is not close to the isoelectric point of your labeled protein.
Q4: What are the best methods to purify my propargyl-labeled protein?
A4: The choice of purification method depends on the properties of your protein and the scale of your reaction. Common methods include:
-
Size Exclusion Chromatography (Gel Filtration): This is a very common and effective method for separating the labeled protein from excess, unreacted NHS ester and the N-hydroxysuccinimide byproduct.[8][9]
-
Dialysis: For larger volumes, dialysis can be used to remove small molecule impurities.[10]
-
Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag, GST-tag), you can use the corresponding affinity resin to purify the labeled protein.
Data Presentation
Table 1: Effect of Reaction pH on NHS Ester Hydrolysis
| pH | Half-life of NHS Ester at 4°C | Implication for Labeling Efficiency |
| 7.0 | 4-5 hours | Slower reaction with amines, but also slower hydrolysis. Longer incubation times may be needed.[2] |
| 8.0 | ~1 hour | Good balance between amine reactivity and NHS ester stability. |
| 8.5 | ~30 minutes | Faster reaction with amines, but also significantly faster hydrolysis. |
| 8.6 | 10 minutes | Very rapid hydrolysis, which can lead to lower labeling efficiency if the reaction is not fast.[2] |
Table 2: General Guidelines for Molar Excess of NHS Ester and Protein Concentration
| Parameter | Recommended Range | Considerations |
| Molar Excess of NHS Ester to Protein | 5:1 to 20:1 | A higher molar excess generally leads to a higher Degree of Labeling (DOL), but can also increase the risk of protein precipitation or loss of biological activity due to over-labeling.[11] Optimization is often required for each specific protein. For mono-labeling, an 8-fold molar excess is often a good starting point.[4] |
| Protein Concentration | 1-10 mg/mL | Higher protein concentrations (ideally ≥ 2 mg/mL) favor the reaction with the protein's primary amines over the competing hydrolysis of the NHS ester, leading to higher labeling efficiency.[1][4] At lower protein concentrations, the labeling efficiency will be lower.[12] |
Experimental Protocols
Detailed Methodology for this compound Labeling of an Antibody
This protocol provides a general guideline for labeling an IgG antibody. The optimal conditions may vary depending on the specific antibody and should be optimized accordingly.
1. Materials:
-
This compound
-
Antibody (IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., Sephadex G-25)
2. Reagent Preparation:
-
Antibody Solution: Prepare the antibody solution at a concentration of 2-10 mg/mL in the Reaction Buffer. If the antibody is in a buffer containing primary amines (like Tris), it must be exchanged into the Reaction Buffer using dialysis or a desalting column.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water; do not prepare stock solutions for long-term storage.[6]
3. Labeling Reaction:
-
Calculate the required amount of this compound. A 10- to 20-fold molar excess is a good starting point.
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
4. Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Labeled Antibody:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled antibody (typically the first colored or protein-containing fractions to elute).
-
Confirm the presence of protein in the fractions using a protein assay (e.g., Bradford or BCA).
6. Characterization and Storage:
-
Determine the protein concentration and the Degree of Labeling (DOL) as described in the FAQ section.
-
Store the labeled antibody at 4°C for short-term storage or at -20°C or -80°C in aliquots for long-term storage. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Chemical reaction of this compound with a primary amine on a protein.
Caption: Experimental workflow for protein labeling with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Antibody Conjugation Troubleshooting [bio-techne.com]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. setabiomedicals.com [setabiomedicals.com]
- 9. interchim.fr [interchim.fr]
- 10. Protein Purification Methods [comis.med.uvm.edu]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
Technical Support Center: Propargyl-PEG1-NHS Ester Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the non-specific binding of Propargyl-PEG1-NHS ester conjugates. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a propargyl group (an alkyne). The NHS ester reacts with primary amines (-NH₂) on biomolecules like proteins, peptides, or antibodies to form a stable amide bond.[1][2] The propargyl group can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules that have an azide (B81097) group.[1][3][4] This reagent is commonly used in bioconjugation, including the development of antibody-drug conjugates (ADCs).[1][3][5]
Q2: What constitutes "non-specific binding" in the context of this compound conjugates?
Non-specific binding refers to any binding of the this compound conjugate that is not the intended, stable amide bond with a primary amine on the target molecule. This can be categorized into two main types:
-
Non-covalent interactions: The conjugate may adhere to surfaces or other molecules through hydrophobic or electrostatic interactions.[6] This is often a problem in downstream applications and assays, leading to high background signals.[6][7]
-
Unintended covalent binding: While NHS esters are highly selective for primary amines, they can sometimes react with other nucleophilic groups, such as the hydroxyl (-OH) groups on serine and threonine residues or the sulfhydryl (-SH) group of cysteine. These resulting bonds are generally less stable than the desired amide bond.[8]
Q3: What are the main causes of high non-specific binding?
High non-specific binding is often a result of suboptimal reaction conditions or inadequate purification. Key causes include:
-
Hydrolysis of the NHS ester: In aqueous solutions, the NHS ester can be hydrolyzed, creating a non-reactive carboxyl group. This hydrolyzed reagent can then bind non-specifically to proteins or surfaces.[6] The rate of hydrolysis increases with higher pH.
-
Excess unreacted reagent: Insufficient removal of the unreacted this compound after the conjugation reaction is a primary cause of high background in subsequent assays.[9]
-
Incompatible buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, reducing conjugation efficiency and creating unwanted side products.[9][10][11]
-
Over-labeling of the target molecule: Using a large excess of the NHS ester can lead to excessive modification of the target protein, which may alter its properties, increase its hydrophobicity, and promote aggregation and non-specific interactions.[6]
-
Suboptimal pH: A pH that is too high will accelerate the hydrolysis of the NHS ester, while a pH that is too low will result in the protonation of the target primary amines, preventing the reaction.[9]
Q4: How can I minimize the hydrolysis of the this compound during my experiment?
To minimize hydrolysis, consider the following:
-
Control the pH: Perform the conjugation reaction within the optimal pH range of 7.2-8.5.[6]
-
Use fresh reagents: Prepare the this compound solution immediately before use. Do not store it in solution.[11]
-
Storage: Store the solid reagent at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[11][12]
-
Limit reaction time: Avoid unnecessarily long incubation times, which can increase the extent of hydrolysis.[9]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| High background in downstream assays (e.g., ELISA, Western Blot) | Incomplete removal of unreacted or hydrolyzed this compound. | Purify the conjugate using size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC to remove small molecule contaminants. |
| Non-specific adsorption of the conjugate to surfaces. | Optimize blocking steps in your assay (e.g., use 1% BSA or 5% non-fat milk). Add a non-ionic surfactant like Tween 20 (e.g., 0.05%) to wash buffers.[6] The PEG spacer in the reagent is designed to reduce non-specific binding.[1] | |
| Low or no labeling of the target molecule | Hydrolysis of the this compound. | Prepare the reagent solution immediately before use. Ensure the reaction pH is optimal (7.2-8.5). |
| Incompatible buffer system. | Ensure your reaction buffer does not contain primary amines (e.g., Tris, glycine). Use buffers like phosphate-buffered saline (PBS), HEPES, or borate.[10] | |
| Low concentration of the target molecule. | In dilute protein solutions, hydrolysis can outcompete the conjugation reaction. If possible, increase the concentration of your target molecule. | |
| Precipitation or aggregation of the conjugate | Over-labeling of the target molecule. | Reduce the molar excess of the this compound in the reaction. A starting point is a 5- to 20-fold molar excess.[6] |
| Contaminants in the sample. | Ensure the purity of your target molecule. Purify the sample before conjugation if necessary. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.5 | Higher pH increases the rate of hydrolysis. Lower pH reduces the reactivity of primary amines. |
| Molar Excess of NHS Ester | 5- to 20-fold | This should be empirically determined for each specific application.[6] |
| Reaction Time | 30 minutes - 2 hours | Longer reaction times may increase the risk of hydrolysis.[11] |
| Quenching Agent Concentration | 50 - 100 mM | Common quenching agents include Tris, glycine, or hydroxylamine. |
| Quenching Time | 15 - 30 minutes | Sufficient to allow for the complete reaction of the quenching agent with any remaining NHS ester.[6] |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES, borate) at a pH of 7.2-8.5. If necessary, perform a buffer exchange using a desalting column or dialysis.[10][11]
-
Prepare Protein Solution: Adjust the concentration of the protein solution as required for your experiment.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF.[8][11]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Ensure the final concentration of the organic solvent is less than 10% to avoid denaturation of the protein.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C.
-
Quenching (Optional but Recommended): Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to stop the reaction.[6][9]
-
Purification: Remove unreacted this compound, hydrolyzed ester, and quenching agent by size-exclusion chromatography (desalting column) or dialysis.[9][12]
Protocol 2: Quenching Unreacted this compound
-
Following the incubation period of the conjugation reaction, prepare a stock solution of the quenching agent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).
-
Add the quenching agent stock solution to the reaction mixture to achieve a final concentration of 50-100 mM.[9]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[6]
-
Proceed with the purification of the conjugate.
Protocol 3: Purification of the Conjugate via Desalting Column
-
Equilibrate the Column: Equilibrate a desalting column (e.g., a spin column) with the desired storage buffer according to the manufacturer's instructions.
-
Load the Sample: Apply the quenched reaction mixture to the top of the column resin.
-
Elute the Conjugate: Centrifuge the column (for spin columns) or allow the buffer to flow through (for gravity-flow columns). The larger conjugate will elute first, while the smaller, unreacted components will be retained in the column.
-
Collect the Purified Conjugate: Collect the eluate containing the purified this compound conjugate.
Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: Troubleshooting workflow for high non-specific binding.
Caption: Intended vs. non-specific binding pathways.
References
- 1. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 2. This compound, 1174157-65-3 | BroadPharm [broadpharm.com]
- 3. This compound | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Propargyl-PEG1-NHS ester stability in stock solutions
This technical support guide provides detailed information on the stability, storage, and handling of Propargyl-PEG1-NHS ester stock solutions to help researchers, scientists, and drug development professionals achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent used in bioconjugation and chemical biology.[1] It features three key components:
-
A propargyl group , which contains a terminal alkyne for use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2]
-
A short, hydrophilic PEG (polyethylene glycol) spacer (1 unit) that can increase the solubility of the labeled molecule in aqueous solutions.[1][3]
-
An N-hydroxysuccinimide (NHS) ester , which is a reactive group that specifically targets primary amines (like those on the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form stable amide bonds.[4][5]
Its primary use is as a crosslinker to attach the propargyl group to proteins, antibodies, peptides, or other amine-containing molecules, preparing them for subsequent click chemistry reactions.[1] This is a common strategy in the development of Antibody-Drug Conjugates (ADCs).[6]
Q2: Which solvents are recommended for preparing this compound stock solutions?
This compound is not readily soluble in water.[7] Therefore, water-miscible, anhydrous (dry) organic solvents are required.
-
Recommended Solvents: High-quality, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most common and recommended solvents.[1][7][8] Dichloromethane is also a suitable solvent.[1][9]
-
Solvent Quality is Critical: The use of anhydrous grade solvents is crucial because the NHS ester is highly sensitive to moisture.[7][8] DMF can degrade over time to form dimethylamine, which contains a reactive amine that will consume the NHS ester. Therefore, only use high-quality, fresh DMF that has no "fishy" odor.[10]
Q3: How should stock solutions of this compound be stored?
The stability of the NHS ester in solution is limited, and proper storage is critical to maintaining its reactivity. There are differing recommendations on the storage of stock solutions.
-
Immediate Use (Recommended): The most conservative and safest approach is to prepare the stock solution immediately before use and discard any unused portion.[8] This minimizes the risk of degradation due to hydrolysis.
-
Short-Term Storage: If storage is necessary, some suppliers suggest that solutions in anhydrous DMF or DMSO can be stored for limited periods.[2][6][10] Always store in small, single-use aliquots to avoid repeated freeze-thaw cycles and moisture introduction.[11] Protect from light.[11]
Q4: What factors cause the degradation of this compound?
The primary cause of degradation is the hydrolysis of the NHS ester group.[1][5]
-
Moisture: NHS esters are highly susceptible to hydrolysis upon exposure to water.[4][8] This is why the use of anhydrous solvents and proper handling to avoid moisture condensation are critical.[9] The solid reagent should be allowed to equilibrate to room temperature before opening the vial.[8][9]
-
pH: The rate of hydrolysis is highly pH-dependent. The reaction is significantly faster in basic conditions (high pH) compared to neutral or acidic conditions.[5][7][12] While the desired reaction with amines is also favored at a slightly basic pH (7.2-8.5), increasing the pH further will accelerate hydrolysis, reducing the yield of the desired conjugate.[5][7]
Q5: Are there any buffers or additives that are incompatible with NHS ester reactions?
Yes. Since the NHS ester reacts with primary amines, any buffer that contains primary amines will compete with the target molecule, drastically reducing labeling efficiency.
-
Incompatible Buffers: Avoid buffers containing Tris (e.g., TBS) or glycine.[7][8]
-
Compatible Buffers: Phosphate-buffered saline (PBS), borate, HEPES, or carbonate/bicarbonate buffers are recommended.[5][10] The optimal pH for the labeling reaction is typically between 7.2 and 8.5.[5][7]
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency
This is the most common problem and can be caused by several factors.
| Potential Cause | Recommended Action |
| Degraded NHS Ester | The NHS ester has hydrolyzed due to improper storage or handling. Prepare a fresh stock solution from solid reagent immediately before use.[8] You can assess the activity of the reagent using the protocol below (Protocol 3).[13] |
| Suboptimal pH | The reaction pH is too low (protonating the amines) or too high (causing rapid hydrolysis).[7] Verify that your reaction buffer is within the optimal range of pH 7.2-8.5 using a calibrated pH meter.[7] |
| Incompatible Buffer | You are using a buffer that contains primary amines (e.g., Tris, glycine).[8] Exchange your sample into a non-amine-containing buffer like PBS before the reaction.[8] |
| Low Reactant Concentration | At low concentrations, the competing hydrolysis reaction is more pronounced.[7] If possible, increase the concentration of your protein or other target molecule (a concentration of at least 2 mg/mL is recommended for proteins).[7] |
Issue 2: Inconsistent Results Between Experiments
Variability in results often points to issues with reagent stability and handling.
| Potential Cause | Recommended Action |
| Stock Solution Instability | A stock solution was used that had been stored for too long or handled improperly. The best practice is to always use a freshly prepared solution.[8] |
| Repeated Freeze-Thaw Cycles | Aliquoting the stock solution was not done, and the main stock was subjected to multiple freeze-thaw cycles, which can introduce moisture and degrade the reagent. Always prepare single-use aliquots if you must store the solution.[11] |
| Moisture Contamination | The solid reagent or solvent was exposed to moisture. Always allow the reagent vial to warm to room temperature before opening and use only anhydrous-grade solvents.[9] Store the solid reagent with a desiccant.[8] |
Data Presentation
Table 1: Recommended Solvents and Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Reference(s) |
| Solid (Powder) | N/A | -20°C | Up to 3 years | [6] |
| 4°C | Up to 2 years | [6] | ||
| Stock Solution | Anhydrous DMSO or DMF | -80°C | Up to 6 months | [2][6] |
| -20°C | Up to 1-2 months | [2][6][10][12] | ||
| Room Temperature | Not Recommended (Immediate use advised) | [8] |
Note: While storage in solution is possible under strict anhydrous conditions, preparing fresh solutions is highly recommended for optimal reactivity and reproducibility.[8]
Table 2: pH-Dependent Hydrolysis of NHS Esters
| pH | Temperature | Half-life of Hydrolysis | Implication | Reference(s) |
| 7.0 | 0°C | 4-5 hours | Relatively stable, but amine reaction is slow. | [5] |
| 7.4 | 37°C | >120 minutes | Stable enough for typical physiological conjugation. | [1] |
| 8.6 | 4°C | 10 minutes | Hydrolysis is very rapid, competing with labeling. | [5] |
| 9.0 | Not Specified | <9 minutes | Extremely rapid hydrolysis; not suitable for labeling. | [1][13] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Remove the vial of solid this compound from -20°C storage.
-
Allow the vial to equilibrate completely to room temperature for at least 20 minutes before opening to prevent moisture condensation.[8][9]
-
Prepare a stock solution by dissolving the solid in anhydrous, amine-free DMSO or DMF to the desired concentration (e.g., 10-100 mM).[8]
-
Vortex briefly to ensure the reagent is fully dissolved.
-
Use the solution immediately for the best results.[8] Do not store in aqueous solutions.[7]
Protocol 2: General Protocol for Labeling a Protein
-
Buffer Exchange: Ensure your protein (~2-10 mg/mL) is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.[7]
-
Calculate Reagent Amount: Determine the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-20 fold molar excess over the protein).
-
Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent (DMSO/DMF) should ideally not exceed 10% of the total reaction volume.[14]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][14] Longer incubation times may be needed for less reactive proteins, but this also increases the risk of hydrolysis.
-
Quenching (Optional): To stop the reaction, add an amine-containing buffer like Tris to a final concentration of 50-100 mM and incubate for 15 minutes. This will consume any unreacted NHS ester.[15]
-
Purification: Remove excess, unreacted reagent and byproducts from the labeled protein using size-exclusion chromatography (e.g., a desalting column), dialysis, or another suitable purification method.[12]
Protocol 3: Assessing the Reactivity of an NHS Ester Solution
This method relies on the fact that the N-hydroxysuccinimide (NHS) leaving group absorbs light around 260 nm after it is released through hydrolysis.[13][16]
-
Dissolve 1-2 mg of the this compound in 2 mL of an amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.2).[13]
-
Prepare a "control" cuvette containing only the buffer.
-
Zero a spectrophotometer at 260 nm using the control cuvette.
-
Immediately measure the absorbance (A_initial) of the NHS ester solution. This reading represents the amount of NHS already hydrolyzed in the sample.
-
To 1 mL of the measured solution, add 100 µL of 0.5-1.0 N NaOH to force complete hydrolysis of all active ester.[16]
-
Vortex for 30 seconds and, within one minute, measure the absorbance again (A_final).[16]
-
Interpretation: If A_final is significantly greater than A_initial, the reagent is still active. If the two readings are very similar, the reagent has been completely hydrolyzed and is inactive.[13]
Visualizations
Caption: Recommended workflow for preparing and using this compound.
Caption: Troubleshooting decision tree for low labeling efficiency.
Caption: Competing reaction pathways for this compound.
References
- 1. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. This compound | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Quenching Propargyl-PEG1-NHS Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively quenching Propargyl-PEG1-NHS ester reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
A1: this compound is a bi-functional linker. Its N-hydroxysuccinimide (NHS) ester group reacts with primary amines (-NH₂) on biomolecules, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5.[1][2] The propargyl group, a terminal alkyne, remains available for subsequent modification, typically via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[3][4]
Q2: Why is it necessary to quench the reaction?
A2: Quenching is a critical step to stop the labeling reaction and ensure that no unreacted this compound remains. If not quenched, the excess NHS ester can react with other primary amine-containing molecules in subsequent steps of your experiment, leading to non-specific labeling, aggregation, and inaccurate results.[5] Quenching deactivates the reactive NHS ester, ensuring that the conjugation is controlled and specific.
Q3: What are the most common quenching agents for NHS ester reactions?
A3: The most common and effective quenching agents are small molecules containing primary amines. These agents react with the excess NHS ester, rendering it inactive. Commonly used quenching agents include:
-
Glycine (B1666218) [1][5]
Q4: Can I use a buffer containing primary amines (like Tris) for the conjugation reaction itself?
A4: No, it is crucial to avoid buffers containing primary amines during the conjugation of this compound to your target molecule.[9][10] These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing the efficiency of your desired conjugation.[9][10] Recommended buffers for the reaction include phosphate-buffered saline (PBS), borate (B1201080) buffer, or bicarbonate buffer.[1][2]
Q5: What are the potential side reactions of this compound?
A5: The primary side reaction is the hydrolysis of the NHS ester in the presence of water, which forms a non-reactive carboxylic acid.[10] This hydrolysis is more rapid at higher pH values.[1] While NHS esters are highly selective for primary amines, side reactions with other nucleophilic residues on proteins, such as serine, threonine, and tyrosine, can occur to a lesser extent, forming less stable ester linkages.[2][10][11]
Q6: Is the propargyl group stable under typical quenching conditions?
A6: Yes, the terminal alkyne of the propargyl group is generally stable under the mild, aqueous conditions used for quenching NHS ester reactions.[12][13] The quenching agents are chosen for their reactivity with the NHS ester and are not expected to affect the propargyl group.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conjugation efficiency | Hydrolyzed this compound: The reagent is sensitive to moisture and may have hydrolyzed during storage.[10][14] | Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[10] Prepare stock solutions in anhydrous DMSO or DMF fresh for each experiment.[10] |
| Incorrect pH of reaction buffer: The pH is too low, causing protonation of the primary amines on the target molecule, making them non-nucleophilic.[2] | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[2] | |
| Presence of primary amines in the reaction buffer: Buffers like Tris or glycine are competing with the target molecule.[9][10] | Perform a buffer exchange to a non-amine-containing buffer such as PBS, HEPES, or bicarbonate buffer.[9] | |
| High non-specific binding or background signal | Insufficient quenching: The quenching step was not effective, leaving active NHS ester that reacts non-specifically in subsequent steps. | Ensure the quenching agent is added at a sufficient final concentration (e.g., 50-100 mM) and allowed to react for an adequate amount of time.[5] |
| Inadequate purification: Failure to remove excess, unreacted, or hydrolyzed reagent after the reaction.[5] | Use an appropriate purification method such as dialysis, spin columns, or size-exclusion chromatography to remove small molecule contaminants.[5] | |
| Precipitation of the conjugate | Improper reaction conditions: High concentrations of the reagent or protein can lead to aggregation.[5] | Optimize the molar ratio of the NHS ester to your protein. Consider performing the reaction at a lower temperature (4°C) for a longer duration. |
| Poor reproducibility | Inconsistent handling of the NHS ester: Variations in storage, weighing, or dissolution of the moisture-sensitive reagent.[2] | Always allow the reagent to come to room temperature before opening.[10] Prepare fresh stock solutions for each experiment. |
| pH drift during the reaction: The release of N-hydroxysuccinimide during the reaction can lower the pH of poorly buffered solutions.[15] | Use a buffer with sufficient buffering capacity. For large-scale reactions, monitor and adjust the pH if necessary.[15] |
Experimental Protocols
Protocol 1: Quenching with Tris Buffer
-
Reaction Completion: Once the conjugation reaction of your biomolecule with this compound is complete, proceed to the quenching step.
-
Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0.
-
Add Quenching Agent: Add the 1 M Tris-HCl stock solution to your reaction mixture to a final concentration of 50-100 mM.
-
Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.
-
Purification: Proceed with the purification of your conjugate using an appropriate method (e.g., dialysis, desalting column) to remove the quenched reagent and other reaction byproducts.
Protocol 2: Quenching with Glycine
-
Reaction Completion: After the desired incubation time for your conjugation reaction, prepare for quenching.
-
Prepare Quenching Solution: Prepare a 1 M stock solution of glycine.
-
Add Quenching Agent: Add the glycine stock solution to your reaction mixture to achieve a final concentration of 100 mM.
-
Incubate: Mix thoroughly and allow the quenching reaction to proceed for 1 hour at room temperature.
-
Purification: Purify the final conjugate to remove excess glycine and byproducts.
Quantitative Data Summary
| Parameter | Value | Reference |
| Optimal Reaction pH for NHS Ester | 7.2 - 8.5 | [1][2] |
| Half-life of NHS Ester at pH 7 | 4-5 hours | [7] |
| Half-life of NHS Ester at pH 8.6 | 10 minutes | [1] |
| Recommended Quenching Agent Concentration | 20-100 mM | [5][7][16] |
| Recommended Quenching Time | 15 minutes - 1 hour | [16] |
Visualizations
Experimental Workflow for this compound Conjugation and Quenching
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rawsource.com [rawsource.com]
- 13. Functional group compatibility. Propargyl alcohol reduction in the presence of a vinyl iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Impact of buffer choice on Propargyl-PEG1-NHS ester reactivity
Welcome to the technical support center for Propargyl-PEG1-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to optimize your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2] The reaction is highly dependent on pH.[2][3] At a lower pH, the primary amine is protonated and therefore less reactive.[2] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired reaction with the amine, thereby reducing the overall efficiency.[1][2] For many applications, a pH of 8.3-8.5 is considered optimal.[2][3]
Q2: Which buffers are recommended for conjugation reactions with this compound?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1] A 0.1 M sodium bicarbonate or sodium phosphate buffer at a pH of 8.3-8.5 is a frequently recommended choice.[2][4] For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.2-7.4 can be used, although this may slow down the reaction rate and require longer incubation times.[2][5]
Q3: Are there any buffers that should be avoided?
Yes, it is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][2][5] These buffers will compete with the target molecule for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of unwanted byproducts.[1][2] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[1][2]
Q4: My this compound is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters, including this compound, have limited solubility in aqueous solutions.[1][6] In such cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent, such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[3][5][6][7][8][9] It is important to use high-quality, amine-free DMF, as any dimethylamine (B145610) impurities can react with the NHS ester.[3] The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.[5][8][10]
Q5: How can I stop the conjugation reaction?
To quench the reaction, you can add a small amount of a primary amine-containing buffer, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.[1][][12] This will react with any remaining unreacted NHS ester.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Suboptimal pH: The reaction buffer is outside the optimal pH range of 7.2-8.5.[1][2] | - Verify the pH of your reaction buffer using a calibrated pH meter. - Adjust the pH to 8.3 for optimal reaction, or to 7.2-7.4 for sensitive proteins.[2] |
| Presence of Primary Amines in Buffer: Buffers such as Tris or glycine are competing with your target molecule.[1][2] | - Ensure your reaction buffer is free of primary amines. - Perform a buffer exchange of your protein sample into a recommended buffer (e.g., PBS, Borate, or Bicarbonate buffer) before starting the conjugation.[5] | |
| Hydrolyzed/Inactive NHS Ester: The this compound has been degraded by moisture.[5][8] | - Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[5][8] - Prepare the NHS ester solution immediately before use. Do not prepare stock solutions for storage.[5][8] - Store the solid NHS ester desiccated at -20°C.[5][8] | |
| Low Protein Concentration: Dilute protein solutions can lead to less efficient conjugation due to the competing hydrolysis reaction.[13] | - For optimal results, use a protein concentration of at least 2 mg/mL.[13] | |
| Inconsistent Results | Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can cause a drop in pH.[2] | - Monitor the pH of the reaction mixture throughout the process. - Use a more concentrated buffer to maintain a stable pH.[2] |
| Variable Reagent Quality: Impurities in the NHS ester or solvents can affect the reaction outcome. | - Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[3] | |
| Protein Aggregation/Precipitation | High Concentration of Organic Solvent: Exceeding 10% of organic solvent (DMSO or DMF) in the final reaction volume can cause protein precipitation.[5][8] | - Keep the volume of the added NHS ester solution in organic solvent to a minimum, ideally not exceeding 10% of the total reaction volume.[5][8] |
| Protein Instability: The protein may not be stable at the reaction pH or temperature. | - If the protein is sensitive to a pH of 8.3, perform the reaction at a lower pH (e.g., 7.2-7.4) and potentially for a longer duration. - Consider performing the reaction at 4°C overnight instead of at room temperature.[13] |
Quantitative Data
Table 1: Impact of pH on the Half-life of NHS Esters in Aqueous Solution
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [1] |
| 7.0 | N/A | 4-5 hours | [14][15] |
| 8.0 | N/A | 1 hour | [14][15] |
| 8.0 | Room Temperature | 210 minutes | [16] |
| 8.5 | Room Temperature | 180 minutes | [16] |
| 8.6 | 4 | 10 minutes | [1] |
| 8.6 | N/A | 10 minutes | [14][15] |
| 9.0 | Room Temperature | 125 minutes | [16] |
Table 2: Recommended Buffer Systems for NHS Ester Conjugation
| Buffer | Recommended pH Range | Concentration | Notes |
| Phosphate Buffer | 7.2 - 8.5 | 0.1 M | A commonly used and versatile buffer. |
| Sodium Bicarbonate Buffer | 8.3 - 8.5 | 0.1 M | Often cited as optimal for high efficiency.[2][4] |
| Borate Buffer | 8.0 - 8.5 | 50 mM | A suitable alternative to phosphate and bicarbonate buffers.[12] |
| HEPES Buffer | 7.2 - 8.0 | 0.1 M | Another non-amine buffer option. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.3)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[2]
-
If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Prepare the this compound Solution:
-
Perform the Conjugation Reaction:
-
Add a calculated molar excess of the this compound solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[8]
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[5][8]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8]
-
-
Quench the Reaction (Optional):
-
Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes to stop the reaction.[1]
-
-
Purify the Conjugate:
-
Remove the unreacted this compound and byproducts using a desalting column or dialysis.
-
Visualizations
Caption: General workflow for protein conjugation with this compound.
Caption: Competing aminolysis and hydrolysis reactions of this compound.
Caption: A logical workflow for troubleshooting low yield in NHS ester conjugations.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 7. This compound, 1174157-65-3 | BroadPharm [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 13. benchchem.com [benchchem.com]
- 14. nanocomposix.com [nanocomposix.com]
- 15. interchim.fr [interchim.fr]
- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Avoiding precipitation during Propargyl-PEG1-NHS ester conjugation
Welcome to the technical support center for Propargyl-PEG1-NHS ester conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing precipitation during the conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical tool used in bioconjugation.[1][2][3] It acts as a crosslinker, containing two key functional groups:
-
An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form a stable amide bond.[1][4][5][6] This reaction is most efficient at a pH between 7.2 and 9.[1][4]
-
A Propargyl group : This is a terminal alkyne that can be used in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules that have an azide (B81097) group.[1][5][7]
The short polyethylene (B3416737) glycol (PEG1) spacer helps to increase the hydrophilicity and solubility of the molecule in aqueous solutions.[1][8][9] It is commonly used for labeling proteins, antibodies, and other biomolecules for applications such as antibody-drug conjugates (ADCs).[1][7][10]
Q2: I'm observing precipitation during my conjugation reaction. What are the common causes?
Precipitation during the conjugation of this compound to a biomolecule (like a protein or antibody) can be caused by several factors:
-
Low Solubility of the Reagent: this compound itself has limited solubility in aqueous buffers and is more soluble in organic solvents like DMSO and DMF.[1][2][5][7] Adding a concentrated stock of the reagent in organic solvent to your aqueous protein solution can cause it to precipitate if not done carefully.
-
Protein Denaturation or Aggregation:
-
Organic Solvent: The introduction of an organic solvent (like DMSO or DMF) from the reagent stock solution can denature proteins, leading to aggregation and precipitation.[11]
-
pH: The optimal pH for the NHS ester reaction (pH 7.2-8.5) may not be optimal for the stability of your specific protein.[12][13] If this pH is close to the protein's isoelectric point (pI), its solubility will be at a minimum.
-
Hydrophobicity: The addition of the propargyl group can increase the overall hydrophobicity of the protein. If the degree of labeling is too high, the modified proteins can aggregate and precipitate.[11]
-
-
Inappropriate Buffer Conditions: The choice of buffer is critical. Buffers containing primary amines, such as Tris, are incompatible as they will compete with the target protein for reaction with the NHS ester.[4][13] High salt concentrations or the presence of other additives could also affect protein solubility.[14]
Q3: How should I prepare and store my this compound stock solution?
To minimize hydrolysis and ensure consistent results, follow these guidelines:
-
Storage: Store the solid this compound at -20°C in a desiccated container to protect it from moisture.[2][5]
-
Stock Solution Preparation:
-
Allow the vial to warm to room temperature before opening to prevent condensation.[5]
-
Dissolve the this compound in an anhydrous (dry), amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][5][7][12][15]
-
Prepare the stock solution immediately before use.[12][16] Do not store the reagent in solution, as the NHS ester is susceptible to hydrolysis, and solvents like DMF can degrade to form reactive amines.[12][13][15]
-
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing precipitation during your this compound conjugation experiments.
Problem: Precipitate forms immediately upon adding the NHS ester.
This is often due to the low aqueous solubility of the reagent or the effect of the organic solvent on the protein.
| Possible Cause | Recommended Solution |
| Localized High Concentration of Reagent/Solvent | Add the this compound stock solution dropwise to the protein solution while gently vortexing or stirring to ensure rapid and even distribution. |
| High Final Concentration of Organic Solvent | Keep the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture below 10%, and ideally below 5%. If a higher concentration of the reagent is needed, consider increasing the protein concentration to reduce the required volume of the stock solution. |
| Reagent Crashing Out of Solution | Ensure the this compound is fully dissolved in the organic solvent before adding it to the aqueous buffer. If solubility is an issue, a different water-miscible organic solvent could be tested, or a PEGylated linker with a longer PEG chain could be considered for enhanced aqueous solubility.[17] |
Problem: Precipitate forms gradually during the incubation period.
This may indicate protein instability under the reaction conditions or aggregation of the newly modified, more hydrophobic protein.
| Possible Cause | Recommended Solution |
| Suboptimal Reaction pH | Ensure the reaction buffer pH is optimal for both the NHS ester reaction (typically 7.2-8.5) and the stability of your specific protein.[12][13] Avoid the isoelectric point (pI) of your protein. Perform small-scale pilot experiments at different pH values within this range. |
| High Degree of Labeling Leading to Hydrophobicity | Reduce the molar excess of this compound to protein. A 5-20 fold molar excess is a common starting point, but this should be optimized.[13] A lower degree of labeling may be sufficient and will reduce the risk of precipitation. |
| Inappropriate Temperature | Perform the reaction at 4°C.[4][12] While the reaction will be slower, this can help to maintain protein stability and minimize the competing hydrolysis of the NHS ester. A longer incubation time (e.g., 4 hours to overnight) may be necessary. |
| Low Protein Concentration | Increase the concentration of your protein. A higher protein concentration can sometimes improve stability and will also favor the reaction with the NHS ester over hydrolysis.[16] A concentration of 1-2 mg/mL is often a good starting point.[] |
| Buffer Composition | Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[4][16] Consider including stabilizing agents like 5% glycerol (B35011) in your buffer, which can help maintain protein solubility.[14] |
Experimental Protocols
Key Experimental Parameters
The following table summarizes critical parameters for a successful conjugation reaction.
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. The optimal pH is 8.3-8.5.[4][12][13][19] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can improve protein stability and reduce hydrolysis but require longer reaction times.[4][12] |
| Reaction Time | 0.5 - 4 hours (or overnight at 4°C) | Should be optimized based on temperature and desired degree of labeling.[4][12] |
| Buffer Type | Phosphate, Borate, Bicarbonate, HEPES | Must be free of primary amines (e.g., Tris, Glycine) that compete with the reaction.[4][13][16] |
| Molar Ratio | 5:1 to 20:1 (NHS ester : Protein) | A starting point for optimization. Lower ratios reduce the risk of precipitation. |
| Organic Solvent | < 10% (v/v) | Minimizes protein denaturation.[11] |
Detailed Protocol for Precipitation-Free Conjugation
This protocol provides a step-by-step guide for conjugating this compound to a protein, incorporating best practices to avoid precipitation.
1. Buffer Preparation and Protein Dialysis: a. Prepare a suitable amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.0). b. If your protein is in an incompatible buffer, exchange it into the reaction buffer using dialysis or a desalting column. c. Adjust the protein concentration to 1-5 mg/mL.
2. Preparation of this compound Stock Solution: a. Allow the vial of this compound to warm to room temperature before opening. b. Just before starting the reaction, dissolve the required amount of the ester in high-quality, anhydrous DMSO to a concentration of 10 mM.
3. Conjugation Reaction: a. Place the protein solution in a suitable reaction vessel. b. While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution dropwise. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours to overnight.
4. Quenching the Reaction: a. To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. b. Incubate for 15-30 minutes at room temperature.
5. Removal of Excess Reagent: a. Purify the conjugated protein from excess reagent and byproducts using dialysis, a desalting column, or size-exclusion chromatography.
Visualizations
Workflow for Avoiding Precipitation
Caption: A workflow diagram illustrating the key steps and considerations for a successful this compound conjugation, designed to minimize precipitation.
Factors Influencing the Conjugation Reaction Outcome
Caption: A diagram showing the balance of factors that can lead to either a successful conjugation with a soluble product or an undesirable precipitation event.
References
- 1. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 2. This compound, 1174157-65-3 | BroadPharm [broadpharm.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEGylation - Wikipedia [en.wikipedia.org]
- 10. This compound | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Propargyl-PEG7-NHS ester, 2093152-77-1 | BroadPharm [broadpharm.com]
- 19. help.lumiprobe.com [help.lumiprobe.com]
Validation & Comparative
Mass Spectrometry Characterization of Propargyl-PEG1-NHS Ester Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules with polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of proteins, peptides, and other drug candidates. The choice of linker is critical to the success of bioconjugation, and Propargyl-PEG1-NHS ester has emerged as a versatile reagent for this purpose. Its propargyl group allows for subsequent "click" chemistry reactions, while the N-hydroxysuccinimide (NHS) ester readily reacts with primary amines on biomolecules. A thorough characterization of the resulting conjugates is paramount for ensuring product quality, consistency, and efficacy. Mass spectrometry (MS) is an indispensable tool for this characterization, providing detailed information on molecular weight, conjugation efficiency, and structural integrity.
This guide provides a comparative overview of the mass spectrometric characterization of this compound and its conjugates, offering insights into expected fragmentation patterns and comparing its performance with alternative PEGylation reagents.
Performance Comparison of PEGylation Reagents
The selection of a PEGylation linker is dictated by the specific application, desired reactivity, and the nature of the biomolecule. This compound offers a unique combination of amine reactivity and a bioorthogonal handle for further functionalization. Below is a comparison with other common bifunctional PEG-NHS esters.
| Feature | This compound | Azido-PEG-NHS Ester | Maleimide-PEG-NHS Ester |
| Molecular Formula | C₁₀H₁₁NO₅[1][2][3] | Variable (depends on PEG length) | Variable (depends on PEG length) |
| Molecular Weight | 225.2 g/mol [1][2][3] | Variable | Variable |
| Reactive Towards | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Thiols (-SH) |
| Secondary Reactivity | Alkyne (for Click Chemistry) | Azide (for Click Chemistry) | Michael Addition with Thiols |
| Key Advantage | Enables sequential, bioorthogonal ligation | Enables sequential, bioorthogonal ligation | High specificity for cysteine residues |
| MS Analysis Note | Discrete mass allows for precise conjugate identification. | Discrete mass PEGs simplify spectra[4]. | Can be prone to hydrolysis, requiring careful sample handling. |
Mass Spectrometry for Characterization
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common mass spectrometry techniques for analyzing PEGylated molecules[5][6]. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the linker and its conjugates[5].
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, from small linkers to large protein conjugates.
Expected Observations for this compound:
-
Molecular Ion: The protonated molecular ion is expected at an m/z of 226.2 [M+H]⁺[1].
-
Fragmentation: Tandem MS (MS/MS) will induce fragmentation, providing structural information. The ester linkage is a likely site of cleavage.
General Fragmentation Pattern of this compound:
The fragmentation of this compound in ESI-MS/MS is expected to occur at the most labile bonds. The ester bond is susceptible to cleavage, leading to characteristic fragment ions.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is particularly useful for the analysis of larger biomolecules and can tolerate a wider range of buffers and additives than ESI-MS. For PEGylated proteins, MALDI-TOF can readily determine the degree of PEGylation by observing the mass shift corresponding to the number of attached PEG units[6][7].
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining high-quality mass spectrometry data.
Sample Preparation for Mass Spectrometry
Proper sample preparation is critical to avoid signal suppression and obtain clear spectra.
-
Reconstitution: Reconstitute the this compound in a suitable organic solvent like DMSO[1].
-
Conjugation Reaction: The conjugation of the NHS ester to a primary amine-containing biomolecule is typically performed at a pH of 7-9.
-
Purification: It is essential to remove excess, unconjugated PEG reagent and other reaction components. This can be achieved using techniques like size-exclusion chromatography (SEC) or dialysis for larger biomolecules.
-
Final Sample Preparation for MS:
-
For ESI-MS: The purified conjugate should be in a volatile buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate, to ensure efficient ionization. The sample is typically diluted in a solution of water, acetonitrile, and a small amount of formic acid to aid in protonation[8].
-
For MALDI-TOF MS: The purified conjugate is mixed with a suitable matrix solution (e.g., sinapinic acid for proteins or α-cyano-4-hydroxycinnamic acid (CHCA) for smaller molecules)[9]. This mixture is then spotted onto a MALDI target plate and allowed to dry before analysis[9].
-
Caption: General workflow for the analysis of PEGylated biomolecules.
ESI-MS Protocol for this compound Conjugates
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, is recommended.
-
Chromatography: Liquid chromatography (LC) is often coupled with ESI-MS (LC-MS) to separate the conjugate from impurities and other reaction components. A reversed-phase column (e.g., C4 or C8 for proteins) is commonly used[8].
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A suitable gradient from low to high organic content is used to elute the conjugate from the column.
-
MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 100-150 °C.
-
Collision Energy (for MS/MS): Optimized for the specific conjugate to achieve sufficient fragmentation.
-
MALDI-TOF MS Protocol for this compound Conjugates
-
Matrix Preparation: Prepare a saturated solution of the chosen matrix in a suitable solvent mixture (e.g., 50% acetonitrile/0.1% trifluoroacetic acid)[9].
-
Sample-Matrix Mixture: Mix the purified conjugate solution with the matrix solution, typically in a 1:1 to 1:10 (sample:matrix) ratio.
-
Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry[9].
-
MS Acquisition:
-
Acquire spectra in the appropriate mass range.
-
Optimize laser intensity to obtain good signal-to-noise ratio while minimizing in-source fragmentation.
-
Conclusion
The characterization of this compound and its conjugates by mass spectrometry is a critical step in the development of PEGylated biotherapeutics. Both ESI-MS and MALDI-TOF MS provide valuable, complementary information regarding the identity, purity, and structure of these molecules. By employing optimized experimental protocols and understanding the expected fragmentation patterns, researchers can confidently and accurately characterize their PEGylated products, ensuring their quality and facilitating their progression through the drug development pipeline. The choice between this compound and its alternatives will depend on the specific requirements of the conjugation strategy, with mass spectrometry serving as the ultimate arbiter of success.
References
- 1. bath.ac.uk [bath.ac.uk]
- 2. bruker.com [bruker.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lcms.cz [lcms.cz]
- 6. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 7. Mal-PEG-SC, Maleimide-PEG-NHS - Biopharma PEG [biochempeg.com]
- 8. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to HPLC Analysis of Propargyl-PEG1-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the analysis of reactions involving Propargyl-PEG1-NHS ester, a versatile bifunctional linker crucial for bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). By leveraging High-Performance Liquid Chromatography (HPLC), researchers can effectively monitor reaction kinetics, assess conjugation efficiency, and evaluate product purity. This document outlines detailed experimental protocols and presents a comparative structure for evaluating this compound against alternative amine-reactive crosslinkers.
Introduction to this compound in Bioconjugation
This compound is a chemical tool that facilitates the covalent attachment of a propargyl group to biomolecules.[1] This is achieved through the reaction of its N-hydroxysuccinimide (NHS) ester with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond.[1][2] The reaction is typically carried out in a neutral to slightly basic buffer (pH 7-9).[1] The incorporated propargyl group can then participate in a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with azide-containing molecules.[1] The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate in aqueous media.[1]
Experimental Design for Comparative Analysis
To facilitate a direct comparison of this compound with other amine-reactive linkers, a standardized experimental approach is essential. This section provides a detailed protocol for a model reaction using a common protein, lysozyme (B549824), and a robust HPLC method for analysis.
Model Reaction: Conjugation of a Linker to Lysozyme
This protocol describes the reaction of an amine-reactive NHS ester with lysozyme, a protein with several accessible primary amines.
Materials:
-
Lysozyme from chicken egg white
-
This compound
-
Alternative NHS ester crosslinker(s) (e.g., Propargyl-PEGn-NHS ester with a different PEG length, or a non-propargyl NHS ester)
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.4
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Prepare Lysozyme Solution: Dissolve lysozyme in 0.1 M PBS (pH 7.4) to a final concentration of 5 mg/mL.
-
Prepare NHS Ester Stock Solutions: Immediately before use, dissolve this compound and the alternative linker(s) in anhydrous DMSO to a concentration of 10 mM.[3] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.[3]
-
Initiate the Conjugation Reaction: In separate microcentrifuge tubes, add a 10-fold molar excess of the NHS ester stock solution to the lysozyme solution. Ensure the final DMSO concentration does not exceed 10% (v/v) to avoid protein denaturation.[3][4]
-
Incubation: Incubate the reaction mixtures at room temperature for 1 hour with gentle mixing.[4] For time-course experiments to determine reaction kinetics, withdraw aliquots at various time points (e.g., 5, 15, 30, 60, and 120 minutes).
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM Tris. Incubate for an additional 15 minutes at room temperature. This will hydrolyze any unreacted NHS ester.[5]
-
Sample Preparation for HPLC: Dilute the quenched reaction mixture with the HPLC mobile phase A (see below) to a final concentration suitable for injection (e.g., 1 mg/mL).
HPLC Analysis Protocol
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating the unreacted protein, the conjugated protein, and excess reagent.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[6]
-
Gradient: A linear gradient from 20% to 70% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for protein) and 220 nm (for peptide bonds and linker).
-
Column Temperature: 40 °C.
Data Presentation for Comparative Analysis
The following tables provide a structured format for presenting the quantitative data obtained from your HPLC analysis. This will allow for a clear and objective comparison of this compound with your chosen alternatives.
Table 1: HPLC Retention Times of Reactants and Products
| Compound | Retention Time (minutes) |
| Unmodified Lysozyme | |
| This compound Conjugate | |
| Alternative Linker 1 Conjugate | |
| Alternative Linker 2 Conjugate | |
| Hydrolyzed this compound | |
| Hydrolyzed Alternative Linker 1 | |
| Hydrolyzed Alternative Linker 2 |
Table 2: Reaction Efficiency Comparison
| Linker | Molar Excess | Reaction Time (min) | % Protein Conjugation |
| This compound | 10x | 60 | |
| Alternative Linker 1 | 10x | 60 | |
| Alternative Linker 2 | 10x | 60 |
% Protein Conjugation can be calculated from the peak areas in the HPLC chromatogram: (Area of Conjugate Peak) / (Area of Conjugate Peak + Area of Unmodified Protein Peak) x 100.
Table 3: Hydrolytic Stability of NHS Esters
| Linker | Incubation Time in PBS (pH 7.4) | % Remaining Active NHS Ester |
| This compound | 30 min | |
| 60 min | ||
| 120 min | ||
| Alternative Linker 1 | 30 min | |
| 60 min | ||
| 120 min |
% Remaining Active NHS Ester can be determined by reacting aliquots of the incubated linker with a large excess of a primary amine-containing molecule (e.g., glycine) and quantifying the amount of conjugate formed by HPLC.
Visualizing the Workflow and Reaction
The following diagrams, generated using the DOT language, illustrate the key processes involved in the analysis of this compound reactions.
Conclusion
This guide provides a robust framework for the HPLC-based analysis and comparison of this compound with other amine-reactive crosslinkers. By following the detailed experimental protocols and utilizing the structured data presentation tables, researchers can generate reliable and comparable data to inform their selection of the most appropriate reagent for their specific bioconjugation needs. The provided visualizations of the experimental workflow and reaction pathway serve to further clarify the processes involved. This systematic approach will empower scientists and drug development professionals to optimize their conjugation strategies and accelerate their research.
References
A Researcher's Guide to Measuring Protein Labeling: A Comparative Analysis of Propargyl-PEG1-NHS Ester and Alternatives
In the landscape of bioconjugation, the precise quantification of labeled molecules on a protein is paramount for the efficacy and reproducibility of downstream applications, from immunoassays to the development of antibody-drug conjugates (ADCs). Propargyl-PEG1-NHS ester has emerged as a versatile tool for this purpose, enabling a two-step labeling process through its amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal alkyne handle for "click" chemistry. This guide provides a comprehensive comparison of this compound with other common labeling reagents, supported by experimental protocols and data to inform the selection of the most appropriate tool for your research needs.
The Mechanism of Action: A Two-Pronged Approach
This compound facilitates the covalent attachment of a propargyl group to proteins, primarily targeting the primary amines found on lysine (B10760008) residues and the N-terminus. The reaction proceeds via the NHS ester, which readily reacts with these amines under mild pH conditions (typically 7.2-8.5) to form a stable amide bond.[1][] The incorporated propargyl group, a terminal alkyne, then serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the subsequent attachment of a wide array of azide-containing reporter molecules, such as fluorescent dyes or biotin (B1667282).[3][4]
The inclusion of a short polyethylene (B3416737) glycol (PEG1) spacer enhances the solubility of the reagent and can potentially reduce steric hindrance, which may improve the accessibility of the alkyne for the subsequent click reaction.[5][6]
Comparative Analysis of Amine-Reactive Labeling Reagents
The choice of labeling reagent significantly impacts the degree of labeling (DOL), specificity, and the potential for altering the protein's function. Below is a comparison of this compound with other commonly used amine-reactive labeling reagents.
| Feature | This compound | Standard NHS Esters (e.g., Biotin-NHS) | Sulfo-NHS Esters (e.g., Sulfo-NHS-Biotin) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | Sulfated N-hydroxysuccinimide (Sulfo-NHS) ester |
| Target | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), requires co-solvent in aqueous buffers.[7] | Generally require organic co-solvents (e.g., DMSO, DMF).[1] | Water-soluble, ideal for reactions in purely aqueous buffers.[8] |
| Cell Permeability | Permeable to cell membranes. | Permeable to cell membranes. | Impermeable to cell membranes, suitable for cell surface labeling.[8] |
| Key Advantage | Enables two-step "click" chemistry for versatile downstream applications.[3][4] | Well-established, wide variety of labels available. | High water solubility prevents the need for organic solvents that can denature proteins.[8] |
| Potential Drawback | Two-step process may be more complex than direct labeling. | Can lead to protein precipitation if the label is hydrophobic. | Limited to labeling proteins in solution, not suitable for intracellular targets. |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol outlines a general procedure for labeling a protein, such as an antibody, with this compound.
Materials:
-
Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[9]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[7]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[1] The optimal ratio should be determined empirically. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.[7]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent by gel filtration using a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
This protocol is for determining the DOL after labeling a protein with a fluorescent dye via click chemistry.
Materials:
-
Labeled and purified protein conjugate
-
UV-Vis spectrophotometer
-
Quartz cuvette
Procedure:
-
Measure Absorbance: Measure the absorbance of the protein-dye conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).[10][11][12]
-
Calculate Protein Concentration:
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its Amax.
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Protocol 3: Determination of Degree of Biotinylation using the HABA Assay
This protocol describes the quantification of biotinylation using the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay.[14][15]
Materials:
-
Biotinylated and purified protein
-
HABA/Avidin solution
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add Biotinylated Sample: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix.
-
Measure Final Absorbance: After a brief incubation, measure the absorbance at 500 nm again.
-
Calculate Biotin Concentration: The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample. Calculate the biotin concentration based on a standard curve or the molar extinction coefficient of the HABA-avidin complex.
-
Calculate DOL: Divide the molar concentration of biotin by the molar concentration of the protein.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. spectra.arizona.edu [spectra.arizona.edu]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]
Propargyl-PEG1-NHS Ester vs. Other NHS Esters: A Comparative Guide for Bioconjugation
In the landscape of bioconjugation, N-hydroxysuccinimide (NHS) esters are foundational tools for covalently modifying proteins and other biomolecules.[1] These amine-reactive compounds readily form stable amide bonds with primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins.[] This guide provides a comprehensive comparison of Propargyl-PEG1-NHS ester with other commonly used NHS esters, offering researchers, scientists, and drug development professionals a data-driven overview to inform their experimental design.
This compound distinguishes itself by incorporating a terminal alkyne group, enabling a powerful two-step conjugation strategy via "click chemistry."[3] This bioorthogonal reaction allows for the highly specific and efficient attachment of a second molecule, a feature not inherent in traditional NHS esters like those bearing biotin (B1667282) or fluorescent dyes.[4] This guide will explore the practical implications of this key difference and other performance characteristics.
Comparative Analysis of NHS Esters
The selection of an NHS ester is a critical decision that influences not only the efficiency of the initial conjugation but also the functionality and stability of the final bioconjugate. The following tables summarize the key characteristics of this compound in comparison to other widely used NHS esters.
| Feature | This compound | NHS-Biotin | NHS-Fluorescein | Sulfo-NHS Esters |
| Reactivity | High with primary amines | High with primary amines | High with primary amines | High with primary amines |
| Specificity | Primary amines | Primary amines | Primary amines | Primary amines |
| Conjugation Strategy | Two-step (Amine reaction + Click chemistry) | One-step | One-step | One-step |
| Bioorthogonality | Yes (alkyne group) | No | No | No |
| Solubility (in aqueous buffers) | Moderate (PEG spacer enhances solubility)[3] | Low to moderate | Low to moderate | High[] |
| Cell Membrane Permeability | Permeable | Permeable | Permeable | Impermeable[] |
| Resulting Linkage | Amide bond + Triazole ring (post-click) | Amide bond | Amide bond | Amide bond |
| Linkage Stability | Amide bond is stable; Triazole ring is highly stable[1] | Stable amide bond | Stable amide bond | Stable amide bond |
Performance Characteristics
| Performance Metric | This compound | Other NHS Esters (e.g., NHS-Biotin) |
| Versatility | High (alkyne handle allows conjugation of various molecules) | Moderate to Low (specific to the attached molecule) |
| Potential for Steric Hindrance | Can be minimized by the PEG spacer | Can be a factor depending on the size of the attached molecule |
| Impact on Protein Function | Generally low, but depends on conjugation site | Can vary; bulky groups may impact function |
| Hydrolysis Half-life (pH 7) | Hours[6] | Hours[6] |
Experimental Protocols
To facilitate a direct comparison of bioconjugation efficiency and performance, detailed experimental protocols are provided below.
I. Protocol for Comparing Conjugation Efficiency (Degree of Labeling)
This protocol outlines a method to compare the degree of labeling (DOL) of a model protein, such as Bovine Serum Albumin (BSA), with this compound and NHS-Biotin.
Materials:
-
This compound
-
NHS-Biotin
-
Bovine Serum Albumin (BSA)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Desalting columns
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Protein Preparation: Prepare a 5 mg/mL solution of BSA in the amine-free buffer.
-
NHS Ester Stock Solutions: Immediately before use, prepare 10 mM stock solutions of this compound and NHS-Biotin in anhydrous DMSO.
-
Labeling Reaction:
-
Set up two separate reaction mixtures, one for each NHS ester.
-
To 1 mL of the BSA solution, add a 20-fold molar excess of the respective NHS ester stock solution.
-
Incubate the reactions for 1 hour at room temperature with gentle stirring.
-
-
Purification: Remove unreacted NHS esters using desalting columns equilibrated with the reaction buffer.
-
Analysis by MALDI-TOF Mass Spectrometry:
-
Analyze an aliquot of the unlabeled BSA and each of the purified conjugated BSA samples by MALDI-TOF MS.
-
Determine the average mass of the unlabeled and labeled BSA.
-
Calculate the Degree of Labeling (DOL) using the following formula: DOL = (Average Mass of Labeled Protein - Average Mass of Unlabeled Protein) / Molecular Weight of the NHS ester
-
II. Protocol for Subsequent "Click" Reaction with Propargyl-PEG1-Labeled Protein
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-containing molecule (e.g., Azide-Fluorophore) to the propargyl-labeled protein from the previous experiment.
Materials:
-
Propargyl-PEG1-BSA conjugate (from Protocol I)
-
Azide-Fluorophore
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the Propargyl-PEG1-BSA (e.g., to a final concentration of 1 mg/mL), a 5-fold molar excess of the Azide-Fluorophore, and the copper-chelating ligand (if used).
-
Initiation of Click Reaction: Add CuSO₄ to a final concentration of 1 mM, followed by the addition of freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess reagents and byproducts by a desalting column.
-
Analysis: Confirm the successful click reaction by measuring the fluorescence of the labeled protein and/or by SDS-PAGE with fluorescence imaging.
Visualizing the Pathways and Workflows
To better understand the chemical reactions and experimental processes, the following diagrams are provided.
NHS Ester Reaction with a Primary Amine
Comparative Bioconjugation Workflow
Direct vs. Two-Step "Click" Labeling Strategy
Conclusion
The choice between this compound and other NHS esters is contingent on the specific requirements of the bioconjugation application. For straightforward, one-step labeling with a reporter molecule like biotin or a fluorophore, traditional NHS esters are effective and widely used. However, for applications demanding a versatile, two-step labeling strategy with high specificity and the ability to conjugate a wide array of molecules post-protein modification, this compound offers a distinct advantage. The bioorthogonal nature of the alkyne handle allows for subsequent click chemistry in complex biological environments with minimal side reactions. Researchers should consider the trade-offs in terms of workflow complexity and the desired functionality of the final bioconjugate when selecting the appropriate NHS ester for their needs.
References
A Comparative Guide to Polyethylene Glycol (PEG) Linker Lengths in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and pharmacokinetic profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a valuable tool for optimizing ADC performance. The length of the PEG chain is a key parameter that can be modulated to enhance the therapeutic index of an ADC. This guide provides a comparative analysis of different PEG linker lengths, supported by experimental data and detailed methodologies to aid researchers in the rational design and selection of optimal linkers for their ADC candidates.
The Impact of PEG Linker Length on ADC Performance
The inclusion of PEG linkers in ADCs offers several advantages, primarily stemming from their hydrophilic and biocompatible nature.[1] These benefits include improved solubility, reduced aggregation, and enhanced pharmacokinetic properties.[1][2] The length of the PEG chain is a crucial determinant of the extent of these effects.
Generally, increasing the PEG linker length leads to:
-
Improved Pharmacokinetics: Longer PEG chains increase the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs plasma half-life.[1] This extended circulation time can result in greater accumulation of the ADC in tumor tissues.
-
Enhanced Solubility and Reduced Aggregation: Many cytotoxic payloads are hydrophobic. Longer PEG linkers can more effectively mask the hydrophobicity of the payload, mitigating the propensity for aggregation, especially at higher drug-to-antibody ratios (DARs).[1][2]
-
Modulated In Vitro Potency: The effect of PEG linker length on in vitro cytotoxicity can be context-dependent. In some cases, longer PEG chains can lead to a decrease in potency, potentially due to steric hindrance affecting antigen binding or internalization.[2]
Quantitative Comparison of ADCs with Different PEG Linker Lengths
The following tables summarize quantitative data from preclinical studies comparing the performance of ADCs with varying PEG linker lengths. It is important to note that this data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.
| Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (t1/2, hours) | Tumor Growth Inhibition (TGI, %) | Reference |
| No PEG | ~4 | 1.5 | 19.6 min (in a miniaturized ADC model) | Not Reported | [3] |
| PEG4 | ~4 | 6.75 (4.5-fold reduction vs no PEG) | 49 min (2.5-fold increase vs no PEG) | Not Reported | [3] |
| PEG8 | ~8 | Not Reported | Significantly Increased vs PEG4 | Not Reported | [4] |
| PEG10 (10kDa) | ~1 | 33.75 (22.5-fold reduction vs no PEG) | 219.5 min (11.2-fold increase vs no PEG) | >90% | [3] |
| PEG12 | ~8 | Not Reported | Similar to PEG8 and PEG24 | Not Reported | [4] |
| PEG24 | ~8 | Not Reported | Similar to PEG8 and PEG12 | Not Reported | [4] |
Table 1: Comparative Performance of ADCs with Varying PEG Linker Lengths. This table provides a qualitative and quantitative overview from the available literature. The compiled data suggests a clear trend: increasing PEG linker length generally leads to a longer plasma half-life and, in some cases, improved in vivo efficacy. However, this can be accompanied by a decrease in in vitro cytotoxicity. This trade-off highlights the importance of optimizing the PEG linker length for each specific ADC.[1]
| Parameter | PEG4 | PEG8 | PEG12 |
| Clearance Rate (relative) | Higher | Lower | Lower |
| In Vivo Efficacy | Good | Better | Better |
Table 2: Trend Summary of Key Performance Parameters. This table illustrates the general trend observed with increasing PEG linker length. A PEG8 side chain has been identified in some studies as the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a significant further advantage in this specific parameter.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of ADCs with discrete PEG linkers. Below are representative protocols for key experiments.
Protocol 1: ADC Conjugation (Thiol-Maleimide Chemistry)
This protocol describes a general method for conjugating a maleimide-activated PEG-payload linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Maleimide-activated PEG-payload linker dissolved in DMSO
-
Quenching solution (e.g., 10 mM N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography - SEC)
-
Reaction buffers (e.g., borate (B1201080) buffer, pH 8.0)
Procedure:
-
Antibody Reduction: a. To a solution of the antibody (e.g., 5-10 mg/mL), add a calculated amount of TCEP solution to achieve the desired level of disulfide bond reduction (typically targeting 4 or 8 free thiols per antibody). b. Incubate the reaction at 37°C for 1-2 hours.
-
Linker-Payload Conjugation: a. Add the maleimide-activated PEG-payload linker solution to the reduced antibody solution. A typical molar excess of the linker is 1.5 to 2-fold per free thiol. b. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: a. Add the quenching solution to cap any unreacted maleimide (B117702) groups. b. Incubate for 20 minutes at room temperature.
-
Purification: a. Purify the resulting ADC from unreacted linker, payload, and reducing/quenching agents using SEC. b. Collect the fractions corresponding to the monomeric ADC.
-
Characterization: a. Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). b. Assess the purity and aggregation of the ADC by SEC. c. Confirm the identity and integrity of the ADC by mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the in vitro potency (IC50) of an ADC using a standard MTT assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
Procedure:
-
Cell Seeding: a. Seed the target cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and control antibody in culture medium. b. Remove the medium from the wells and add 100 µL of the ADC or control solutions. Include untreated wells as a negative control.
-
Incubation: a. Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, 5% CO2. During this time, viable cells will reduce the MTT to formazan (B1609692) crystals.[5]
-
Formazan Solubilization: a. Carefully aspirate the medium without disturbing the formazan crystals. b. Add 150 µL of solubilization solution to each well. c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[5]
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
Protocol 3: In Vivo Efficacy Study (Tumor Xenograft Model)
This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line
-
ADC, control antibody, and vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Grouping: a. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). b. Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC).
-
ADC Administration: a. Administer the ADC, control antibody, or vehicle via an appropriate route (e.g., intravenous injection). The dosing schedule will depend on the ADC's pharmacokinetic properties.
-
Monitoring: a. Measure the tumor volume using calipers two to three times per week. b. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: a. Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: a. Plot the mean tumor volume over time for each treatment group. b. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group. c. Perform statistical analysis to determine the significance of the anti-tumor effect.
Visualizing the Impact of PEG Linker Length
The following diagrams illustrate key concepts related to the influence of PEG linker length on ADC properties and the general workflow for ADC development and evaluation.
Caption: Impact of PEG linker length on ADC properties and outcomes.
Caption: General workflow for ADC development and evaluation.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs that can be fine-tuned to optimize their therapeutic properties. While longer PEG chains generally improve pharmacokinetics and reduce aggregation, they may also decrease in vitro potency. The optimal PEG linker length is therefore a balance between these factors and is highly dependent on the specific antibody, payload, and target antigen. A systematic evaluation of a series of PEG linker lengths, using robust and reproducible experimental protocols, is essential for the selection of an ADC candidate with the best possible therapeutic index.
References
Validating Propargyl-PEG1-NHS Ester Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise modification of biomolecules is a foundational requirement for creating sophisticated tools like antibody-drug conjugates (ADCs), imaging agents, and proteomics probes.[1][2] The Propargyl-PEG1-NHS ester is a popular bioconjugation reagent that introduces a terminal alkyne group onto proteins and other biomolecules, paving the way for highly specific "click chemistry" reactions.[1][3][4] This guide provides an objective comparison of functional assays used to validate these conjugates and benchmarks their performance against alternative methods, supported by experimental data and detailed protocols.
The core utility of this compound lies in its two-step functionality. First, the N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines, such as the side chains of lysine (B10760008) residues on proteins, to form a stable amide bond.[2][5][][7] Second, the newly introduced propargyl group (an alkyne) can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-containing molecule.[1][4][8] This modular approach allows for the precise attachment of a wide array of payloads, including drugs, fluorophores, or biotin (B1667282) tags.
Comparative Analysis of Bioconjugation Strategies
The selection of a conjugation strategy is critical and depends on the target biomolecule, the desired degree of labeling, and the need to preserve biological function. While this compound offers a versatile two-step approach, it is important to compare it with direct labeling methods and other coupling chemistries.
| Parameter | This compound (Two-Step) | Direct Labeling (e.g., Fluorophore-NHS) | Maleimide-Thiol Chemistry | Strain-Promoted Click (e.g., DBCO-NHS) |
| Target Residue | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) | Primary Amines (Lysine, N-terminus) |
| Specificity | Moderate (targets multiple lysines)[9] | Moderate (targets multiple lysines)[9] | High (targets less abundant cysteines)[8] | Moderate (targets multiple lysines) |
| Reaction Steps | 2 (NHS ester coupling + Click reaction) | 1 (NHS ester coupling) | 1 (Maleimide coupling) | 2 (NHS ester coupling + Click reaction) |
| Key Advantage | Modular; allows late-stage functionalization with diverse payloads. Bioorthogonal click reaction.[10] | Simplicity; fewer reaction and purification steps. | Site-specificity, especially with engineered cysteines.[] | Copper-free click chemistry, avoiding potential cytotoxicity.[8] |
| Key Disadvantage | Two-step process can be more time-consuming. | Less flexible; a specific labeled conjugate must be synthesized for each application. | Requires a free thiol, which may necessitate protein engineering or reduction of disulfide bonds. | Strained alkynes (e.g., DBCO) are often bulkier and more expensive. |
| Typical Yield | High (>90% for both steps) | High (>90%) | High (>90%) | Very High (>95%)[11] |
Experimental Validation Workflow
Validating the successful conjugation of this compound involves a multi-step process to confirm both the initial attachment of the linker and the functionality of the introduced alkyne group.
Functional Assays and Characterization
Mass Spectrometry
Mass spectrometry (MS) is the most direct method to confirm successful conjugation. By comparing the mass of the native protein with the propargylated protein, a mass shift corresponding to the mass of the Propargyl-PEG1 linker can be observed. MALDI-TOF and ESI-MS are commonly used techniques.[12][13][14]
-
Expected Result: An increase in mass corresponding to the molecular weight of the attached linker(s). Multiple peaks may be observed, representing different degrees of labeling (DOL) where 1, 2, 3, or more linkers have attached to the protein.
Table 2: Example Mass Spectrometry Data for a Model Protein (e.g., BSA)
| Sample | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Native BSA | ~66,430 | - | Unmodified protein baseline. |
| Propargylated BSA | ~66,638, ~66,846 | +208, +416 | Peaks correspond to BSA + 1 linker and BSA + 2 linkers. |
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can provide a qualitative assessment of conjugation. While the small mass of the this compound may not cause a discernible shift, the subsequent attachment of a larger payload via click chemistry (e.g., a PEG chain or a large dye) will often result in a noticeable change in migration.
-
Expected Result: A band shift to a higher apparent molecular weight for the conjugated protein compared to the unconjugated control.[]
Functional Validation via Click Chemistry
The ultimate validation of the propargyl group's functionality is its ability to participate in a click reaction. By reacting the propargylated protein with an azide-functionalized fluorescent dye (e.g., Azido-Cy5), successful labeling can be confirmed through fluorescence detection.
-
Expected Result: Strong fluorescent signal associated with the protein band on an SDS-PAGE gel or detected by spectrophotometry. The degree of labeling can be quantified using the molar extinction coefficients of the protein and the dye.
Biological Activity Assays
It is crucial to ensure that the conjugation process does not compromise the biological function of the protein. This is particularly important in drug development.[15]
-
Example: For an antibody, an enzyme-linked immunosorbent assay (ELISA) can be performed to confirm that its binding affinity to its target antigen is retained post-conjugation. For an enzyme, a kinetic assay can measure its catalytic activity.
Detailed Experimental Protocols
Protocol 1: Protein Propargylation with this compound
-
Buffer Preparation: Prepare an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.2-8.0. Buffers containing primary amines like Tris must be avoided as they will compete with the reaction.[5][16]
-
Protein Preparation: If necessary, exchange the protein into the reaction buffer using a desalting column or dialysis.[5][17] Adjust the protein concentration to 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.[5][16] The NHS ester is moisture-sensitive and hydrolyzes quickly in aqueous solutions.[5][16][18]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[5] The optimal ratio may need to be determined empirically. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.[5][16]
-
Purification: Remove unreacted this compound and byproducts using a desalting column (e.g., Zeba Spin) or dialysis against the storage buffer.[5][17]
-
Characterization: Confirm successful conjugation using MALDI-TOF MS as described above.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagents:
-
Propargylated protein (from Protocol 1) in an appropriate buffer (e.g., PBS).
-
Azide-functionalized payload (e.g., Azido-dye) dissolved in DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water).
-
Reducing agent: Freshly prepared sodium ascorbate (B8700270) solution (e.g., 50 mM in water).
-
Copper ligand (optional, but recommended): e.g., TBTA or BTTAA to protect the protein and enhance reaction efficiency.
-
-
Reaction Setup:
-
To the propargylated protein, add a 2- to 5-fold molar excess of the azide-payload.[11]
-
If using a ligand, pre-mix the CuSO₄ and ligand. Add the copper/ligand mix to the reaction to a final copper concentration of 50-100 µM.[11]
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.[11]
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and copper. The buffer should ideally contain a chelating agent like EDTA to sequester any remaining copper ions.[11]
-
Validation: Analyze the final conjugate by SDS-PAGE (for band shift and/or fluorescence), UV-Vis spectrophotometry (to determine DOL), and a relevant functional assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound | 1174157-65-3 | >98% [smolecule.com]
- 3. This compound, 1174157-65-3 | BroadPharm [broadpharm.com]
- 4. This compound | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]
- 5. broadpharm.com [broadpharm.com]
- 7. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propargyl-PEG13-NHS ester | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analysis of protein glycation products by MALDI-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective functional activity measurement of a PEGylated protein with a modification-dependent activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 17. furthlab.xyz [furthlab.xyz]
- 18. mdpi.com [mdpi.com]
A Researcher's Guide to Purity Assessment of Propargyl-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
The bifunctional linker Propargyl-PEG1-NHS ester is a cornerstone reagent in bioconjugation, enabling the attachment of a propargyl group to primary amines on biomolecules for subsequent "click" chemistry reactions. The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, reduced conjugation efficiency, and difficulty in characterizing the final conjugate. This guide provides a comparative overview of the analytical methods used to assess the purity of this compound, offering detailed experimental protocols and a comparison with potential alternatives.
Comparative Purity Analysis
The purity of commercially available this compound typically ranges from >90% to >98%.[1][2][3] Lower purity can be attributed to the presence of starting materials, byproducts of synthesis, or degradation products, primarily from the hydrolysis of the N-hydroxysuccinimide (NHS) ester. A comprehensive purity assessment involves a combination of chromatographic and spectroscopic techniques to identify and quantify the active compound and potential impurities.
| Analytical Technique | Parameter Assessed | Typical Specification/Observation | Alternative Reagents Comparison |
| High-Performance Liquid Chromatography (HPLC) | Purity (%) and Impurity Profile | >95% by peak area | Purity specifications for alternatives like DBCO-NHS ester or Maleimide-PEG-NHS ester are comparable, typically >95%. The choice depends on the desired click chemistry reaction (strain-promoted or thiol-maleimide). |
| Nuclear Magnetic Resonance (¹H NMR) | Structural Integrity and Presence of Key Functional Groups | Conforms to structure; characteristic peaks for propargyl, PEG, and NHS groups present. | NMR is crucial for all linkers to confirm their distinct chemical structures. For example, DBCO-NHS ester would show characteristic aromatic protons of the dibenzocyclooctyne group. |
| Mass Spectrometry (MS) | Molecular Weight Verification | [M+H]⁺ at m/z 226.2 | Each alternative linker will have a distinct molecular weight. For example, a Propargyl-PEG4-NHS ester would have a higher mass due to the longer PEG chain. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of Functional Groups | Characteristic stretches for alkyne (C≡C), ester (C=O), and N-O bonds. | FTIR is a valuable qualitative tool for all linkers to confirm the presence of their key functional groups. |
Experimental Protocols
A multi-pronged approach is recommended for the rigorous purity assessment of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is the primary method for quantifying purity and identifying non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Sample Preparation: Dissolve the this compound in Acetonitrile or a mixture of Acetonitrile and water.
-
Expected Results: The main peak corresponding to the this compound should be well-resolved. Impurities, such as the hydrolyzed acid, will typically elute earlier. Purity is calculated based on the relative peak areas.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR provides detailed structural information, confirming the identity and integrity of the molecule.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Key Chemical Shifts (ppm, approximate): [4]
-
Propargyl group: ~2.5-3.0 (t, 1H, alkyne C-H), ~4.2 (d, 2H, O-CH₂-C≡)
-
PEG linker: ~3.6-4.0 (m, 4H, -O-CH₂-CH₂-O-)
-
NHS ester: ~2.8-3.0 (s, 4H, succinimide (B58015) protons)
-
-
Analysis: The presence and correct integration of these characteristic peaks confirm the structure. The absence of significant unidentifiable peaks indicates high purity.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Ionization Mode: Positive.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like acetonitrile or methanol (B129727) with 0.1% formic acid and infuse into the mass spectrometer.
-
Expected Ion: The protonated molecular ion [M+H]⁺ is expected at m/z 226.2.[4]
-
Analysis: The presence of the correct molecular ion peak confirms the identity of the compound. Other observed ions may correspond to adducts (e.g., with sodium, [M+Na]⁺) or fragments, which can also provide structural information.
Visualizing the Workflow and Alternatives
To better understand the purity assessment process and the context of alternative reagents, the following diagrams are provided.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Comparison of this compound with alternative amine-reactive linkers.
Conclusion
A thorough purity assessment of this compound is critical for successful and reproducible bioconjugation experiments. By employing a combination of HPLC, NMR, and MS, researchers can confidently verify the quality of their reagent. When considering alternatives, the choice of linker should be guided by the specific requirements of the downstream application, including the desired reaction chemistry, spacer length, and biocompatibility. This guide provides the foundational knowledge and protocols to empower researchers in making informed decisions regarding the purity and selection of this important bioconjugation reagent.
References
A Comparative Guide to Propargyl-PEG1-NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Propargyl-PEG1-NHS ester with alternative reagents used in bioconjugation. The information is intended to assist researchers in selecting the most suitable crosslinker for their specific applications, such as antibody-drug conjugation (ADC), probe development, and surface modification. The comparison focuses on key performance characteristics, including purity, reactivity, and the stability of the resulting conjugates, supported by available data and experimental protocols.
Introduction to this compound
This compound is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a terminal alkyne (propargyl) group, separated by a single polyethylene (B3416737) glycol (PEG) unit. The NHS ester reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds. The propargyl group enables covalent linkage to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The short PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.
Comparison of Key Specifications
The selection of a crosslinking reagent often begins with an evaluation of its fundamental properties. The following table summarizes the key specifications of this compound and its common alternatives, based on data from various suppliers.
| Feature | This compound | Propargyl-PEG2-NHS Ester | Propargyl-PEG4-NHS Ester | DBCO-NHS Ester | Maleimide-PEG4-NHS Ester |
| CAS Number | 1174157-65-3 | 2512228-06-5 | 1428629-70-2 | 1353016-71-3 | 756525-99-2 |
| Molecular Weight | 225.2 g/mol | 269.3 g/mol | 357.4 g/mol | 402.4 g/mol | 513.5 g/mol |
| Purity | >90% to >98% | >90% to >95% | >95% to >98% | >98% | >95% |
| Storage Conditions | -20°C | -20°C | -20°C | -20°C | -5°C |
| Reactive Towards | Primary Amines, Azides | Primary Amines, Azides | Primary Amines, Azides | Primary Amines, Azides | Primary Amines, Thiols |
| Chemistry | Amine coupling, CuAAC | Amine coupling, CuAAC | Amine coupling, CuAAC | Amine coupling, SPAAC | Amine coupling, Thiol addition |
Performance Comparison
Reactivity and Reaction Efficiency
-
NHS Ester Reactivity: The NHS ester moiety of all listed reagents reacts with primary amines at a pH range of 7-9 to form stable amide bonds. The reaction rate is pH-dependent, with faster reactions occurring at higher pH values; however, the rate of hydrolysis of the NHS ester also increases with pH. For optimal conjugation, a pH of 7.2-7.5 is often recommended. The length of the PEG chain is not expected to significantly impact the intrinsic reactivity of the NHS ester.
-
Click Chemistry: Propargyl-PEG-NHS esters utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a very efficient and high-yielding reaction. In contrast, DBCO-NHS ester participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction. While CuAAC often exhibits faster kinetics, the copper catalyst can be cytotoxic, making SPAAC a preferred choice for applications in living systems.
-
Maleimide (B117702) Reactivity: The maleimide group of Maleimide-PEG4-NHS ester reacts specifically with thiol (sulfhydryl) groups, typically found in cysteine residues, at a pH range of 6.5-7.5 to form a stable thioether bond.
Stability of the Conjugate
The stability of the linkage formed between the crosslinker and the biomolecule is critical for the performance of the final conjugate, particularly for in vivo applications.
-
Amide Bond (from NHS ester): The amide bond formed from the reaction of an NHS ester with a primary amine is highly stable and generally considered irreversible under physiological conditions.
-
Triazole Linkage (from Click Chemistry): The triazole ring formed from both CuAAC and SPAAC is extremely stable and resistant to hydrolysis and enzymatic cleavage.
-
Thioether Bond (from Maleimide): The thioether bond formed from the reaction of a maleimide with a thiol is generally stable. However, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation. Studies have shown that while maleimide-based conjugates are suitable for many applications, linkers forming more stable bonds, such as those from click chemistry, may be preferred for long-term stability in vivo.
Experimental Protocols
The following are generalized protocols for key bioconjugation reactions. Researchers should optimize the conditions for their specific application.
Protocol 1: Protein Labeling with this compound
This protocol describes the labeling of a protein with a terminal alkyne group for subsequent click chemistry.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare a 1-10 mg/mL solution of the protein in PBS, pH 7.4.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Remove excess, unreacted reagent using a desalting column equilibrated with PBS.
-
The alkyne-labeled protein is now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-labeled protein to an azide-containing molecule.
Materials:
-
Alkyne-labeled protein
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
PBS, pH 7.4
Procedure:
-
Prepare a solution of the alkyne-labeled protein in PBS.
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent.
-
Prepare fresh stock solutions of 50 mM CuSO₄ and 500 mM sodium ascorbate in water. Prepare a 10 mM stock solution of TBTA in DMSO.
-
In a reaction tube, combine the alkyne-labeled protein and a molar excess of the azide-containing molecule.
-
Add TBTA to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 50 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 500 µM.
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography, to remove the catalyst and excess reagents.
Visualizing Workflows and Pathways
Bioconjugation Workflow for Antibody-Drug Conjugates (ADCs)
Caption: Workflow for creating an ADC using this compound.
Comparison of Click Chemistry Pathways
Caption: Comparison of CuAAC and SPAAC click chemistry pathways.
Conclusion
This compound is a versatile and effective crosslinker for bioconjugation, offering a balance of reactivity, stability, and solubility. Its primary advantages are the formation of a highly stable amide bond with primary amines and the ability to participate in high-yielding copper-catalyzed click chemistry reactions.
When selecting a crosslinker, researchers should consider the specific requirements of their application:
-
For general protein labeling and subsequent conjugation where the use of a copper catalyst is not a concern, Propargyl-PEG-NHS esters are an excellent choice. The length of the PEG spacer (PEG1, PEG2, PEG4, etc.) can be varied to optimize solubility and steric hindrance.
-
For applications in living cells or other environments where copper toxicity is a concern, DBCO-NHS ester is a superior alternative, enabling copper-free strain-promoted click chemistry.
-
When targeting thiol groups is desired, Maleimide-PEG-NHS esters are the appropriate choice. However, the potential for deconjugation of the maleimide-thiol linkage should be considered for applications requiring long-term stability in a reducing environment.
Ultimately, the optimal choice of reagent will depend on a careful evaluation of the target biomolecule, the desired properties of the final conjugate, and the specific experimental conditions. This guide provides a foundation for making an informed decision to advance research and development in bioconjugation and drug delivery.
A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Chemistry for Propargyl-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules is a cornerstone of modern biotechnology and drug development. "Click chemistry," a concept that emphasizes modularity, high efficiency, and biocompatibility, has revolutionized this field. Among the most prominent click reactions is the azide-alkyne cycloaddition, which can be performed with or without a copper catalyst. This guide provides an objective comparison of copper-catalyzed (CuAAC) and copper-free (strain-promoted) azide-alkyne cycloaddition (SPAAC) for the versatile linker, Propargyl-PEG1-NHS ester. This heterobifunctional linker, with its terminal alkyne for click chemistry and an NHS ester for amine conjugation, is a valuable tool for creating precisely engineered bioconjugates.[1][2]
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) |
| Catalyst | Copper(I) | None (Strain-promoted) |
| Biocompatibility | Lower (Copper cytotoxicity)[3][4][5] | High (Ideal for live cells/in vivo)[3][4][6][7] |
| Reaction Kinetics | Generally faster (10-100x)[8] | Slower, but rates are improving with new reagents[8] |
| Reaction Partners | Terminal Alkyne (e.g., Propargyl-PEG1-NHS) + Azide (B81097) | Strained Alkyne (e.g., DBCO, BCN) + Azide |
| Cost of Alkyne Reagent | Generally lower | Significantly higher[5] |
| Side Reactions | Potential for ROS generation and protein degradation[9] | Potential for off-target reactions with thiols[5] |
| Regioselectivity | High (yields 1,4-disubstituted triazole)[9] | Mixture of regioisomers (1,4 and 1,5)[4] |
| Linkage Stability | High[10] | High[10] |
Reaction Mechanisms
The fundamental difference between CuAAC and SPAAC lies in the method of activating the alkyne for cycloaddition with an azide.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In CuAAC, a copper(I) catalyst is essential to coordinate with the terminal alkyne of the this compound, significantly lowering the activation energy of the reaction and ensuring the specific formation of the 1,4-regioisomer of the triazole ring.[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC, on the other hand, is a copper-free method that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which is highly reactive towards azides due to its significant ring strain.[3] This inherent reactivity obviates the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[3][4][6][7] In this scenario, the biomolecule would be functionalized with the azide, and the this compound would first be reacted with a strained cyclooctyne azide. However, a more common approach is to use a commercially available DBCO-NHS ester to modify one biomolecule and react it with an azide-modified partner. For the purpose of this comparison, we will consider the reaction of an azide with a strained alkyne.
Quantitative Performance Comparison
While direct, head-to-head quantitative data for this compound under identical conditions for both CuAAC and SPAAC is sparse in the literature, we can infer performance from studies on similar molecules.
| Parameter | CuAAC with Propargyl Derivatives | SPAAC with Strained Alkynes |
| Second-Order Rate Constant (M⁻¹s⁻¹) | ~1 - 100 | ~0.01 - 1 (highly dependent on the strained alkyne) |
| Typical Reaction Time | 1 - 4 hours | 4 - 24 hours[11] |
| Typical Yield | >90% | >85% |
| Required Molar Excess of Alkyne | 1.1 - 5 equivalents | 2 - 10 equivalents[11] |
Note: Reaction kinetics for SPAAC can vary significantly based on the specific strained cyclooctyne used (e.g., BCN, DBCO, DIBO).
Experimental Protocols
The following are generalized protocols for the bioconjugation of a protein using this compound in both CuAAC and SPAAC contexts. Optimization for specific biomolecules is highly recommended.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. chempep.com [chempep.com]
- 4. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Copper-Free Click Chemistry [sigmaaldrich.com]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
Stability Showdown: Amide Bonds from Propargyl-PEG1-NHS Ester Demonstrate Superior Durability for Bioconjugation
For researchers, scientists, and drug development professionals, the stability of the covalent linkage in a bioconjugate is paramount to its efficacy and safety. A detailed comparison reveals that the amide bond formed by Propargyl-PEG1-NHS ester offers exceptional stability, outperforming other common linkages, particularly under physiological conditions. This robustness ensures that conjugated molecules, such as antibody-drug conjugates (ADCs), remain intact until they reach their target, minimizing off-target effects and maximizing therapeutic potential.
The enduring strength of the amide bond is attributed to its significant resonance stabilization. This inherent stability makes it a preferred choice for constructing non-cleavable linkers in bioconjugates designed for long-term circulation and targeted delivery. This compound leverages this property by enabling the formation of a steadfast amide bond with primary amines on proteins, such as the lysine (B10760008) residues on an antibody.
Quantitative Comparison of Linker Stability
To provide a clear perspective on the stability advantages of the amide bond, the following table summarizes the half-lives of various common bioconjugation linkages under physiological conditions. It is important to note that direct, side-by-side comparative studies for this compound are not extensively published; however, the stability of the resulting amide bond is well-established and can be contrasted with other chemistries.
| Linker Type | Linkage | Typical Half-life in Plasma/Serum (pH 7.4, 37°C) | Key Stability Considerations |
| Amide | -CO-NH- | Extremely Stable (Months to Years) | Highly resistant to hydrolysis and enzymatic degradation. Considered a permanent, non-cleavable linkage.[1] |
| Thioether (from Maleimide) | -S- | Generally Stable, but susceptible to retro-Michael addition | Can undergo exchange reactions with thiols like glutathione, leading to premature drug release.[2] |
| Hydrazone | -C=N-NH- | Hours to Days | Stability is pH-dependent; more labile at acidic pH, which can be advantageous for cleavage in endosomal compartments.[1] |
| Oxime | -C=N-O- | Generally more stable than hydrazones (Days to Weeks) | Offers a balance of stability and potential for controlled release under specific conditions.[1][3] |
| Disulfide | -S-S- | Minutes to Hours | Readily cleaved in the reducing environment inside cells, but can be unstable in plasma. |
Experimental Protocols for Stability Assessment
Accurate evaluation of linker stability is crucial. The following are detailed methodologies for key experiments to assess the stability of bioconjugates formed with this compound.
Protocol 1: Plasma Stability Assay
This assay evaluates the stability of the bioconjugate in a physiologically relevant matrix.
Materials:
-
Bioconjugate of interest (e.g., antibody conjugated with Propargyl-PEG1-payload)
-
Human, mouse, or rat plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
Affinity capture beads (e.g., Protein A/G) for intact conjugate analysis
Procedure:
-
Dilute the bioconjugate to a final concentration of 100 µg/mL in pre-warmed plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma sample.
-
For free payload analysis: a. Add 3 volumes of cold protein precipitation solution to the plasma aliquot. b. Vortex and centrifuge to pellet the precipitated proteins. c. Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
For intact conjugate analysis: a. Use affinity capture beads to isolate the intact bioconjugate from the plasma. b. Wash the beads to remove unbound plasma proteins. c. Elute the intact conjugate and analyze by LC-MS to determine the drug-to-antibody ratio (DAR).[4][5]
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is used to separate and quantify the intact bioconjugate from its degradation products.[6][7]
Materials:
-
Bioconjugate of interest
-
Forced degradation reagents (e.g., acid, base, oxidizing agent)
-
HPLC system with a suitable detector (e.g., UV, charged aerosol detector)
-
Appropriate HPLC column (e.g., C4, C18)
-
Mobile phases (e.g., water and acetonitrile with 0.1% trifluoroacetic acid)
Procedure:
-
Forced Degradation Study: a. Subject the bioconjugate to stress conditions (e.g., acidic, basic, oxidative, thermal) to generate degradation products.[7] b. Neutralize the samples after the stress incubation period.
-
HPLC Analysis: a. Develop an HPLC method that provides baseline separation of the intact bioconjugate from all potential degradation products.[8] b. Inject the samples from the forced degradation study to confirm the specificity of the method. c. Analyze samples from the plasma stability assay at different time points to quantify the percentage of remaining intact bioconjugate.
Visualizing the Conjugation and Application Workflow
To better illustrate the processes involved, the following diagrams, created using Graphviz (DOT language), depict the experimental workflow for bioconjugation and a conceptual signaling pathway for an antibody-drug conjugate.
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Conceptual signaling pathway of an ADC with a non-cleavable amide linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of Propargyl-PEG1-NHS Ester: A Step-by-Step Guide
Ensuring the safe and compliant disposal of laboratory reagents is paramount for personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of Propargyl-PEG1-NHS ester, a reagent commonly used in bioconjugation and drug development. The primary disposal strategy involves the deactivation of its reactive N-hydroxysuccinimide (NHS) ester group through hydrolysis, followed by disposal as chemical waste in accordance with local regulations.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling, it is crucial to recognize the potential hazards of this compound. According to safety data sheets, this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation[1].
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves[2].
-
Eye/Face Protection: Use tight-sealing safety goggles or a face shield[1][2].
-
Skin and Body Protection: A lab coat or other suitable protective clothing is required[1][2].
-
Respiratory Protection: In case of insufficient ventilation or when handling the powder, use a NIOSH-approved respirator[2].
Deactivation and Disposal Procedure
The reactive NHS ester group is susceptible to hydrolysis, which renders the molecule inert for amine conjugation. This property can be used to deactivate the compound before disposal. The rate of hydrolysis is highly dependent on pH[3][4].
Step-by-Step Protocol for Disposal:
-
Prepare a Deactivation Solution: Prepare a 0.1 M sodium bicarbonate or phosphate (B84403) buffer solution with a pH between 8.0 and 8.5. The optimal pH for rapid hydrolysis is slightly basic[5].
-
Deactivate the Reagent:
-
For Unused Solid Waste: Dissolve the solid this compound waste in a minimal amount of a water-miscible solvent like DMSO or DMF, as it has high solubility in these solvents[6]. Slowly add this solution to the deactivation buffer while stirring.
-
For Contaminated Solutions: Add the deactivation buffer directly to the waste solution. Aim for a final pH of approximately 8.0-8.5.
-
-
Allow for Complete Hydrolysis: Let the mixture stand for at least one hour at room temperature to ensure the complete hydrolysis of the NHS ester[3].
-
Collect for Disposal: Transfer the deactivated solution into a clearly labeled hazardous waste container designated for non-halogenated organic waste.
-
Dispose of Contaminated Materials: All contaminated labware, such as pipette tips, gloves, and empty containers, should be collected in a sealed bag or container and disposed of as solid chemical waste. Empty containers may retain product residue and should be treated as hazardous waste[2].
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or designated waste management provider to arrange for the pickup and final disposal of the waste container. Disposal must be in accordance with all applicable local, regional, and national regulations[1][2][7].
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel if necessary[1][7].
-
Wear Full PPE: Before cleaning, don all required personal protective equipment as listed above[1].
-
Contain the Spill:
-
For Solid Spills: Avoid generating dust[7]. Mechanically take up the solid (e.g., sweep carefully) and place it into a suitable, sealed container for disposal[2].
-
For Liquid Spills: Cover the spill with an inert absorbent material, such as sand or vermiculite. Scoop the material into a sealed container for disposal.
-
-
Clean the Area: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as chemical waste.
Quantitative Data: NHS Ester Hydrolysis
The stability of the NHS ester is highly pH-dependent. The following table summarizes the half-life of a typical NHS ester at various pH levels in an aqueous solution. This data is critical for determining the necessary deactivation time.
| pH | Half-Life of NHS Ester |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
| > 9.0 | Minutes |
(Data sourced from Thermo Fisher Scientific and G-Biosciences publications[3][4])
Visual Workflow for Disposal
The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. This compound, 1174157-65-3 | BroadPharm [broadpharm.com]
- 7. targetmol.com [targetmol.com]
Essential Safety and Operational Guide for Propargyl-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, handling procedures, and disposal plans for Propargyl-PEG1-NHS ester. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Hazard Information
This compound is a chemical reagent that requires careful handling due to its potential hazards. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for the most comprehensive hazard information before beginning any work.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to ensure the appropriate level of PPE is used.[2] The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side shields or a face shield.[2][3] | Protects against splashes and aerosols that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant nitrile gloves.[2] | Prevents skin contact which can cause irritation.[1] For extensive handling, consider double-gloving. |
| Body Protection | A lab coat made of low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the risk of inhaling dust or aerosols that may cause respiratory irritation.[1] |
Operational Plan: Handling and Experimental Protocols
Proper handling and storage are crucial to maintain the reactivity and integrity of this compound. NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[4][5]
Storage and Reconstitution
Storage of Solid Compound:
-
Store the lyophilized powder at -20°C in a desiccated environment.[4][5]
-
Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[4][5]
Preparation of Stock Solutions:
-
Use an anhydrous, amine-free solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][5]
-
Prepare stock solutions immediately before use, as the NHS ester moiety is susceptible to hydrolysis in solution.[4][5] Do not prepare stock solutions for long-term storage.[4][5]
-
If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.
Experimental Workflow for Bioconjugation
The following is a general protocol for labeling proteins with this compound. The optimal molar excess of the reagent and reaction conditions should be determined empirically for each specific application.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations. Do not dispose of this chemical down the drain or in regular trash.
Waste Segregation and Collection
Proper segregation of waste is critical.
-
Solid Waste: Collect all contaminated materials such as gloves, pipette tips, and weigh boats in a designated, sealed, and clearly labeled solid chemical waste container.
-
Liquid Waste: Collect all unused solutions and reaction mixtures in a compatible, leak-proof, and sealed liquid waste container. The container should be labeled as "Hazardous Chemical Waste" and specify its contents.
Deactivation and Disposal Protocol
Unreacted this compound should be deactivated before disposal to mitigate its reactivity. This involves quenching both the NHS ester and the terminal alkyne functionalities.
Step-by-Step Deactivation and Disposal:
-
Quench the NHS Ester: To the aqueous waste solution containing the unreacted this compound, add a quenching buffer containing a primary amine.[6] Common quenching agents include Tris-buffered saline (TBS) or a glycine solution.[6] Add the quenching agent to a final concentration of 20-50 mM and allow it to react for at least 15 minutes at room temperature.[7][8] This will hydrolyze the reactive NHS ester.
-
Propargyl Group: Currently, there is no standard, widely adopted protocol for the chemical neutralization of the terminal alkyne (propargyl) group in a laboratory waste setting. Therefore, after quenching the NHS ester, the waste should still be considered reactive.
-
Collection: Transfer the quenched solution to a designated and properly labeled hazardous waste container.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
By following these safety, handling, and disposal procedures, you can minimize risks and ensure the responsible use of this compound in your research.
References
- 1. rawsource.com [rawsource.com]
- 2. ethz.ch [ethz.ch]
- 3. Propargyl group - Wikipedia [en.wikipedia.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. otago.ac.nz [otago.ac.nz]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
